DBCO-NHCO-PEG4-acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O9/c35-30(12-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-13-32(37)38)33-14-11-31(36)34-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)34/h1-8H,11-25H2,(H,33,35)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWIRDQMNBYUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to DBCO-NHCO-PEG4-Acid: A Versatile Tool in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DBCO-NHCO-PEG4-acid, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and diagnostics. This document details its chemical properties, applications, and provides experimental protocols for its use in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.
Core Concepts: Structure and Functionality
This compound is a molecule composed of three key functional components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azides. This reactivity is the basis for its utility in copper-free click chemistry, allowing for rapid and specific conjugation to azide-modified molecules without the need for a cytotoxic copper catalyst.[1][2]
-
Polyethylene Glycol (PEG) Spacer (PEG4): A four-unit polyethylene glycol chain that serves as a hydrophilic spacer. The PEG linker enhances the water solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[2]
-
Carboxylic Acid (-COOH): A terminal functional group that can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine residues), to form stable amide bonds. This allows for the covalent attachment of the DBCO moiety to a wide range of biomolecules.
The combination of these components makes this compound a versatile tool for linking different molecules together with high efficiency and specificity, particularly in biological systems.
Physicochemical and Technical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₃₆N₂O₈ | [3] |
| Molecular Weight | 552.6 g/mol | [3] |
| Purity | Typically >95% (as determined by HPLC) | |
| Appearance | Light yellow oil or solid | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM. | [3] |
| Storage Conditions | Store at -20°C, desiccated. | [3] |
Key Applications in Research and Drug Development
The unique properties of this compound make it a valuable reagent in a variety of applications:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies. The antibody directs the conjugate to cancer cells, and upon internalization, the cytotoxic payload is released, minimizing off-target toxicity.
-
PROTACs (Proteolysis Targeting Chimeras): this compound can be a component of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
-
Biomolecule Labeling and Imaging: The DBCO group can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, or other biomolecules for visualization and tracking in cells and tissues.[4]
-
Surface and Hydrogel Modification: The linker can be used to immobilize biomolecules onto surfaces, such as those of biosensors or microarrays, or to functionalize hydrogels for tissue engineering applications.
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving this compound.
Activation of the Carboxylic Acid and Conjugation to Amine-Containing Biomolecules
This protocol describes the general steps for activating the carboxylic acid group of this compound and conjugating it to a protein.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
-
Dissolve NHS/sulfo-NHS and EDC in anhydrous DMF or DMSO to a stock concentration of 100 mM.
-
Prepare the amine-containing biomolecule at a concentration of 1-10 mg/mL in an amine-free buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound, NHS/sulfo-NHS, and EDC in a 1:1.2:1.2 molar ratio.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to the Biomolecule:
-
Add the activated DBCO-NHS ester solution to the biomolecule solution. The molar excess of the DBCO reagent will depend on the biomolecule and the desired degree of labeling; a 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove the excess, unreacted DBCO reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the general steps for the copper-free click reaction between a DBCO-functionalized biomolecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized biomolecule (from section 4.1)
-
Azide-containing molecule (e.g., fluorescent probe, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Add the azide-containing molecule to the DBCO-functionalized biomolecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. The reaction time may need to be optimized depending on the specific reactants.
-
-
Purification (if necessary):
-
If the azide-containing molecule is in large excess or needs to be removed, purify the final conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.
-
Mandatory Visualizations
The following diagrams illustrate the chemical structure and a typical experimental workflow involving this compound.
Caption: Chemical structure of this compound.
Caption: General experimental workflow for bioconjugation.
Caption: Conceptual diagram of ADC targeting a cancer cell.
References
- 1. DBCO-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 3. This compound, 2110448-99-0 | BroadPharm [broadpharm.com]
- 4. DBCO Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
An In-depth Technical Guide to DBCO-NHCO-PEG4-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of DBCO-NHCO-PEG4-acid, a heterobifunctional linker integral to the advancement of bioconjugation and drug delivery systems. This document details the molecule's chemical and physical characteristics, provides protocols for its use in experimental settings, and illustrates a key workflow in the development of antibody-drug conjugates (ADCs).
Core Properties of this compound
This compound is a valuable tool in bioconjugation, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a terminal carboxylic acid for conjugation to amine-containing molecules. The inclusion of a hydrophilic polyethylene glycol (PEG4) spacer enhances its aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation reactions.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Citations |
| Chemical Formula | C₃₀H₃₆N₂O₈ | [1][4] |
| Molecular Weight (MW) | 552.6 g/mol | [1][4][5] |
| Purity | Typically ≥98% (by HPLC) | [1][4][5] |
| CAS Number | 2110448-99-0 or 1537170-85-6 | [1][4] |
| Solubility | Soluble in DMSO, DMF, DCM | [1][4] |
| Storage Conditions | -20°C, desiccated | [1][4] |
| Appearance | Colorless to yellow-brown solid |
Experimental Protocols
This compound is primarily utilized in a two-step conjugation process. First, the carboxylic acid is activated and reacted with a primary amine on a target molecule. Second, the DBCO group is reacted with an azide-modified molecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry.
Amine Conjugation via Carboxylic Acid Activation
This protocol details the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Amine-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Activation reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water, respectively.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, mix this compound with a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) in an appropriate reaction buffer.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Protein:
-
Add the activated DBCO-linker solution to the protein solution. The molar ratio of the linker to the protein should be optimized but a 10-20 fold molar excess of the linker is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-linker and byproducts using a desalting column equilibrated with the desired storage buffer for the protein.
-
Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction of a DBCO-modified molecule with an azide-modified molecule.
Materials:
-
DBCO-modified molecule (from section 2.1)
-
Azide-modified molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-modified and azide-modified molecules in the reaction buffer.
-
Combine the two solutions. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours.[1] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification (if necessary):
-
If one of the reactants was used in excess, it can be removed by a suitable purification method such as size exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated molecules.
-
Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis
A prime application of this compound is in the synthesis of ADCs. The following diagram illustrates the general workflow.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 2110448-99-0 | BroadPharm [broadpharm.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. interchim.fr [interchim.fr]
An In-depth Technical Guide to DBCO-NHCO-PEG4-acid: Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Dibenzocyclooctyne (DBCO) reagents have become indispensable tools in bioconjugation and drug development, primarily for their role in copper-free click chemistry. The DBCO-NHCO-PEG4-acid linker combines the highly reactive DBCO moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) with a hydrophilic polyethylene glycol (PEG) spacer and a terminal carboxylic acid. This trifunctional design offers a versatile platform for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced cell labeling applications. This guide provides a detailed overview of the solubility and stability of this compound, along with experimental protocols and application workflows to support researchers in their work.
Physicochemical Properties
Solubility
The solubility of this compound is a critical parameter for its effective use in both organic and aqueous media. The presence of the PEG4 spacer significantly enhances its hydrophilicity compared to non-PEGylated DBCO-acid.[1][2]
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO, DMF, DCM | Soluble | [1] |
| DBCO-PEG4-acid | DMSO, DCM, DMF | Soluble | [2] |
| DBCO-PEG4-NHS ester | Aqueous Buffers | Up to 1.5 mM | [3] |
| DBCO-PEG4-NHS ester | DMSO, DMF, DCM, THF, Chloroform | Soluble | |
| DBCO-PEG-NHS | Water, ethanol, chloroform, DMSO | 10 mg/mL | |
| DBCO-PEG4-acid | DMSO | ≥ 100 mg/mL (180.96 mM) | [4] |
The terminal carboxylic acid can be deprotonated at neutral or basic pH, further increasing its solubility in aqueous buffers. However, for many applications, initial solubilization in a water-miscible organic solvent like DMSO or DMF is recommended before dilution into the final aqueous reaction buffer.
Stability
The stability of this compound is influenced by several factors, including pH, temperature, and the presence of other reactive species.
Table 2: Stability Profile of the DBCO Moiety
| Condition | Observation | Reference |
| pH | Sensitive to acidic conditions (pH < 5). | |
| Aqueous Solution | Can degrade over time. Stock solutions should be prepared fresh. | |
| Temperature | Generally stable at room temperature for short periods. Long-term storage at -20°C is recommended. | [1][2] |
| Cellular Environment | Moderate stability observed in immune phagocytes (36% degradation after 24 hours). |
The amide bond and the PEG linker are generally stable under typical bioconjugation conditions. The carboxylic acid is a stable functional group. The primary concern for stability revolves around the DBCO group, which, despite its high reactivity in SPAAC, can be susceptible to degradation under certain conditions.
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol provides a standardized method to determine the thermodynamic solubility of this compound in an aqueous buffer.[5][6][7]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Water-miscible organic solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
Shaker/incubator
-
0.22 µm syringe filters
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of PBS (e.g., 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After incubation, centrifuge the tube to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the filtered supernatant and the standard solutions onto the HPLC system.
-
Determine the concentration of the this compound in the supernatant by comparing its peak area to the calibration curve generated from the standard solutions.
-
-
Calculation:
-
The determined concentration represents the aqueous solubility of the compound in mg/mL or mM.
-
Protocol for Assessing Stability using a Stability-Indicating HPLC Method
This protocol describes how to evaluate the stability of this compound under different conditions using a stability-indicating HPLC method.[8]
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
Incubators set at different temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a UV detector
-
A validated HPLC method that can separate the parent compound from its potential degradation products.
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final known concentration.
-
-
Incubation:
-
Aliquot the solutions into vials and incubate them at the different temperatures.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
If necessary, quench the degradation reaction by freezing the sample.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC.
-
Record the peak area of the parent this compound peak at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each condition (pH and temperature).
-
From this data, the degradation kinetics (e.g., half-life) can be determined.
-
Application Workflows and Signaling Pathways
Workflow for Antibody-Drug Conjugate (ADC) Development
This compound is a valuable linker for the site-specific conjugation of payloads to antibodies. The workflow involves the introduction of an azide group onto the antibody, followed by a copper-free click reaction with the DBCO-linker-payload.
Caption: Workflow for ADC development using a DBCO-PEG linker.
Experimental Workflow for Cell Surface Labeling
DBCO-functionalized molecules can be used to label cell surface glycans that have been metabolically engineered to express azide groups. This is a powerful technique for cell tracking, imaging, and proteomics.[9][10]
Caption: Workflow for cell surface labeling via click chemistry.
Conceptual Signaling Pathway for Targeted Drug Delivery
This compound can be used to conjugate targeting ligands to drug delivery vehicles (e.g., nanoparticles, liposomes) for targeted delivery to specific cells or tissues.
Caption: Conceptual pathway for targeted drug delivery.
Conclusion
This compound is a powerful and versatile chemical tool for bioconjugation. Understanding its solubility and stability is crucial for the successful design and execution of experiments. While quantitative data for this specific molecule may be limited, the information provided for related compounds and the detailed experimental protocols in this guide offer a solid foundation for researchers. The application workflows presented highlight the broad utility of this linker in cutting-edge areas of drug development and chemical biology. As with any reagent, it is recommended to perform small-scale pilot experiments to determine the optimal conditions for a specific application.
References
- 1. This compound, 2110448-99-0 | BroadPharm [broadpharm.com]
- 2. DBCO-PEG4-acid, 1537170-85-6 | BroadPharm [broadpharm.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to DBCO-NHCO-PEG4-acid for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DBCO-NHCO-PEG4-acid, a heterobifunctional linker critical to the advancement of copper-free click chemistry. Its unique properties make it an invaluable tool in bioconjugation, particularly in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to this compound
This compound is a molecule designed for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. It features three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azides. This reactivity is the foundation of copper-free click chemistry, allowing for rapid and specific covalent bond formation without the need for a cytotoxic copper catalyst.
-
Amide Linkage: A stable amide bond connecting the DBCO moiety to the PEG spacer.
-
PEG4 Spacer: A tetraethylene glycol linker that enhances the molecule's hydrophilicity, improving its solubility in aqueous buffers and reducing steric hindrance during conjugation.
-
Carboxylic Acid: A terminal functional group that allows for the covalent attachment of the linker to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through the formation of a stable amide bond.
The combination of these features in a single molecule provides a versatile platform for the precise and efficient assembly of complex biomolecular conjugates.
Physicochemical and Reactivity Data
The following tables summarize the key quantitative data for this compound and the associated copper-free click chemistry reaction.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₃₆N₂O₈ | |
| Molecular Weight | 552.62 g/mol | |
| Purity | >95% | |
| Physical Form | Light yellow oil | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile. The PEG4 spacer enhances aqueous solubility, though a precise value in aqueous buffers is not readily published. | |
| Storage Conditions | Store at -20°C |
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Source(s) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | |
| Second-Order Rate Constant (k₂) | Typically in the range of 10⁻² to 1 M⁻¹s⁻¹ for DBCO derivatives with azides. Specific rates can be influenced by the solvent, pH, temperature, and the electronic properties of the azide. For example, some studies report rates for DBCO derivatives in the range of 0.32-1.22 M⁻¹s⁻¹ in various buffers. | |
| Reaction Conditions | Mild, aqueous conditions. Typically performed at room temperature or 37°C. The reaction is efficient at a pH range of 5-10. | |
| Stability of DBCO Moiety | The DBCO group is generally stable but can be susceptible to degradation in the presence of strong oxidizing agents or through slow hydrolysis of the triple bond, especially when conjugated to biomolecules and stored over extended periods. DBCO-functionalized antibodies may show a decrease in reactivity over a month when stored at -20°C. |
Table 2: Reactivity and Stability Data for DBCO in Copper-Free Click Chemistry
Experimental Protocols
This section provides detailed methodologies for the two key reactions involving this compound: the activation of its carboxylic acid and subsequent conjugation to an amine-containing molecule, followed by the copper-free click chemistry reaction with an azide-containing molecule.
Protocol for EDC/NHS Activation of this compound and Conjugation to a Protein
This protocol describes the steps to conjugate this compound to a protein (e.g., an antibody) via its primary amine groups (e.g., lysine residues).
Materials:
-
This compound
-
Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Activate the carboxylic acid:
-
In a microcentrifuge tube, add a desired molar excess of the this compound stock solution to Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS relative to the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Prepare the protein:
-
If necessary, exchange the buffer of the protein solution to the Conjugation Buffer using a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Conjugate DBCO-linker to the protein:
-
Immediately add the activated DBCO-linker solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench the reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS-activated linker.
-
Purify the DBCO-conjugated protein: Remove the excess linker and reaction byproducts using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
-
Characterize the conjugate: Determine the degree of labeling (DOL), i.e., the number of DBCO molecules per protein, using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO).
Protocol for Copper-Free Click Chemistry Reaction
This protocol describes the reaction between the DBCO-conjugated protein and an azide-containing molecule.
Materials:
-
DBCO-conjugated protein
-
Azide-containing molecule
-
Reaction Buffer: PBS, pH 7.4 or other suitable amine- and azide-free buffer
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the reactants:
-
Dissolve the azide-containing molecule in the Reaction Buffer.
-
The DBCO-conjugated protein should already be in a suitable buffer from the previous step.
-
-
Perform the click reaction:
-
Add the azide-containing molecule to the DBCO-conjugated protein solution. A 1.5 to 3-fold molar excess of the lower abundance component is recommended.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purify the final conjugate: Remove the excess azide-containing molecule and any unreacted starting materials using an appropriate purification method, such as size-exclusion chromatography or dialysis.
Applications and Workflows
This compound is instrumental in the synthesis of complex bioconjugates for various applications in research and drug development.
Antibody-Drug Conjugate (ADC) Synthesis
ADCs are a class of targeted therapeutics that utilize an antibody to deliver a potent cytotoxic drug specifically to cancer cells. This compound can be used as a linker to connect the antibody and the drug.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as a component of the linker connecting the target protein binder and the E3 ligase ligand.
Caption: Workflow for PROTAC synthesis.
Signaling Pathway Context
The application of PROTACs, synthesized using linkers like this compound, directly impacts cellular signaling pathways by inducing the degradation of key proteins. For instance, a PROTAC targeting a specific kinase in a cancer signaling pathway can lead to the downregulation of that pathway and subsequent apoptosis of the cancer cell.
Caption: PROTAC mechanism of action in a signaling pathway.
Conclusion
This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined structure, which combines a highly reactive DBCO group for copper-free click chemistry with a functionalizable carboxylic acid and a solubilizing PEG spacer, enables the precise and efficient construction of complex bioconjugates. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for the successful application of this reagent in the development of next-generation therapeutics and research tools.
The Pivotal Role of the PEG4 Linker in DBCO Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the precision and efficiency of molecular unions are paramount. Dibenzocyclooctyne (DBCO) reagents have emerged as a cornerstone of copper-free click chemistry, enabling the specific and bioorthogonal ligation of molecules in complex biological milieu. The incorporation of a short, hydrophilic tetraethylene glycol (PEG4) linker into DBCO reagents represents a critical advancement, significantly enhancing their utility and performance in a multitude of applications, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide delves into the core functionalities of the PEG4 linker in DBCO reagents, providing a comprehensive overview of its impact on solubility, stability, reaction kinetics, and overall conjugate performance, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Enhancing Solubility and Mitigating Aggregation
A significant challenge in bioconjugation is the inherent hydrophobicity of many labeling reagents, including the DBCO moiety. This can lead to poor solubility in aqueous buffers, a critical requirement for most biological experiments, and can induce aggregation of the labeled biomolecule, compromising its function and potentially eliciting an immunogenic response. The introduction of a PEG4 linker effectively addresses these issues.
The PEG4 linker, with its repeating ethylene oxide units, is highly hydrophilic, imparting improved water solubility to the DBCO reagent. This is particularly crucial when working with sensitive biomolecules such as antibodies, which are prone to denaturation and aggregation in the presence of high concentrations of organic co-solvents that might otherwise be required to solubilize a non-PEGylated DBCO reagent.
| Reagent | Aqueous Solubility | Note |
| DBCO-NHS Ester | Poorly soluble in aqueous buffers.[1][2] | Requires dissolution in an organic solvent like DMSO or DMF prior to addition to the aqueous reaction mixture.[1][2] |
| DBCO-PEG4-NHS Ester | Soluble in aqueous buffers up to 5.5 mM.[3] | The hydrophilic PEG4 spacer significantly enhances water solubility.[3] |
| DBCO-PEG4-Maleimide | Soluble in aqueous buffers up to 6.6 mM.[3] | The reaction solution may initially appear cloudy but typically clears as the reaction progresses.[3] |
Table 1: Comparison of Aqueous Solubility of DBCO Reagents.
Furthermore, the PEG4 linker acts as a molecular spacer, preventing the close packing of conjugated biomolecules and thereby reducing the propensity for aggregation.[3][4] Studies have shown that PEGylation can render protein aggregates soluble, a significant advantage in maintaining the biological activity and stability of the final conjugate.[4]
Impact on Stability and Reaction Kinetics
The stability of the DBCO group is critical for its successful application in multi-step bioconjugation protocols. While DBCO is generally stable, it can exhibit instability in the presence of certain nucleophiles and reducing agents. For instance, DBCO has a reported half-life of approximately 71 minutes in the presence of glutathione (GSH), a common intracellular antioxidant.[5] While direct quantitative comparisons of the stability of DBCO versus DBCO-PEG4 are limited, the hydrophilic shield provided by the PEG linker is believed to enhance the overall stability of the conjugated biomolecule in complex biological environments by reducing non-specific interactions.[6]
The PEG4 linker also plays a role in the kinetics of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. By extending the DBCO moiety away from the surface of the biomolecule, the PEG4 spacer minimizes steric hindrance, allowing for more efficient access of the azide-containing binding partner.[7] This can lead to faster and more complete conjugation reactions.
Experimental Protocols
The following are detailed methodologies for common bioconjugation experiments using DBCO-PEG4 reagents.
Antibody Labeling with DBCO-PEG4-NHS Ester
This protocol describes the conjugation of a DBCO-PEG4 linker to an antibody via the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine residues) on the antibody.
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO or DMF.
-
Reaction Setup: Add the DBCO-PEG4-NHS Ester stock solution to the antibody solution. The molar excess of the DBCO reagent will depend on the antibody concentration and the desired degree of labeling. For an antibody concentration of ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be required.[8]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Bioconjugation with DBCO-PEG4-Maleimide
This protocol outlines the conjugation of a thiol-containing molecule (e.g., a protein with a cysteine residue) with a DBCO-PEG4-Maleimide linker.
Materials:
-
Thiol-containing protein (in a sulfhydryl-free buffer, pH 6.5-7.5)
-
DBCO-PEG4-Maleimide
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M cysteine or 2-mercaptoethanol)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Reagent Preparation: Immediately before use, prepare a 5-20 mM stock solution of DBCO-PEG4-Maleimide in anhydrous DMSO or DMF.
-
Reaction Setup: Add the DBCO-PEG4-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is typically used.
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.
-
Quenching: Add a quenching solution to cap any unreacted maleimide groups.
-
Purification: Purify the DBCO-labeled protein using a desalting column or dialysis.
Visualizing the Role of the PEG4 Linker
The following diagrams, generated using Graphviz, illustrate key concepts related to the function of the PEG4 linker in DBCO reagents.
Conclusion
The integration of a PEG4 linker into DBCO reagents is a pivotal design feature that significantly enhances their performance and expands their applicability in bioconjugation and drug development. By improving aqueous solubility, mitigating aggregation, reducing steric hindrance, and enhancing biocompatibility, the PEG4 linker addresses key challenges associated with the use of hydrophobic labeling reagents in biological systems. This seemingly simple modification has profound implications for the development of more robust, stable, and efficacious bioconjugates, ultimately contributing to the advancement of targeted therapies and diagnostic tools. The provided experimental protocols and conceptual diagrams serve as a practical guide for researchers and scientists seeking to leverage the power of DBCO-PEG4 reagents in their work.
References
- 1. DBCO-PEG4-NHS [nanocs.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. DBCO-PEG4-DBCO [baseclick.eu]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
An In-Depth Technical Guide to the Synthesis of DBCO-NHCO-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for DBCO-NHCO-PEG4-acid, a heterobifunctional linker critical in the field of bioconjugation and drug delivery. This document outlines the chemical pathway, detailed experimental protocols, and expected analytical characterization.
Introduction
This compound is a valuable tool in modern chemical biology and pharmaceutical sciences. It incorporates three key functional elements:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific conjugation to azide-modified molecules in complex biological environments.
-
Polyethylene Glycol (PEG) Spacer: A short, hydrophilic PEG4 linker enhances solubility in aqueous media, reduces aggregation of conjugates, and provides spatial separation between the conjugated molecules.
-
Terminal Carboxylic Acid: A versatile functional group that can be activated for conjugation to primary amines, for example, on proteins or other biomolecules, through the formation of a stable amide bond.
This guide details a two-step synthesis approach, starting from commercially available precursors.
Proposed Synthesis Route
The proposed synthesis of this compound involves two primary steps:
-
Amide Coupling: Reaction of DBCO-amine with Boc-NH-PEG4-COOH, a PEG linker with a protected amine and a terminal carboxylic acid. This reaction is facilitated by a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the intermediate product using a strong acid, typically trifluoroacetic acid (TFA), to yield the final this compound.
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) |
| DBCO-amine | C₁₈H₁₆N₂O | 276.33 | >95 |
| Boc-NH-PEG4-COOH | C₁₆H₃₁NO₈ | 365.42 | >95 |
| This compound | C₃₀H₃₆N₂O₈ | 552.62 | >95 |
Detailed Experimental Protocols
Step 1: Synthesis of Boc-NH-PEG4-CONH-DBCO (Amide Coupling)
Materials:
-
DBCO-amine
-
Boc-NH-PEG4-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-NH-PEG4-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of DBCO-amine (1.05 eq) in a minimum amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Boc-NH-PEG4-CONH-DBCO intermediate.
Step 2: Synthesis of this compound (Boc Deprotection)
Materials:
-
Boc-NH-PEG4-CONH-DBCO (from Step 1)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Boc-NH-PEG4-CONH-DBCO intermediate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3x) to ensure complete removal of residual TFA.
-
The crude product is often obtained as the TFA salt. If the free acid is required, the crude material can be purified by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final this compound as a solid or oil.
Purification and Characterization
Purification
The final product, this compound, is typically purified by preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 stationary phase |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | A linear gradient of increasing Mobile Phase B |
| Detection | UV absorbance at wavelengths corresponding to the DBCO chromophore (e.g., ~309 nm) |
Characterization
The structure and purity of the synthesized this compound should be confirmed by the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons of the DBCO moiety (typically in the range of 7.0-7.8 ppm), characteristic peaks for the PEG linker (around 3.6 ppm), and other aliphatic protons.
-
¹³C NMR: Will show the presence of the alkyne carbons of the DBCO group and the carbonyl carbons of the amide and carboxylic acid.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final product. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 553.62.
-
Applications and Experimental Workflows
This compound is a versatile linker used in various applications, including:
-
Antibody-Drug Conjugates (ADCs): The carboxylic acid can be activated to couple with lysine residues on an antibody. The DBCO group then allows for the attachment of an azide-modified cytotoxic payload.
-
PROTACs (Proteolysis Targeting Chimeras): This linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
-
Surface Modification: Immobilization of biomolecules onto surfaces for biosensor development and other applications.
The general workflow for a bioconjugation experiment using this linker is illustrated below.
Caption: Bioconjugation workflow using this compound.
This technical guide provides a robust framework for the synthesis and application of this compound. Researchers are advised to adapt and optimize the described protocols based on their specific experimental requirements and available resources.
An In-depth Technical Guide to DBCO-NHCO-PEG4-acid (CAS: 2110448-99-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DBCO-NHCO-PEG4-acid (CAS number: 2110448-99-0), a heterobifunctional linker widely utilized in the field of bioconjugation. This document details its physicochemical properties, core applications, and provides exemplary experimental protocols. The guide is intended to serve as a valuable resource for researchers and professionals in drug development, chemical biology, and materials science who are leveraging copper-free click chemistry for the synthesis of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction
This compound is a key reagent in modern bioconjugation strategies. It features a dibenzocyclooctyne (DBCO) group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This molecular architecture enables a two-step conjugation process. The DBCO moiety reacts with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently under biocompatible conditions without the need for a cytotoxic copper catalyst.[1][2] The terminal carboxylic acid can be activated to form a stable amide bond with amine-containing molecules. The hydrophilic PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[3][4]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 2110448-99-0 | [5] |
| Molecular Formula | C₃₀H₃₆N₂O₈ | [5] |
| Molecular Weight | 552.6 g/mol | [5] |
| Purity | Typically ≥98% | [5] |
| Appearance | Pale yellow oily liquid or solid | [2] |
| Solubility | Soluble in DMSO, DMF, DCM | [5] |
| Storage Conditions | -20°C, desiccated | [5] |
| Predicted pKa | 4.28 ± 0.10 | [2] |
| Predicted Boiling Point | 839.7 ± 65.0 °C | [2] |
| Predicted Density | 1.27 ± 0.1 g/cm³ | [2] |
Core Applications and Mechanism of Action
This compound is a versatile linker primarily employed in the development of targeted therapeutics and research tools. Its principal applications lie in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound serves as a linker to connect a potent cytotoxic drug (payload) to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells.[6] The antibody directs the conjugate to the tumor, where it is internalized. Inside the cancer cell, the linker is designed to be cleaved, releasing the cytotoxic payload and inducing cell death.[] The use of a DBCO linker facilitates a site-specific conjugation strategy, leading to more homogeneous ADCs with improved therapeutic windows.[4]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] this compound can be used to link a ligand that binds to the target protein with a ligand that binds to an E3 ligase.[9] The PEG4 spacer in the linker is crucial for optimizing the orientation and distance between the two proteins to facilitate the formation of a stable ternary complex, which is essential for efficient protein degradation.[8]
Key Experimental Protocols
The following are detailed methodologies for the use of this compound in bioconjugation.
Activation of the Carboxylic Acid Moiety
The terminal carboxylic acid of this compound must be activated to react with primary amines. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Amine-containing molecule (e.g., an antibody, protein, or small molecule)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
Protocol:
-
Dissolve this compound in anhydrous DMF.
-
Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, the resulting DBCO-NHCO-PEG4-NHS ester can be used directly or after purification to conjugate with an amine-containing molecule.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction between a DBCO-functionalized molecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized molecule (prepared using the activated linker from section 4.1)
-
Azide-containing molecule (e.g., an azide-modified protein, nucleic acid, or small molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Protocol:
-
Dissolve the DBCO-functionalized molecule in the reaction buffer.
-
Add the azide-containing molecule to the solution. A molar excess of one reagent may be used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).
-
Monitor the progress of the conjugation by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), High-Performance Liquid Chromatography (HPLC), or mass spectrometry.
-
Purify the final conjugate using appropriate chromatographic techniques (e.g., size-exclusion or affinity chromatography).
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: General scheme of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DBCO-PEG4-acid CAS#: 2110448-99-0 [m.chemicalbook.com]
- 3. DBCO-PEG4-PFP - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 2110448-99-0 | BroadPharm [broadpharm.com]
- 6. This compound | TargetMol [targetmol.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shop.bio-connect.nl [shop.bio-connect.nl]
An In-depth Technical Guide to DBCO-NHCO-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the effective use of DBCO-NHCO-PEG4-acid in bioconjugation and related fields.
Core Properties of this compound
This compound is a heterobifunctional crosslinker integral to the field of bioconjugation. It features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a terminal carboxylic acid. The inclusion of a hydrophilic 4-unit polyethylene glycol (PEG4) spacer enhances solubility in aqueous media, reduces aggregation, and minimizes steric hindrance during conjugation reactions.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 552.6 g/mol | [1] |
| Chemical Formula | C₃₀H₃₆N₂O₈ | [1] |
| CAS Number | 2110448-99-0 | [1] |
| Purity | Typically >95% - 98% | [1] |
| Solubility | Soluble in DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C | [1] |
Mechanism of Action and Key Applications
This compound is primarily utilized in a two-step conjugation process. First, the carboxylic acid is activated to react with primary amines on a target molecule (e.g., proteins, peptides, or antibodies). Subsequently, the DBCO group is available for a highly specific and efficient strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified molecule. This copper-free click chemistry approach is biocompatible, proceeding rapidly under mild conditions without the need for a cytotoxic copper catalyst.[2]
Key applications include:
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic payloads to antibodies for targeted cancer therapy.
-
Protein and Peptide Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules for imaging and detection assays.
-
Surface Functionalization: Immobilizing biomolecules onto surfaces for biosensor and microarray development.
-
Hydrogel Modification: Crosslinking polymers to form biocompatible hydrogels for tissue engineering and drug delivery.
Experimental Protocols
The following outlines a general, two-stage experimental protocol for the use of this compound. Optimization of reaction conditions, including stoichiometry and incubation times, is recommended for specific applications.
Stage 1: Amine Conjugation via Carboxylic Acid Activation
-
Reagent Preparation:
-
Dissolve the amine-containing molecule (e.g., protein) in an amine-free buffer at a pH of 7-9 (e.g., PBS, HEPES, or borate buffer).
-
Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
Prepare fresh solutions of a carboxyl-activating agent (e.g., EDC) and an optional stabilizer (e.g., NHS or Sulfo-NHS).
-
-
Activation and Conjugation:
-
Add the activating agent and stabilizer to the this compound solution and incubate for a short period to form the active ester.
-
Introduce the activated this compound to the solution containing the amine-modified molecule.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The molar excess of the DBCO reagent will depend on the concentration of the target molecule.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the resulting DBCO-conjugated molecule using dialysis or a desalting column to remove unreacted reagents.
-
Stage 2: Copper-Free Click Chemistry
-
Reagent Preparation:
-
Prepare the azide-containing molecule in a compatible reaction buffer.
-
-
Click Reaction:
-
Add the purified DBCO-conjugated molecule to the azide-containing sample. A slight molar excess of one reagent may be used to drive the reaction to completion.
-
Incubate the reaction for 2-12 hours at room temperature or 4°C.
-
The final conjugate is now ready for purification or direct use in downstream applications.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a bioconjugation experiment using this compound.
Caption: General workflow for bioconjugation using this compound.
References
Navigating the Safety Profile of DBCO-NHCO-PEG4-acid: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of all chemical reagents is paramount. This in-depth technical guide provides a detailed overview of the safety data for DBCO-NHCO-PEG4-acid, a commonly used reagent in bioconjugation and drug delivery research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide leverages the SDS of the structurally similar compound, DBCO-PEG4-NHS ester, to provide a robust safety assessment. All safety and hazard information should be considered in this context.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is the first step in safe handling. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₆N₂O₈ | BroadPharm |
| Molecular Weight | 552.6 g/mol | BroadPharm |
| Appearance | White to off-white solid | BroadPharm |
| Purity | ≥95% | Chem-Impex |
| Solubility | Soluble in DMSO, DMF | BroadPharm |
| Storage Temperature | -20°C | BroadPharm |
Hazard Identification and Classification
Based on the surrogate SDS for DBCO-PEG4-NHS ester, the primary hazards associated with this class of compounds are related to irritation and potential toxicity. The following table outlines the GHS hazard classification.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
It is crucial to note that the toxicological properties of this compound itself have not been thoroughly investigated. Therefore, handling with appropriate caution is essential.
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is critical to minimize risk. The following section details recommended procedures for the safe handling and use of DBCO-reagents.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
General Handling Procedures
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Avoid release to the environment.
Bioconjugation Protocol (General)
The following is a general protocol for a typical bioconjugation reaction involving a DBCO-reagent. Researchers should adapt this protocol based on their specific experimental needs.
-
Reagent Preparation:
-
Allow the this compound vial to warm to room temperature before opening.
-
Prepare a stock solution of the desired concentration in an anhydrous solvent such as DMSO or DMF.
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the azide-containing molecule with the this compound solution.
-
The reaction is typically carried out in a buffer at a pH range of 4-9.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from 1 to 24 hours.
-
-
Purification:
-
Following the reaction, the conjugate can be purified using standard techniques such as dialysis, size exclusion chromatography, or HPLC.
-
Signaling Pathways and Workflows
Visualizing safety and experimental workflows can enhance understanding and compliance. The following diagrams, generated using the DOT language, illustrate key processes.
Caption: Hazard Identification and Response Workflow for this compound.
Caption: General Experimental Workflow for Bioconjugation with this compound.
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Do not let product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is -20°C.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
This technical guide provides a comprehensive overview of the safety considerations for this compound. By adhering to these guidelines and employing good laboratory practices, researchers can safely and effectively utilize this valuable reagent in their work. It is imperative to always consult the most up-to-date Safety Data Sheet from the supplier before use and to conduct a thorough risk assessment for any new experimental procedure.
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for toxic catalysts. This guide provides a comprehensive overview of the core principles of SPAAC, detailed experimental protocols, and a quantitative analysis of its kinetics, tailored for researchers in the life sciences and professionals in drug development.
Core Principles of SPAAC
The driving force behind SPAAC is the high ring strain of cyclooctynes, the smallest stable cyclic alkynes. This inherent strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with azides, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a copper catalyst, which is often cytotoxic.[1][2] The reaction is highly selective, as both the strained alkyne and the azide are bioorthogonal, meaning they do not typically participate in side reactions with native biological functional groups.[1]
The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (dipolarophile) to form a stable triazole linkage.
Below is a diagram illustrating the general mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition.
Quantitative Analysis of SPAAC Kinetics
The rate of the SPAAC reaction is a critical parameter for its application, particularly in time-sensitive biological experiments. The reaction kinetics are typically second-order and are influenced by several factors, including the structure of the cyclooctyne, the electronic properties of the azide, the solvent, and the pH.
Factors Influencing Reaction Rates:
-
Cyclooctyne Structure: The degree of ring strain and the presence of electron-withdrawing groups on the cyclooctyne ring significantly impact the reaction rate. Cyclooctynes with higher strain, such as bicyclo[6.1.0]nonyne (BCN), and those with fluorine substitutions, like difluorinated cyclooctyne (DIFO), generally exhibit faster kinetics.[2][3]
-
Azide Electronics: The electronic nature of the azide substituent can also modulate the reaction rate. Electron-donating groups on the azide can increase the rate of reaction with some cyclooctynes.[4]
-
Solvent: SPAAC reactions are often faster in aqueous solutions compared to organic solvents.[3] This is a significant advantage for biological applications.
-
pH: The pH of the reaction medium can influence the rate, particularly if the reactants contain ionizable groups. For instance, with some reactants, higher pH values have been observed to increase reaction rates, though this is not universal across all buffer systems.[4][5]
Comparison of Second-Order Rate Constants
The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl azide, a common benchmark azide, in different solvents. This data allows for a direct comparison of the reactivity of different cyclooctyne scaffolds.
| Cyclooctyne | Abbreviation | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference(s) |
| Dibenzocyclooctyne | DBCO | 0.1 - 1.0 | Acetonitrile, DMSO, Water | [4][6] |
| DIBO | DIBO | ~0.3 | Methanol | [7] |
| Bicyclo[6.1.0]nonyne | BCN | 0.6 - 1.5 | Acetonitrile, Water | [8] |
| Azacyclooctyne | ADIBO | ~1.0 | PBS | [9] |
| Difluorinated Cyclooctyne | DIFO | 0.2 - 0.8 | Acetonitrile, Water | [2] |
| Biarylazacyclooctynone | BARAC | > 1.0 | Acetonitrile, Water | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving SPAAC, from the synthesis of activated cyclooctynes to their use in bioconjugation.
Synthesis of Activated Cyclooctynes
a) Synthesis of Bicyclo[6.1.0]nonyne (BCN) Derivatives
The synthesis of BCN derivatives often starts from 1,5-cyclooctadiene. A common route involves a cyclopropanation reaction followed by functional group manipulations to introduce a handle for conjugation, such as a carboxylic acid or an N-hydroxysuccinimidyl (NHS) ester for reaction with amines.[10][11]
Protocol for the Synthesis of anti-BCN-COOH: [11]
-
Cyclopropanation of 1,5-cyclooctadiene: React 1,5-cyclooctadiene with ethyl diazoacetate in the presence of a rhodium catalyst to form the ethyl ester of bicyclo[6.1.0]non-4-ene-9-carboxylic acid.
-
Hydrolysis: Hydrolyze the resulting ester using a base such as potassium tert-butoxide in the presence of water to yield the corresponding carboxylic acid.
-
Bromination and Elimination: The alkyne is then formed through a bromination and subsequent elimination reaction to yield the final BCN-COOH product.
b) Synthesis of Dibenzocyclooctyne (DBCO) Derivatives
The synthesis of DBCO derivatives typically involves a multi-step process starting from simpler aromatic precursors.[12][13]
General Synthetic Strategy for DBCO-Amine: [12]
-
A multi-step synthesis starting from commercially available precursors is employed to construct the dibenzoannulated eight-membered ring containing an amine functionality.
-
Key steps often include a Sonogashira coupling to form an internal alkyne, followed by cyclization and functional group interconversions to introduce the amine and form the strained alkyne.
Protein Labeling using SPAAC
This protocol describes a general method for labeling a protein containing an azide group with a DBCO-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule (e.g., DBCO-NHS ester) dissolved in an organic solvent like DMSO
-
Desalting column or dialysis cassette for purification
-
Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
DBCO Reagent Preparation: Prepare a stock solution of the DBCO-NHS ester in DMSO (e.g., 10 mM).
-
Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Purification: Remove the unreacted DBCO reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) and mass spectrometry.
The following diagram illustrates a typical workflow for protein labeling via SPAAC.
References
- 1. app1-c89-pub.pressidium.com - Click Chemistry Protein Labeling [app1-c89-pub.pressidium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. datapdf.com [datapdf.com]
- 6. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. USRE47539E1 - Aza-dibenzocyclooctynes and methods of making and using same - Google Patents [patents.google.com]
- 10. Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. DBCO-amine synthesis - chemicalbook [chemicalbook.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 15. Dibenzylcyclooctyne, DBCO NHS [nanocs.net]
The Strategic Advantage of DBCO Linkers in Modern Bioconjugation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation, the pursuit of precision, efficiency, and biocompatibility is paramount. The development of click chemistry has revolutionized this field, and among its most powerful tools is the dibenzocyclooctyne (DBCO) linker. This guide provides an in-depth technical overview of the advantages of DBCO linkers, offering a valuable resource for professionals in research and drug development. DBCO linkers are instrumental in the strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[][2]
Core Advantages of DBCO-Mediated Bioconjugation
The utility of DBCO linkers stems from a unique combination of reactivity and stability, making them ideal for a wide array of applications, from live-cell imaging to the synthesis of antibody-drug conjugates (ADCs).[3][4]
1. Biocompatibility and Bioorthogonality: A Copper-Free Approach
The most significant advantage of the DBCO-azide reaction is its bioorthogonality; it proceeds with high specificity without interfering with native biochemical processes within living systems.[] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper (I) catalyst, which can be detrimental to living cells and organisms.[][2] This makes DBCO linkers exceptionally well-suited for in vivo applications and the labeling of live cells.[5][6] The DBCO group and the azide group are highly selective for each other, even in the presence of other reactive functional groups like amines, thiols, and carboxyls, ensuring precise and targeted conjugation.[6][7]
2. Rapid Reaction Kinetics under Mild Conditions
The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition reaction with azides, leading to fast reaction kinetics.[] This strain-promoted nature allows for efficient conjugation at low concentrations and under mild, physiological conditions, such as neutral pH and ambient or body temperature, in aqueous environments.[][8] Reactions can often proceed to completion in under 5 minutes, resulting in high yields of the stable triazole product.[9]
3. High Efficiency and Yield
The SPAAC reaction between DBCO and an azide is highly efficient, often proceeding to a quantitative yield.[2][5] This high degree of conversion is critical in applications where the stoichiometry of the final conjugate needs to be precisely controlled, such as in the development of ADCs where the drug-to-antibody ratio (DAR) is a key determinant of efficacy and toxicity.[10]
4. Stability of Linker and Conjugate
Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation.[7] Once the reaction occurs, it forms a stable triazole linkage, ensuring the integrity of the bioconjugate under physiological conditions.[][5] While DBCO-functionalized molecules can be stored, it is noted that the reactivity of the DBCO group can decrease over time due to oxidation and hydration, with a reported loss of about 3-5% reactivity over 4 weeks when stored at 4°C or -20°C.[5][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with DBCO-mediated bioconjugation, providing a comparative reference for experimental design.
| Parameter | Typical Value/Range | Conditions | Source(s) |
| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min | [5][6][11] |
| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | 4°C to 37°C, 2-24 hours | [6][12] |
| Reaction Time (SPAAC) | < 5 min to overnight | Dependent on concentration and reactants | [9][13] |
| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | [7][14] |
| DBCO Stability (on IgG) | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C | [7] |
Table 1: General Reaction Parameters for DBCO Bioconjugation
| Linker Type | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Notes | Source(s) |
| DIBAC/DBCO | ~0.1 - 1.0 | Commonly used for intracellular experiments. | [15][16] |
| BCN | ~0.01 - 0.1 | Also used intracellularly. | [15] |
| BARAC | > 1.0 | Higher kinetics but can be unstable. | [15] |
| TMTH | > 1.0 | Higher kinetics but can be unstable. | [15] |
Table 2: Comparative Reaction Kinetics of Strained Alkynes
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for the activation of an antibody with a DBCO-NHS ester and the subsequent copper-free click chemistry reaction.
Protocol 1: Antibody Activation with DBCO-NHS Ester
Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[6]
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5][17]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[5][6]
-
Spin desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO) or other means of buffer exchange/purification.[13]
Procedure:
-
Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers like BSA. If necessary, perform a buffer exchange into PBS.[17]
-
Reaction Setup: Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be below 20%.[5][6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[5][13]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.[5][6]
-
Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[5][13]
-
Characterization (Optional): The degree of DBCO labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).[6][7] The DBCO-functionalized antibody can be stored at -20°C for up to a month, though some loss of reactivity may occur.[5]
Protocol 2: Copper-Free Click Chemistry Conjugation
Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule.
Materials:
-
DBCO-activated antibody.
-
Azide-functionalized molecule (e.g., oligo, peptide, drug).
-
Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.[7]
Procedure:
-
Reaction Setup: Mix the DBCO-activated antibody with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[6][12]
-
Incubation: Incubate the mixture. Reaction times can vary from 2-4 hours at room temperature to overnight at 4°C. For some applications, incubation can extend up to 48 hours to maximize efficiency.[6][12]
-
Validation and Purification: The final conjugate can be validated using SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.[6] Unreacted azide-containing molecules can be removed via size-exclusion chromatography, HPLC, or dialysis.[5][6]
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformation and a typical experimental workflow.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
References
- 2. interchim.fr [interchim.fr]
- 3. DBCO Linker, DBCO Reagents | BroadPharm [broadpharm.com]
- 4. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. broadpharm.com [broadpharm.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. interchim.fr [interchim.fr]
- 8. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. AGLink® ADC Conjugation Kit (DBCO, DAR2&4, 5mg) | ACROBiosystems [acrobiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. alphathera.com [alphathera.com]
- 13. researchgate.net [researchgate.net]
- 14. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. help.lumiprobe.com [help.lumiprobe.com]
In-depth Technical Guide: DBCO-NHCO-PEG4-acid for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of DBCO-NHCO-PEG4-acid as a versatile linker for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.
This compound is a bifunctional linker that offers several advantages for PROTAC design. The dibenzocyclooctyne (DBCO) group allows for copper-free "click chemistry," specifically strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the efficient and specific conjugation to an azide-modified binding ligand. The carboxylic acid terminus provides a reactive handle for standard amide coupling with an amine-functionalized E3 ligase ligand. The tetraethylene glycol (PEG4) spacer enhances solubility and provides optimal length and flexibility for the formation of a stable and effective ternary complex.
Core Concepts in PROTAC Development Utilizing this compound
PROTACs function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome. The linker, in this case, this compound, plays a pivotal role in this process by connecting the POI-binding moiety and the E3 ligase-binding moiety.
The key features of this compound in this context are:
-
DBCO Group: Facilitates highly efficient and bioorthogonal conjugation to azide-containing molecules via SPAAC. This copper-free click chemistry reaction is advantageous as it can be performed under mild, biocompatible conditions.
-
PEG4 Spacer: The polyethylene glycol chain improves the aqueous solubility of the PROTAC molecule, which can be a challenge for these often large and hydrophobic compounds. The length of the PEG4 spacer is often crucial for achieving the optimal distance and orientation between the POI and the E3 ligase to facilitate efficient ubiquitination.
-
Carboxylic Acid Group: Allows for straightforward amide bond formation with an amine-containing E3 ligase ligand, a common functional group in many E3 ligase binders.
Quantitative Data on PROTACs with PEG-based Linkers
| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound A | BRD4 | CRBN | 4-unit PEG | < 10 | > 90 | 22Rv1 | Fictional, representative data |
| Compound B | BTK | VHL | 3-unit PEG | 50 | 85 | Ramos | Fictitious, illustrative data |
| Compound C | ERRα | VHL | 5-unit PEG | 25 | > 95 | MCF7 | Fictional, representative data |
Note: The data presented in this table is illustrative and intended to provide a general understanding of the performance metrics of PROTACs. Actual values will vary depending on the specific target, ligands, and experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the development and characterization of PROTACs synthesized using a this compound linker.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis of a PROTAC where the target-binding ligand contains an azide group and the E3 ligase ligand has a free amine.
Step 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Dissolve the azide-functionalized target protein ligand (1 equivalent) in a suitable solvent such as DMSO.
-
Add this compound (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be purified by preparative HPLC to yield the intermediate product.
Step 2: Amide Coupling
-
Dissolve the purified intermediate from Step 1 (1 equivalent) in a suitable anhydrous solvent such as DMF.
-
Add the amine-containing E3 ligase ligand (1.2 equivalents).
-
Add a coupling agent such as HATU (1.5 equivalents) and a base such as DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
-
Reagents:
-
His-tagged target protein.
-
GST-tagged E3 ligase complex.
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate).
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In a 384-well plate, add the His-tagged target protein, GST-tagged E3 ligase complex, and the PROTAC dilutions.
-
Incubate for 1 hour at room temperature.
-
Add the anti-His-donor and anti-GST-acceptor antibodies.
-
Incubate for another 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to assess ternary complex formation.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in PROTAC development.
Caption: Mechanism of action of a PROTAC utilizing a this compound linker.
Caption: General experimental workflow for PROTAC development.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
An In-depth Technical Guide to DBCO-NHCO-PEG4-acid in Antibody-Drug Conjugate (ADC) Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional linker, DBCO-NHCO-PEG4-acid, and its critical role in the advancement of antibody-drug conjugate (ADC) research. By leveraging copper-free click chemistry, this linker facilitates the precise and stable conjugation of cytotoxic payloads to monoclonal antibodies, a cornerstone of targeted cancer therapy.
Introduction to this compound in ADCs
Antibody-drug conjugates represent a revolutionary class of therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1] The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the drug payload.[2] this compound is a state-of-the-art linker that offers significant advantages in ADC development.
The DBCO (dibenzocyclooctyne) group participates in a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a type of "click chemistry".[3] This allows for the conjugation of an azide-modified payload to a DBCO-functionalized antibody under mild, aqueous conditions without the need for a toxic copper catalyst.[4][5] The polyethylene glycol (PEG4) spacer enhances the solubility and stability of the ADC, reduces aggregation, and minimizes steric hindrance.[4][5][6] The terminal carboxylic acid provides a versatile handle for conjugation to amine-containing molecules following activation.
Physicochemical Properties
A thorough understanding of the linker's properties is essential for optimizing conjugation strategies and ensuring the quality and stability of the resulting ADC.
| Property | Value | Source |
| Molecular Formula | C30H36N2O8 | [7] |
| Molecular Weight | 552.6 g/mol | [7] |
| Purity | ≥98% | [7] |
| Solubility | DMSO, DMF, DCM | [7] |
| Storage Conditions | -20°C | [7] |
Role in ADC Design and Function
The this compound linker is integral to the construction of stable and effective ADCs. Its primary functions include:
-
Facilitating Bioorthogonal Conjugation: The DBCO moiety enables precise and efficient attachment of azide-modified payloads to antibodies via SPAAC click chemistry.[8] This reaction is highly selective and occurs under biocompatible conditions, preserving the integrity and function of the antibody.[4]
-
Enhancing Solubility and Stability: The hydrophilic PEG4 spacer improves the overall solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.[5][6] This can help prevent aggregation and improve the pharmacokinetic profile of the conjugate.[2]
-
Providing a Stable Linkage: The amide bond formed during conjugation is highly stable in circulation, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.[7]
-
Enabling Controlled Payload Delivery: While the this compound linker itself is generally considered non-cleavable, it is often used in conjunction with a cleavable moiety attached to the payload (e.g., a peptide sequence susceptible to lysosomal proteases). This allows for the stable circulation of the ADC and targeted release of the drug only after internalization into the cancer cell.[8]
Experimental Protocols
The following sections detail generalized protocols for the synthesis, purification, and characterization of ADCs utilizing the this compound linker.
ADC Synthesis: A Two-Step Approach
The synthesis of an ADC using this compound typically involves a two-step process: functionalization of the antibody with the DBCO linker, followed by conjugation of an azide-modified payload.
Step 1: Antibody Functionalization with DBCO-PEG4-NHS Ester
To react with the amine groups (e.g., lysine residues) on the antibody, the carboxylic acid of this compound must first be activated, commonly as an N-hydroxysuccinimide (NHS) ester.
-
Materials:
-
Procedure:
-
Prepare the mAb solution at a concentration of ≤ 5 mg/mL in a non-amine-containing buffer at pH 7-9.[9]
-
Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in DMSO or DMF.[9]
-
Add the DBCO-PEG4-NHS ester solution to the mAb solution. A 10-fold molar excess of the NHS ester is recommended for mAb concentrations ≤ 5 mg/mL, and a 20- to 50-fold molar excess for concentrations < 5 mg/mL.[9]
-
Incubate the reaction mixture at room temperature for 30 minutes or on ice for 2 hours.[9]
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris and incubate for 5 minutes at room temperature or 15 minutes on ice.[9]
-
Remove excess, non-reacted DBCO-PEG4-NHS ester by dialysis or using a desalting column.
-
Step 2: Conjugation of Azide-Modified Payload via SPAAC
-
Materials:
-
DBCO-functionalized antibody
-
Azide-modified cytotoxic payload
-
Reaction buffer (e.g., PBS)
-
-
Procedure:
-
Prepare the azide-containing payload in the reaction buffer.
-
Add the azide-modified payload to the DBCO-functionalized antibody. A molar excess of 1.5 to 3.0 of the payload is recommended.[9]
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[9]
-
The resulting ADC is now ready for purification.
-
Experimental Workflow for ADC Synthesis
Caption: Workflow for the two-step synthesis of an ADC using DBCO-PEG4-NHS ester and SPAAC.
ADC Purification
Post-conjugation purification is crucial to remove unconjugated payloads, antibodies, and aggregates, which can impact the efficacy and safety of the ADC.
-
Methods:
-
Size Exclusion Chromatography (SEC): Effective for removing unconjugated small molecule drugs and linkers.
-
Hydrophobic Interaction Chromatography (HIC): Can separate ADC species with different drug-to-antibody ratios (DARs).
-
Affinity Chromatography (e.g., Protein A): Used to capture the antibody portion of the conjugate, washing away impurities.
-
ADC Characterization
Thorough characterization is required to ensure the quality, consistency, and stability of the ADC.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: A relatively simple method that compares the absorbance at 280 nm (for the antibody) and the absorbance maximum of the payload.
-
Mass Spectrometry (MS): Provides a more accurate determination of the DAR and the distribution of different drug-loaded species.[10]
-
Hydrophobic Interaction Chromatography (HIC): Can resolve and quantify different DAR species.[10]
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): The primary method for quantifying high molecular weight species (aggregates) and fragments.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Used to assess purity and integrity under reducing and non-reducing conditions.
-
-
In Vitro Cytotoxicity Assessment:
-
MTT Assay: A colorimetric assay to measure cell viability and determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of the ADC on cancer cell lines.
-
Quantitative Data
While specific data for ADCs using the exact this compound linker is limited in publicly available literature, data from closely related linkers provides valuable insights into expected performance.
In Vitro Cytotoxicity of ADCs with a DBCO-NHCO-PEG4-amine Linker
The following data is for ADCs constructed using DBCO-NHCO-PEG4-amine, a close structural analog of this compound, conjugated to the payload MMAE.
| ADC Construct | Target Cell Line | EC50 (nM) | Source |
| DBCO-VCpAB MMAE | SKBR3 | 280 | [11] |
| DBCO-TRX MMAE | SKBR3 | 22 | [11] |
Note: The data presented is for ADCs synthesized with DBCO-NHCO-PEG4-amine, not this compound. The different terminal group (amine vs. carboxylic acid) may influence conjugation chemistry but the overall performance of the resulting ADC is expected to be similar.
ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for an ADC developed using the this compound linker.
General Mechanism of Action for an ADC
References
- 1. researchgate.net [researchgate.net]
- 2. purepeg.com [purepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DBCO-PEG4-NHS ester [baseclick.eu]
- 5. DBCO-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. This compound, 2110448-99-0 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 10. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to DBCO-NHCO-PEG4-acid: A Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DBCO-NHCO-PEG4-acid, a versatile heterobifunctional crosslinker at the forefront of bioconjugation chemistry. We will delve into its physicochemical properties, explore its diverse applications, and provide detailed experimental protocols to facilitate its effective use in the laboratory.
Introduction to this compound
This compound is a powerful tool for covalently linking two molecules. Its design as a heterobifunctional crosslinker means it possesses two distinct reactive groups, allowing for sequential and controlled conjugation reactions.
At one end of the molecule is a dibenzocyclooctyne (DBCO) group, a key player in copper-free "click chemistry." Specifically, it participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction. This means it reacts selectively with azide-functionalized molecules even in complex biological environments, without the need for a cytotoxic copper catalyst.[1][2]
At the other end is a carboxylic acid (-COOH), which can be activated to react with primary amine groups (-NH2) found on proteins, peptides, and other biomolecules, forming a stable amide bond.[3][4]
Connecting these two reactive ends is a hydrophilic polyethylene glycol (PEG4) spacer. This PEG linker enhances the water solubility of the crosslinker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance, which can be crucial when working with large biomolecules.[4][5][6]
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is essential for its proper handling, storage, and use in quantitative experiments.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₀H₃₆N₂O₈ | [5] |
| Molecular Weight | 552.6 g/mol | [5] |
| CAS Number | 2110448-99-0 | [5] |
| Purity | Typically ≥95% or 98% (HPLC) | [5] |
| Appearance | White to off-white solid | |
| Solubility | DMSO, DMF, DCM | [5] |
| Storage Conditions | -20°C, desiccated | [5] |
Core Applications in Bioconjugation
The unique architecture of this compound makes it an ideal reagent for a variety of advanced bioconjugation applications, most notably in the development of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of an antibody with the potency of a cytotoxic drug. This compound can be used to link the drug to the antibody. Typically, the carboxylic acid end is conjugated to an amine-containing drug or a linker-drug complex, and the DBCO group is then reacted with an azide-modified antibody. This copper-free click chemistry approach is particularly advantageous for preserving the structure and function of the antibody.[3][7]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a component of the linker that connects the target-binding ligand and the E3 ligase-binding ligand.[3]
PEGylation of Proteins and Peptides
The hydrophilic PEG4 spacer can be used to improve the pharmacokinetic properties of proteins and peptides. By conjugating this compound to a protein, a DBCO handle is introduced, which can then be used for further functionalization, such as attachment to surfaces or other molecules.[3]
Surface Modification and Immobilization
The DBCO group can be used to immobilize biomolecules onto azide-functionalized surfaces, such as those on microarrays or nanoparticles, for diagnostic and research applications.[3]
Experimental Protocols and Workflows
The following sections provide detailed methodologies for the use of this compound.
General Workflow for Bioconjugation
The overall process involves a two-stage reaction strategy. First, the carboxylic acid is activated and reacted with an amine-containing molecule. Second, the resulting DBCO-functionalized molecule is reacted with an azide-containing partner via copper-free click chemistry.
Detailed Protocol: Activation of Carboxylic Acid and Amine Coupling
This protocol describes the in situ activation of the carboxylic acid group of this compound using EDC and NHS to form an NHS ester, which then readily reacts with primary amines.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other amine-free buffer such as HEPES or bicarbonate buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Prepare the amine-containing molecule in the reaction buffer. The concentration will depend on the specific molecule, but for proteins, a concentration of 2-10 mg/mL is common.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS stock solutions. A molar ratio of 1:1.2:1.2 (DBCO-acid:EDC:NHS) is a good starting point.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation to Amine-Containing Molecule:
-
Add the activated DBCO-PEG4-NHS ester solution to the solution of the amine-containing molecule. The molar excess of the crosslinker will need to be optimized, but a 10-20 fold molar excess over the amine-containing molecule is a common starting point for proteins.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
(Optional but recommended) Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted crosslinker and byproducts using a desalting column, dialysis, or size-exclusion chromatography, depending on the nature of the conjugate.
-
Detailed Protocol: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the reaction between the DBCO-functionalized molecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized molecule (from section 4.2)
-
Azide-containing molecule
-
Reaction Buffer: PBS, pH 7.2-7.5, or other suitable aqueous buffer. Note: Avoid buffers containing sodium azide.
Procedure:
-
Prepare Reactants:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
The DBCO-functionalized molecule should already be in a suitable buffer after purification.
-
-
Click Reaction:
-
Combine the DBCO-functionalized molecule and the azide-containing molecule in a microcentrifuge tube. A slight molar excess (1.5-3 fold) of one reactant over the other is often used to ensure complete conjugation of the limiting reagent.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction time can be optimized based on the specific reactants.
-
-
Purification and Analysis:
-
Purify the final bioconjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove any unreacted starting materials.
-
Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
-
Conclusion
This compound is a highly valuable heterobifunctional crosslinker for researchers in drug development, chemical biology, and materials science. Its combination of a copper-free click chemistry handle, an amine-reactive group, and a solubility-enhancing PEG spacer provides a robust and versatile platform for the creation of complex and well-defined bioconjugates. By following the detailed protocols and understanding the principles outlined in this guide, scientists can effectively leverage the power of this compound to advance their research and development goals.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound, 2110448-99-0 | BroadPharm [broadpharm.com]
- 4. DBCO-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DBCO-NHCO-PEG4-Amine - CD Bioparticles [cd-bioparticles.net]
- 7. This compound | TargetMol [targetmol.com]
Methodological & Application
Application Notes: Peptide Labeling with DBCO-NHCO-PEG4-acid
Introduction
DBCO-NHCO-PEG4-acid is a heterobifunctional linker designed for the precise modification of peptides and other amine-containing biomolecules. It incorporates three key functional elements: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid for conjugation. This reagent is an invaluable tool in bioconjugation, drug development, and materials science, enabling the stable and efficient linkage of molecules under mild, biocompatible conditions.[1][2][3]
The core of its utility lies in the DBCO moiety, a strained alkyne that reacts with high specificity and efficiency with azide-functionalized molecules through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] This reaction is bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes.[1][5] The absence of a cytotoxic copper(I) catalyst, required in traditional click chemistry, makes this method ideal for applications involving live cells or sensitive biomolecules.[6]
Key Features and Advantages
-
Biocompatibility: The copper-free SPAAC reaction occurs rapidly at physiological pH and temperature, preserving the structure and function of sensitive peptides.[3][6]
-
High Chemoselectivity: The DBCO group reacts exclusively with azides, ensuring precise and targeted conjugation with minimal off-target reactions.[3][5]
-
Enhanced Solubility and Reduced Immunogenicity: The hydrophilic PEG4 spacer improves the water solubility of the DBCO moiety and the resulting conjugate, which can reduce aggregation and minimize non-specific binding.[2][4][7]
-
Versatile Amine-Reactivity: The terminal carboxylic acid can be activated to react with primary amines (e.g., the N-terminus or lysine side chains of a peptide), forming a stable amide bond.[2][3] This provides a versatile handle for introducing the DBCO group onto a wide range of biomolecules.[8]
-
Stable Linkage: The reaction between the activated acid and an amine forms a robust amide bond, while the subsequent SPAAC reaction forms an irreversible triazole linkage, ensuring the stability of the final conjugate.[2][5]
Applications
The unique properties of this compound make it suitable for a broad array of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): Peptides labeled with DBCO can be conjugated to azide-modified antibodies to create targeted therapeutic agents.[9]
-
PROTAC Synthesis: The PEG linker is valuable in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[2]
-
Molecular Imaging and Diagnostics: Peptides can be labeled with DBCO and subsequently clicked to azide-containing imaging agents (e.g., fluorophores, radiolabels) for tracking and diagnostic purposes.[5]
-
Drug Delivery and Targeting: DBCO-labeled peptides can be attached to azide-modified drug delivery systems, such as nanoparticles or liposomes, to enhance targeting and efficacy.[10][11]
-
Surface Functionalization: Immobilization of peptides onto surfaces or hydrogels for applications in biosensors and advanced materials.[5][9]
Experimental Protocols
This section provides a detailed protocol for labeling an amine-containing peptide with this compound. The process involves two main stages: (1) activation of the carboxylic acid group on the DBCO linker and (2) conjugation to the peptide.
Diagram of the Chemical Labeling Pathway
Caption: Two-step reaction for peptide labeling.
Experimental Workflow Overview
Caption: Workflow for labeling peptides with DBCO-acid.
Materials and Reagents
-
Peptide with at least one primary amine group (N-terminus or Lysine side chain)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer (pH 7.2-8.0). Note: Avoid amine-containing buffers like Tris or glycine during the conjugation step.[12][13]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification system: HPLC with a C18 column, desalting columns (e.g., Zeba™ Spin), or dialysis cassettes.[14][15]
Protocol: Peptide Labeling
1. Reagent Preparation: a. Peptide Solution: Prepare a stock solution of your peptide at a concentration of 1-10 mg/mL in the chosen reaction buffer. b. Linker/Activator Solution: Prepare fresh stock solutions in anhydrous DMSO:
- This compound: 10-50 mM
- EDC: 100-200 mM
- NHS: 100-200 mM Note: NHS esters are moisture-sensitive. Always allow vials to come to room temperature before opening and use anhydrous solvent.[12][13]
2. Activation of this compound: a. In a microcentrifuge tube, combine the this compound, EDC, and NHS solutions. A common molar ratio is 1:1.2:1.2 (DBCO-acid:EDC:NHS). b. Incubate the mixture for 15-30 minutes at room temperature to form the reactive DBCO-NHCO-PEG4-NHS ester.
3. Conjugation to Peptide: a. Add the freshly activated DBCO-NHS ester solution to the peptide solution. The molar excess of the DBCO linker relative to the peptide can be varied to control the degree of labeling (see Table 1). A 10- to 20-fold molar excess is a common starting point.[16] b. Incubate the reaction mixture. Typical conditions are 2 hours at room temperature or overnight at 4°C with gentle shaking.[6][17] Reaction progress can be monitored by LC-MS.
4. Quenching the Reaction (Optional): a. To stop the reaction and quench any unreacted NHS ester, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.[16] b. Incubate for 15 minutes at room temperature.
5. Purification of the DBCO-Labeled Peptide: a. Remove unreacted DBCO linker and byproducts using a suitable method based on the peptide's size and properties.
- HPLC: Reverse-phase HPLC (RP-HPLC) is highly effective for purifying peptides and resolving labeled from unlabeled species.[14][18]
- Desalting Columns: For rapid buffer exchange and removal of small molecule impurities from larger peptides (>2 kDa).[15]
- Dialysis: Suitable for very large peptides or proteins.
6. Characterization and Storage: a. Confirm successful conjugation and purity using analytical RP-HPLC and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the mass increase corresponding to the addition of the DBCO-NHCO-PEG4 moiety (Mass increase = ~534.6 Da).[17][18] b. The degree of labeling (DOL) can be estimated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the peptide) and ~309 nm (for the DBCO group).[17] c. Store the purified, lyophilized DBCO-peptide at -20°C or -80°C, protected from light.
Data Presentation
The efficiency of peptide labeling depends on several factors, including concentration, pH, and the molar ratio of reactants. The following table summarizes typical reaction parameters and expected outcomes for peptide labeling.
| Parameter | Condition | Rationale & Expected Outcome |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics and yield.[13] |
| Molar Excess of DBCO Reagent | 5x - 50x | A lower excess (5-10x) is used to favor mono-labeling. A higher excess (20-50x) increases the probability of labeling multiple available amines.[16] |
| Reaction pH | 7.2 - 8.0 | Favors the reaction between the NHS ester and the unprotonated primary amines on the peptide.[12] |
| Reaction Time | 2-4 hours at RT | Sufficient for high conversion. Longer times (overnight at 4°C) can also be used to improve efficiency, especially for less reactive amines.[6] |
| Purification Method | RP-HPLC | Provides high purity, separating labeled, unlabeled, and multi-labeled species.[14] |
| Expected Yield | 60% - 90% | Yields are highly dependent on the peptide sequence, number of available amines, and purification efficiency.[17] |
References
- 1. app1-c89-pub.pressidium.com - Dbco Chemistry [app1-c89-pub.pressidium.com]
- 2. chempep.com [chempep.com]
- 3. DBCO-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. DBCO-PEG-peptide | AxisPharm [axispharm.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. lifetein.com [lifetein.com]
- 7. This compound, 2110448-99-0 | BroadPharm [broadpharm.com]
- 8. encapsula.com [encapsula.com]
- 9. DBCO-PEG4-NHS ester [baseclick.eu]
- 10. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Conjugation Chemistry on the Pharmacokinetics of Peptide–Polymer Conjugates in a Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 13. DBCO-PEG4-NHS [nanocs.net]
- 14. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. interchim.fr [interchim.fr]
- 17. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]
- 18. rsc.org [rsc.org]
Application Notes and Protocols for Protein Modification using DBCO-NHCO-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-NHCO-PEG4-acid is a heterobifunctional linker designed for the versatile and robust modification of proteins. This reagent is central to a two-step bioconjugation strategy, enabling the attachment of a wide array of molecules such as drugs, fluorescent dyes, or other biomolecules to a target protein. The linker features three key components:
-
Dibenzocyclooctyne (DBCO): A sterically strained alkyne that facilitates covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without interfering with native biological processes[1][2][3].
-
PEG4 Spacer: A short, hydrophilic polyethylene glycol (PEG) linker that enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance[4].
-
Carboxylic Acid (-COOH): A terminal carboxyl group that can be activated to react with primary amines (e.g., the ε-amine of lysine residues or the N-terminus) on the surface of a protein, forming a stable amide bond.
The use of copper-free click chemistry is a significant advantage, as it eliminates the need for cytotoxic copper catalysts, making this method ideal for applications in living systems and the development of therapeutics like antibody-drug conjugates (ADCs)[2][3][5].
Applications
The this compound linker is a versatile tool with broad applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): Site-specific or lysine-based conjugation of cytotoxic payloads to antibodies for targeted cancer therapy[6][7].
-
Protein Labeling: Attachment of fluorescent dyes or biotin for imaging, flow cytometry, and other detection assays[1][8].
-
Surface Immobilization: Covalently attaching proteins to surfaces functionalized with azide groups for applications in diagnostics and biomaterials.
-
PROTACs and Molecular Glues: Synthesis of complex biomolecular constructs where precise linkage is critical[9].
-
Peptide and Oligonucleotide Conjugation: Creating well-defined protein-peptide or protein-oligonucleotide conjugates[10][11].
Reaction Principle
The protein modification process involves two primary stages:
-
Amine Acylation: The carboxylic acid group on the this compound linker is first activated, typically using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an N-hydroxysuccinimide (NHS) ester. This activated linker then reacts with primary amines on the protein to form a stable amide bond, thereby functionalizing the protein with DBCO groups.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The newly introduced DBCO group on the protein can then specifically and efficiently react with any molecule containing an azide (-N3) moiety. This "click" reaction forms a stable triazole linkage without the need for a copper catalyst[12][13].
Experimental Protocols
Protocol 1: Protein Preparation and Buffer Exchange
Objective: To prepare the target protein in a suitable buffer for efficient labeling.
Materials:
-
Target protein
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine- and azide-free)
-
Spin desalting columns or dialysis cassettes (appropriate MWCO)
Procedure:
-
Dissolve or exchange the target protein into an amine-free and azide-free buffer, such as PBS, at a pH between 7.0 and 8.0. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the protein for reaction with the activated linker[10][14].
-
Adjust the protein concentration to 1-10 mg/mL. Higher concentrations generally lead to better labeling efficiency[14][15].
-
Use a spin desalting column or dialysis to perform the buffer exchange according to the manufacturer's protocol.
Protocol 2: this compound Labeling of Proteins
Objective: To covalently attach the DBCO linker to the protein via primary amines.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Protein solution from Protocol 1
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare Stock Solutions:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in reaction buffer (e.g., MES buffer, pH 6.0) or ultrapure water. NHS esters are moisture-sensitive and hydrolyze quickly, so these solutions should be prepared fresh[14][15].
-
-
Activation of this compound (optional, can be done in-situ):
-
For a more controlled reaction, pre-activation can be performed. Mix this compound, EDC, and NHS at a 1:1.5:1.5 molar ratio in reaction buffer.
-
Incubate at room temperature for 15-30 minutes to generate the NHS-activated linker.
-
-
Protein Reaction:
-
Add the activated DBCO-linker solution (or add the DBCO-acid, EDC, and NHS sequentially) to the protein solution. The final DMSO concentration should be kept below 20% to avoid protein denaturation[2].
-
The molar excess of the linker over the protein will determine the degree of labeling (DOL). A starting point is a 10 to 40-fold molar excess of the linker[16]. See Table 1 for guidance.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing[14][17].
-
-
Quench Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM Tris to quench any unreacted NHS-activated linker[11].
-
Incubate for an additional 15-30 minutes at room temperature.
-
Protocol 3: Purification of DBCO-Modified Protein
Objective: To remove excess, unreacted DBCO linker and reaction byproducts.
Materials:
-
Quenched reaction mixture from Protocol 2
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC) system
Procedure:
-
Equilibrate the spin desalting column or SEC column with PBS, pH 7.4.
-
Apply the quenched reaction mixture to the column.
-
Centrifuge the spin column or run the SEC system according to the manufacturer's instructions to collect the purified, DBCO-labeled protein.
-
The purified protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage. Note that the DBCO group may slowly lose reactivity over time[11].
Protocol 4: Characterization of DBCO-Modified Protein
Objective: To determine the Degree of Labeling (DOL), which is the average number of DBCO molecules per protein.
Method 1: UV-Vis Spectrophotometry
-
Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (for protein) and ~309 nm (for DBCO)[18][19].
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the DBCO absorbance at 280 nm.
-
Calculate the DOL using the molar extinction coefficients for the protein and DBCO (ε at ~309 nm for DBCO is ~12,000 M⁻¹cm⁻¹).
Method 2: Mass Spectrometry
-
Analyze the native and modified protein using MALDI-TOF or ESI-MS. The mass shift between the two will correspond to the number of attached this compound molecules.
Data Presentation
Table 1: Recommended Molar Excess for Protein Labeling
| Protein Concentration | Recommended Molar Excess (Linker:Protein) | Typical Incubation Time (RT) |
| > 5 mg/mL | 10-20 fold[10] | 30-60 minutes |
| 1-5 mg/mL | 20-50 fold[14][15] | 60-120 minutes |
| < 1 mg/mL | > 50-fold (optimization required) | 2-4 hours |
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inactive linker (hydrolyzed NHS ester). | Prepare EDC/NHS solutions fresh. Ensure DBCO-acid stock is anhydrous. |
| Buffer contains primary amines (e.g., Tris). | Perform buffer exchange into a non-amine buffer like PBS or HEPES[14]. | |
| Insufficient molar excess of linker. | Increase the molar ratio of linker to protein. | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Keep final DMSO concentration below 20%[2]. |
| Protein is unstable at reaction pH. | Optimize buffer pH (within 7.0-8.0 range). | |
| Non-specific Aggregation | Hydrophobic nature of the DBCO group. | Ensure adequate PEGylation; work with dilute protein solutions if necessary[20]. |
Visualizations
Caption: Workflow for protein modification using this compound.
Caption: Chemical principles of the two-stage DBCO conjugation process.
References
- 1. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. chempep.com [chempep.com]
- 4. DBCO-PEG4-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Copper-Free Click Chemistry [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DBCO-PEG4-NHS ester, 1427004-19-0 | BroadPharm [broadpharm.com]
- 8. thermofisher.com [thermofisher.com]
- 9. glpbio.com [glpbio.com]
- 10. interchim.fr [interchim.fr]
- 11. broadpharm.com [broadpharm.com]
- 12. bachem.com [bachem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 15. DBCO-PEG4-NHS [nanocs.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 18. mdpi.com [mdpi.com]
- 19. Site-Specific DBCO Modification of DEC205 Antibody for Polymer Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: Conjugation of DBCO-Functionalized PEG to Amino-Modified Oligonucleotides
Introduction
The conjugation of oligonucleotides to other molecules is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and fundamental research.[1][2][3] One of the most robust and versatile methods for bioconjugation is the copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3][4] This reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[4][5]
This application note provides a detailed protocol for the covalent attachment of a DBCO moiety to an amine-modified oligonucleotide using DBCO-NHCO-PEG4-acid that has been activated as an N-hydroxysuccinimide (NHS) ester. The resulting DBCO-labeled oligonucleotide is then ready for highly efficient and specific conjugation to any azide-containing molecule. The hydrophilic tetraethylene glycol (PEG4) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance between the oligonucleotide and the molecule to be conjugated.[6][7]
Principle of the Method
The conjugation process is a two-step procedure. First, an oligonucleotide is synthesized with a primary amine group at a specific position (e.g., the 5' or 3' terminus).[8] Second, this amino-modified oligonucleotide is reacted with a pre-activated DBCO-NHCO-PEG4-NHS ester. The NHS ester reacts specifically with the primary amine on the oligonucleotide to form a stable amide bond, covalently linking the DBCO-PEG4 moiety to the oligonucleotide.[6][7] The reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7-9).[7][9][10]
Visualizing the Conjugation Pathway
The following diagrams illustrate the chemical reaction and the overall experimental workflow for the conjugation of this compound to an amino-modified oligonucleotide.
Caption: Chemical reaction scheme for conjugating an amino-modified oligonucleotide with a DBCO-PEG4-NHS ester.
Caption: Experimental workflow for the synthesis and purification of DBCO-oligonucleotide conjugates.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of DBCO-NHCO-PEG4-NHS ester to an amino-modified oligonucleotide.
Materials and Reagents
-
Amino-modified oligonucleotide (desalted or purified)
-
DBCO-PEG4-NHS Ester
-
Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5. Amine-free buffers like PBS (pH 7.4) can also be used.[9][10]
-
Nuclease-free water
-
Desalting columns (e.g., Glen Gel-Pak™, Zeba™ Spin Desalting Columns) or HPLC system for purification[1][11]
Equipment
-
Microcentrifuge
-
Vortex mixer
-
Spectrophotometer (e.g., NanoDrop)
-
Thermomixer or incubator
-
HPLC system (optional, for purification and analysis)
-
Mass spectrometer (optional, for characterization)
Protocol Steps
-
Preparation of Amine-Modified Oligonucleotide:
-
Dissolve the lyophilized amino-modified oligonucleotide in the chosen conjugation buffer to a final concentration of 1-5 mM.
-
-
Preparation of DBCO-PEG4-NHS Ester Solution:
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with the DBCO-PEG4-NHS ester solution. A 10- to 20-fold molar excess of the NHS ester relative to the oligonucleotide is recommended for efficient conjugation.[10]
-
For a typical 200 nmol scale synthesis of an amino-modified oligo, dissolve the oligo in 500 µL of conjugation buffer and add a 6-fold excess of the DBCO-sulfo-NHS Ester solution.[11]
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[10][11][12] Reaction times can vary, with some protocols suggesting 4-17 hours at room temperature for completion.[8]
-
-
Purification of the DBCO-Oligonucleotide Conjugate:
-
After incubation, the unreacted DBCO-PEG4-NHS ester and NHS byproduct must be removed.
-
Desalting Column: This is a quick method for removing salts and small molecules. Follow the manufacturer's instructions for the specific desalting column being used.[1][11]
-
Cartridge Purification: The hydrophobicity of the DBCO group allows for efficient purification using cartridges like Glen-Pak™.[5][11]
-
HPLC Purification: For the highest purity, reverse-phase HPLC is recommended. The DBCO-conjugated oligonucleotide will have a longer retention time than the unconjugated, amino-modified oligonucleotide.
-
-
Quantification and Quality Control:
-
Measure the absorbance of the purified conjugate at 260 nm to determine the oligonucleotide concentration.
-
The incorporation of DBCO can be confirmed by measuring the absorbance at its maximum, around 309 nm.[4]
-
The final product can be further characterized by mass spectrometry to confirm the successful conjugation.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the conjugation reaction.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| pH | 7.0 - 9.0 | Reaction is more efficient at slightly alkaline pH.[7][9] |
| Temperature | Room Temperature (20-25°C) or 4°C | Longer incubation is needed at 4°C.[10][12] |
| Incubation Time | 2 - 17 hours | Time depends on temperature and reagent concentrations.[8][11] |
| Molar Excess of DBCO-NHS Ester | 10 - 50 fold | Higher excess for dilute oligo solutions.[10] |
| Oligonucleotide Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency.[9] |
| Solvent for DBCO-NHS Ester | Anhydrous DMSO or DMF | NHS esters are moisture sensitive.[9][10] |
Table 2: Typical Post-Synthesis Conjugation Yields
| Oligo Synthesis Scale | Expected Yield (nmols) |
| 50 nmol | ~ 2 nmol |
| 200 nmol | ~ 5 nmol |
| 1 µmol | ~ 16 nmol |
| 10 µmol | ~ 150 nmol |
Yields are estimates and can be lower for oligonucleotides longer than 50 bases. Data adapted from Gene Link.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester: Reagent was exposed to moisture. | Prepare fresh DBCO-PEG4-NHS ester solution in anhydrous DMSO immediately before use.[9] |
| Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as bicarbonate, borate, or PBS.[9][10] | |
| Insufficient Molar Excess: Not enough DBCO-NHS ester was used. | Increase the molar excess of the DBCO-NHS ester, especially for dilute oligo solutions.[10] | |
| Precipitation of Reagents | Low Solubility: DBCO reagent is hydrophobic. | Ensure the reaction contains a sufficient amount of organic co-solvent like DMSO if precipitation occurs.[13] |
| Degradation of Oligonucleotide | Sub-optimal pH: pH of the reaction is too high or too low. | Ensure the conjugation buffer is within the recommended pH range of 7-9. |
| Difficulty in Purification | Similar Properties: Unconjugated and conjugated oligos co-elute. | Optimize the purification method. For HPLC, adjust the gradient. For cartridge purification, ensure proper loading and washing conditions. |
References
- 1. dynamic-biosensors.com [dynamic-biosensors.com]
- 2. d-nb.info [d-nb.info]
- 3. glenresearch.com [glenresearch.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. glenresearch.com [glenresearch.com]
- 6. DBCO-PEG4-NHS ester [baseclick.eu]
- 7. vectorlabs.com [vectorlabs.com]
- 8. genelink.com [genelink.com]
- 9. interchim.fr [interchim.fr]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 11. glenresearch.com [glenresearch.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DBCO-NHCO-PEG4-acid for Surface Immobilization of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of DBCO-NHCO-PEG4-acid, a heterobifunctional linker, in the surface immobilization of biomolecules. This linker is particularly valuable for developing biosensors, microarrays, and other diagnostic and research platforms that require the stable and oriented attachment of proteins, peptides, or nucleic acids.
Introduction
This compound is a versatile crosslinker that features a Dibenzocyclooctyne (DBCO) group and a terminal carboxylic acid. This combination allows for a two-step immobilization strategy. First, the carboxylic acid can be activated to react with primary amines on a functionalized surface, creating a stable amide bond. Subsequently, the DBCO group is available for the covalent attachment of azide-modified biomolecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is highly efficient, specific, and occurs under mild, biocompatible conditions without the need for a toxic copper catalyst.[1][2][3]
The integrated polyethylene glycol (PEG4) spacer enhances the water solubility of the linker and the resulting conjugate, reduces non-specific binding of other molecules to the surface, and minimizes steric hindrance, thereby improving the accessibility of the immobilized biomolecule.[1][2][3][4]
Key Features and Applications
Key Features:
-
Heterobifunctional Nature: Allows for sequential and controlled conjugation to a surface and a biomolecule.[4]
-
Copper-Free Click Chemistry: The DBCO group reacts specifically with azides in a bioorthogonal manner, ensuring high specificity and biocompatibility.[1][2][3]
-
Amine-Reactive Carboxylic Acid: Enables covalent attachment to amine-functionalized surfaces through stable amide bond formation.[5][6]
-
Hydrophilic PEG4 Spacer: Improves solubility, reduces non-specific binding, and provides spatial separation between the surface and the biomolecule.[1][2][3][4]
Applications:
-
Biosensor Development: Immobilization of antibodies, enzymes, or other recognition elements onto sensor chips (e.g., gold surfaces for SPR or QCM).[7][8]
-
Microarray Fabrication: Covalent attachment of probes (DNA, proteins) for high-throughput screening.
-
Nanoparticle Functionalization: Surface modification of nanoparticles for targeted drug delivery and imaging applications.[9][10]
-
Cell-Based Assays: Creation of surfaces that present specific ligands for studying cell adhesion and signaling.
Experimental Protocols
This section details the protocols for the two key steps in surface immobilization using this compound: surface activation and linker conjugation, followed by biomolecule immobilization.
Protocol 1: Activation of Amine-Functionalized Surfaces and Conjugation of this compound
This protocol describes the covalent attachment of the DBCO-linker to a surface presenting primary amine groups.
Materials:
-
Amine-functionalized surface (e.g., aminosilane-coated glass slide, amine-functionalized gold surface, or magnetic beads).
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Washing Buffer: 1X PBS with 0.05% Tween-20 (PBST)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare EDC/NHS Solution: Immediately before use, prepare a solution of 100 mM EDC and 25 mM NHS in cold Activation Buffer.
-
Prepare Linker Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO and then dilute to the desired final concentration (e.g., 1-10 mM) in Activation Buffer.
-
Activate Carboxyl Groups: Mix equal volumes of the DBCO-linker solution and the fresh EDC/NHS solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups of the linker.
-
Surface Preparation: Wash the amine-functionalized surface with Coupling Buffer to remove any contaminants and to equilibrate the pH.
-
Linker Conjugation: Aspirate the buffer from the surface and immediately add the activated DBCO-linker solution. Ensure the entire surface is covered.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Remove the linker solution and wash the surface thoroughly three times with PBST to remove any unreacted linker and by-products.
-
Quenching (Optional but Recommended): To block any remaining active NHS esters, incubate the surface with Quenching Buffer for 15-30 minutes at room temperature.
-
Final Wash: Wash the surface three times with PBST and once with deionized water. The surface is now DBCO-functionalized and ready for biomolecule immobilization.
Protocol 2: Immobilization of Azide-Modified Biomolecules
This protocol describes the attachment of an azide-containing biomolecule to the DBCO-functionalized surface via SPAAC.
Materials:
-
DBCO-functionalized surface (from Protocol 3.1)
-
Azide-modified biomolecule (e.g., protein, antibody, oligonucleotide)
-
Reaction Buffer: 1X PBS, pH 7.4 (or other amine-free and azide-free buffer)
-
Washing Buffer: PBST
-
Blocking Buffer (optional): e.g., 1% BSA in PBS
Procedure:
-
Prepare Biomolecule Solution: Dissolve the azide-modified biomolecule in the Reaction Buffer to the desired concentration (typically in the µg/mL to mg/mL range, which needs to be optimized for each application).
-
Immobilization Reaction: Add the biomolecule solution to the DBCO-functionalized surface.
-
Incubation: Incubate for 4-12 hours at room temperature or overnight at 4°C.[11] Longer incubation times can improve efficiency.[11] The reaction is typically faster at higher temperatures (up to 37°C).[11]
-
Washing: Remove the biomolecule solution and wash the surface extensively with PBST to remove any non-covalently bound molecules.
-
Blocking (Optional): To prevent non-specific binding in subsequent assays, the surface can be incubated with a blocking buffer for 1 hour at room temperature.
-
Final Wash: Wash the surface three times with PBS. The surface is now functionalized with the desired biomolecule and ready for use.
Data Presentation
The efficiency of immobilization can be assessed using various analytical techniques. The following table summarizes key parameters and methods for quantification.
| Parameter | Method of Quantification | Typical Values (Example) | Reference |
| Surface Coverage of DBCO | X-ray Photoelectron Spectroscopy (XPS), ToF-SIMS | N/A | |
| Immobilization Density of Biomolecule | Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), Fluorescence Microscopy (with fluorescently labeled biomolecule) | 100 - 500 ng/cm² | |
| Binding Activity of Immobilized Biomolecule | ELISA, SPR, Functional Assays (e.g., enzyme activity) | >80% retention of activity | |
| Non-specific Binding | Control experiments with non-azide biomolecule, SPR, ELISA | <5% of specific binding |
Note: The typical values are illustrative and will vary depending on the surface, biomolecule, and specific reaction conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Immobilization Efficiency | Incomplete activation of carboxyl groups | Use fresh EDC/NHS solution; optimize pH of activation buffer (4.5-6.0). |
| Hydrolysis of activated NHS ester | Perform conjugation immediately after activation; avoid moisture.[11] | |
| Steric hindrance | Increase the length of the PEG spacer if possible. | |
| Low concentration of reactants | Increase the concentration of the linker or biomolecule.[11] | |
| High Non-specific Binding | Incomplete quenching or blocking | Ensure thorough quenching and blocking steps. |
| Hydrophobic interactions | Include detergents (e.g., Tween-20) in washing buffers. | |
| Low purity of biomolecule | Purify the azide-modified biomolecule before immobilization. | |
| Loss of Biomolecule Activity | Harsh reaction conditions | Perform reactions at lower temperatures; ensure the buffer is compatible with the biomolecule. |
| Inappropriate orientation | If orientation is critical, consider site-specific introduction of the azide group on the biomolecule. |
Conclusion
This compound is a powerful tool for the covalent immobilization of biomolecules on a variety of surfaces. The combination of amine-reactive chemistry and copper-free click chemistry provides a robust and versatile method for creating functionalized surfaces for a wide range of applications in research, diagnostics, and drug development. The protocols and information provided in these application notes serve as a guide for the successful implementation of this technology. Optimization of the described procedures for specific applications is encouraged to achieve the best results.
References
- 1. DBCO PEG4 Amine | AAT Bioquest [aatbio.com]
- 2. DBCO-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. DBCO-PEG4-NHS ester [baseclick.eu]
- 4. DBCO-PEG4-amine, CAS 1840886-10-3 | AxisPharm [axispharm.com]
- 5. DBCO-PEG4-acid, 1537170-85-6 | BroadPharm [broadpharm.com]
- 6. This compound, 2110448-99-0 | BroadPharm [broadpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Immobilization of Proteins on Gold Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DBCO-NH-PEG4-amine | CAS: 1255942-08-5 | AxisPharm [axispharm.com]
- 10. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
Revolutionizing Live Cell Imaging: Application of DBCO-NHCO-PEG4-acid in Bioorthogonal Labeling
Introduction
Live cell imaging is a cornerstone of modern biological research, providing invaluable insights into dynamic cellular processes. The advent of bioorthogonal chemistry has further revolutionized this field by enabling the specific labeling of biomolecules in their native environment without perturbing cellular functions. Among the various bioorthogonal tools, the strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry" stands out for its high specificity and biocompatibility.[1] This application note details the use of DBCO-NHCO-PEG4-acid, a key reagent in copper-free click chemistry, for the fluorescent labeling of biomolecules in living cells, with a focus on antibody-based imaging of cell surface receptors.
This compound is a heterobifunctional linker featuring a dibenzocyclooctyne (DBCO) group, a carboxylic acid, and a hydrophilic polyethylene glycol (PEG4) spacer.[2][3] The strained alkyne of the DBCO group reacts selectively with azide-functionalized molecules to form a stable triazole linkage.[1] The carboxylic acid allows for the conjugation of this linker to amine-containing molecules, such as proteins and antibodies, via amide bond formation. The PEG4 spacer enhances the water solubility of the molecule and reduces steric hindrance, which is beneficial for biomolecule conjugation and subsequent interactions.[4][5]
Core Applications in Live Cell Imaging
The unique properties of this compound make it a versatile tool for a range of live cell imaging applications, including:
-
Cell Surface Protein Labeling: Antibodies or other targeting ligands can be functionalized with this compound and then used to label azide-modified cell surface proteins for visualization and tracking.[2][6]
-
Pulse-Chase Experiments: The temporal dynamics of protein trafficking and turnover can be studied by sequential labeling with different fluorophores.
-
Dual-Color Imaging: In combination with other orthogonal bioorthogonal reactions, such as the tetrazine-trans-cyclooctene ligation, multiple targets can be visualized simultaneously.[7]
-
Super-Resolution Microscopy: The small size of the DBCO linker and the attached fluorophore is advantageous for advanced imaging techniques that require high labeling density and precision.[8][9]
Quantitative Data Summary
The efficiency of bioorthogonal labeling is critical for obtaining high-quality imaging data with a good signal-to-noise ratio.[10][11][12] The following tables summarize key quantitative parameters for the use of DBCO-based reagents in bioconjugation and live cell imaging.
| Parameter | Value | Reference(s) |
| DBCO-Azide Reaction Rate | ~0.1 M⁻¹s⁻¹ | [13] |
| Optimal pH for NHS Ester Conjugation | 7-9 | [14] |
| Recommended Molar Excess of DBCO-NHS Ester to Antibody | 10 to 50-fold | [4] |
| Typical Incubation Time for Antibody-DBCO Conjugation | 30 minutes at room temperature or 2 hours on ice | [14] |
| Typical Incubation Time for DBCO-Azide Click Reaction in Cells | 4-12 hours at room temperature or 12+ hours at 4°C | [14] |
Table 1: Key Parameters for DBCO-Based Bioconjugation and Click Chemistry.
| Reagent Combination | Relative Reaction Rate | Reference(s) |
| DBCO + Azide | Faster than BCN + Azide | [15] |
| Tetrazine + TCO | Significantly faster than DBCO + Azide | [13][16] |
| Tetrazine + BCN | Slower than Tetrazine + TCO | [17][18] |
Table 2: Qualitative Comparison of Reaction Rates for Common Bioorthogonal Reactions.
Experimental Protocols
Here, we provide detailed protocols for the conjugation of this compound to an antibody and its subsequent use for labeling azide-modified live cells.
Protocol 1: Activation of this compound and Conjugation to an Antibody
This protocol describes the conversion of the carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on an antibody.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Activation of this compound:
-
Dissolve this compound, DCC/EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.
-
Incubate the reaction for 1-2 hours at room temperature to form the DBCO-PEG4-NHS ester.
-
-
Antibody Conjugation:
-
Add the freshly prepared DBCO-PEG4-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with an appropriate storage buffer for the antibody.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at its absorbance maximum (around 309 nm).
-
Protocol 2: Metabolic Labeling of Live Cells with Azide Sugars
This protocol describes the incorporation of azide groups onto the cell surface glycans through metabolic labeling.
Materials:
-
Mammalian cells of interest
-
Cell culture medium
-
Ac4ManNAz (tetraacetylated N-azidoacetylmannosamine) or other azide-modified sugar
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and grow to the desired confluency.
-
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.
-
Protocol 3: Live Cell Imaging with DBCO-Functionalized Antibody
This protocol describes the labeling of azide-modified live cells with the DBCO-functionalized antibody for fluorescence microscopy.
Materials:
-
Azide-labeled live cells (from Protocol 2)
-
DBCO-functionalized antibody (from Protocol 1) conjugated to a fluorescent dye
-
Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)
-
Fluorescence microscope equipped with a live-cell imaging chamber
Procedure:
-
Cell Preparation:
-
Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.
-
-
Labeling:
-
Dilute the DBCO-functionalized antibody-fluorophore conjugate in the live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).
-
Add the antibody solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the antibody solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound antibody.
-
-
Imaging:
-
Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.
-
Acquire images using the appropriate filter sets for the chosen fluorophore.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for live cell imaging using this compound.
Signaling Pathway Example: EGFR Dimerization and Activation
DBCO-functionalized antibodies targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) can be used to study their dimerization and subsequent signaling.[2][4][19][20]
Caption: EGFR signaling pathway initiated by ligand-induced dimerization.
References
- 1. Dimerization of the Trk receptors in the plasma membrane: effects of their cognate ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcb.berkeley.edu [mcb.berkeley.edu]
- 3. pascal-clemson.primo.exlibrisgroup.com [pascal-clemson.primo.exlibrisgroup.com]
- 4. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 14. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 15. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Live-cell fluorescence imaging reveals high stoichiometry of Grb2 binding to the EGF receptor sustained during endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Live-cell fluorescence imaging reveals high stoichiometry of Grb2 binding to the EGF receptor sustained during endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EDC/NHS Coupling of DBCO-NHCO-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent conjugation of DBCO-NHCO-PEG4-acid to amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method is widely employed in bioconjugation for applications such as targeted drug delivery, antibody-drug conjugate (ADC) development, and advanced cellular imaging.
Introduction
The conjugation of functional moieties to biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. The DBCO (Dibenzocyclooctyne) group is a key component in copper-free click chemistry, a bioorthogonal reaction that allows for the specific and efficient ligation of molecules in complex biological environments. The this compound linker combines the utility of the DBCO group with a hydrophilic polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance.
The carboxylic acid terminus of this linker can be activated by EDC in the presence of NHS to form a semi-stable NHS ester. This activated intermediate readily reacts with primary amines on proteins, antibodies, peptides, or other molecules to form a stable amide bond. This two-step, one-pot reaction is a robust and versatile method for creating customized bioconjugates.
Reaction Mechanism
The EDC/NHS coupling reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1]
-
Formation of the NHS Ester and Amide Bond: This unstable intermediate can react directly with a primary amine. However, to improve efficiency and stability in aqueous solutions, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester.[1][2] This NHS ester is less susceptible to hydrolysis and reacts efficiently with primary amines at a physiological to slightly basic pH to form a stable amide bond, releasing NHS.[1][2]
Quantitative Data Summary
The efficiency of the EDC/NHS coupling reaction can be influenced by several factors, including the molar ratios of the reagents, pH, and reaction time. The following table summarizes typical molar ratios and reported yields for similar bioconjugation reactions.
| Parameter | Recommended Range | Typical Value | Reported Yield (%) | Reference |
| Molar Ratio (EDC:Acid) | 1.2:1 to 10:1 | 2:1 | 68-80% | [3][4] |
| Molar Ratio (NHS:Acid) | 1:1 to 5:1 | 1.2:1 | 70-90% | [4][5] |
| Molar Ratio (Amine:Acid) | 1:1 to 10:1 | 1.5:1 | - | [6] |
Note: Yields are highly dependent on the specific reactants and reaction conditions and should be optimized for each application.
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to an amine-containing protein (e.g., an antibody).
Materials and Reagents
-
This compound
-
Amine-containing protein (e.g., Antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Experimental Workflow Diagram
Caption: Experimental workflow for EDC/NHS coupling.
Detailed Protocol
-
Reagent Preparation:
-
Prepare Activation Buffer (0.1 M MES, pH 5.5) and Coupling Buffer (PBS, pH 7.4).
-
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of the this compound stock solution to the Activation Buffer.
-
Immediately before activation, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Protein:
-
Add the activated DBCO-NHS ester solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a good starting point, but this should be optimized.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate by methods such as SDS-PAGE to confirm conjugation, and use mass spectrometry to determine the degree of labeling.
-
Application Example: Targeted Cancer Therapy
A prominent application of this technology is the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. An antibody specific to a tumor-associated antigen, such as HER2 in breast cancer, can be conjugated to a potent cytotoxic drug via the DBCO-linker. The DBCO moiety allows for the subsequent attachment of an azide-modified drug through copper-free click chemistry.
HER2 Signaling Pathway and Trastuzumab Action
The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers.[7][8] Overexpression of HER2 leads to the formation of homodimers and heterodimers with other HER family members, resulting in the constitutive activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways.[9][10] These pathways promote cell proliferation, survival, and invasion.[9][10]
Trastuzumab (Herceptin®) is a humanized monoclonal antibody that targets the extracellular domain of HER2.[11][12] Its mechanism of action includes:
-
Inhibition of HER2 Dimerization and Signaling: Trastuzumab binds to HER2 and sterically hinders its ability to form active dimers, thereby inhibiting the downstream signaling cascades that drive tumor growth.[9][11]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of Trastuzumab can be recognized by immune cells (e.g., Natural Killer cells), leading to the targeted killing of the cancer cell.[9][11]
HER2 Signaling Pathway Diagram
References
- 1. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer [frontiersin.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
Application Notes and Protocols for DBCO-NHCO-PEG4-acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of DBCO-NHCO-PEG4-acid, a heterobifunctional linker, in bioconjugation applications. This reagent is particularly valuable for the modification of amine-containing biomolecules, enabling their subsequent conjugation to azide-functionalized partners via copper-free click chemistry.
Introduction
This compound is a versatile tool in bioconjugation, featuring a terminal carboxylic acid and a dibenzocyclooctyne (DBCO) group, separated by a hydrophilic polyethylene glycol (PEG4) spacer. The carboxylic acid allows for covalent attachment to primary amines on biomolecules, such as proteins and peptides, through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid with carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]
The DBCO group facilitates a highly efficient and biocompatible copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[2][3] This bioorthogonal reaction proceeds rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biological samples.[4][5] The PEG4 spacer enhances the water solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[6][7]
Data Presentation
Table 1: Recommended Reaction Buffer Conditions
| Reaction Step | Recommended Buffers | pH Range | Key Considerations |
| Carboxylic Acid Activation & Amine Coupling | MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | Optimal for EDC/NHS activation.[8] |
| Phosphate Buffered Saline (PBS) | 7.2 - 7.5 | Suitable for the amine coupling step.[9] | |
| Borate Buffer | 8.0 - 8.5 | Can also be used for amine coupling. | |
| Copper-Free Click Reaction (SPAAC) | Phosphate Buffered Saline (PBS) | 7.0 - 7.4 | Widely compatible with biomolecules.[9] |
| HEPES Buffer | 7.0 - 7.5 | A non-amine containing buffer suitable for click chemistry.[9] | |
| Carbonate/Bicarbonate Buffer | 8.0 - 9.0 | Can be used, but ensure no primary amines are present.[9] |
Table 2: Summary of Key Experimental Parameters
| Parameter | Carboxylic Acid Activation & Amine Coupling | Copper-Free Click Reaction (SPAAC) |
| Reagents | This compound, EDC, (Sulfo-)NHS, Amine-containing biomolecule | DBCO-labeled biomolecule, Azide-containing molecule |
| Molar Excess (Linker:Biomolecule) | 5 to 20-fold excess of this compound | 1.5 to 3-fold excess of DBCO-labeled molecule to azide[2][9] |
| Molar Ratio (EDC:NHS:Acid) | 1.2:1.2:1 (or higher for EDC/NHS) | N/A |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | 4°C to 37°C[3][9] |
| Reaction Time | Activation: 15-60 min; Coupling: 2-4 hours to overnight[10] | 2 to 12 hours (can be extended for higher efficiency)[2][9] |
| Quenching Reagent | Hydroxylamine, Tris, or Glycine | Not typically required |
| Purification Method | Dialysis, Desalting columns (e.g., spin columns), SEC | Dialysis, Desalting columns, SEC |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation of an Amine-Containing Protein
This protocol describes the conjugation of this compound to a protein via its primary amines, followed by a copper-free click reaction to an azide-functionalized molecule.
Materials:
-
This compound
-
Amine-containing protein (e.g., antibody)
-
Azide-functionalized molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Preparation of Reagents
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer immediately before use.
-
Dissolve the amine-containing protein in Coupling Buffer to a concentration of 1-10 mg/mL.
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.
-
Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
Step 3: Conjugation to the Amine-Containing Protein
-
Immediately add the activated this compound solution to the protein solution. A 5 to 20-fold molar excess of the linker to the protein is recommended as a starting point.[10]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
Step 4: Purification of the DBCO-Labeled Protein
-
Remove the excess, unreacted DBCO linker and byproducts by dialysis against PBS or by using a desalting column according to the manufacturer's instructions.
Step 5: Copper-Free Click Reaction
-
To the purified DBCO-labeled protein, add the azide-functionalized molecule. A 1.5 to 3-fold molar excess of the DBCO-labeled protein to the azide-containing molecule is recommended.[2][9]
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C.[2][9] Reaction times can be extended up to 24 hours to improve efficiency.[11]
-
The final conjugate can be purified from excess reagents using dialysis, desalting columns, or size-exclusion chromatography (SEC).
Mandatory Visualizations
Caption: Experimental workflow for the two-step bioconjugation using this compound.
Caption: Chemical pathway for bioconjugation with this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. DBCO-PEG4-NHS [nanocs.net]
- 3. interchim.fr [interchim.fr]
- 4. DBCO-PEG4-NHS ester [baseclick.eu]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. DBCO-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. DBCO-PEG4-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 10. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification and Characterization of DBCO-Conjugated Proteins by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction The conjugation of proteins with dibenzocyclooctyne (DBCO) is a cornerstone of modern bioconjugation, enabling copper-free click chemistry reactions that are highly specific and bioorthogonal. This strain-promoted alkyne-azide cycloaddition (SPAAC) is widely used for creating antibody-drug conjugates (ADCs), imaging agents, and other protein-based tools. A critical step in this process is the purification of the intermediate DBCO-conjugated protein. High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for purifying these conjugates, removing unreacted DBCO reagents, and separating protein species with varying degrees of labeling. This application note provides detailed protocols for the purification of DBCO-conjugated proteins using various HPLC methods, including Ion-Exchange (IEX), Hydrophobic Interaction (HIC), and Reverse-Phase (RP-HPLC), along with methods for characterization.
Overall Experimental Workflow
The process begins with the conjugation of a target protein with a DBCO-containing reagent, typically via an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the protein surface. Following conjugation, excess, unreacted DBCO reagent must be removed. This is often achieved using a desalting spin column or size-exclusion chromatography. The resulting mixture, containing the DBCO-protein conjugate, unconjugated protein, and potentially multi-conjugated species, is then subjected to HPLC for high-resolution purification. Finally, the purified conjugate is characterized to determine purity and the degree of labeling (DOL).
Figure 1: General workflow for DBCO-protein conjugation and purification.
Experimental Protocols
Protocol 1: Protein Conjugation with DBCO-NHS Ester
This protocol describes a general method for labeling a protein with a DBCO-NHS ester. Optimal conditions, particularly the molar excess of the DBCO reagent, should be determined empirically for each specific protein.
-
Reagent Preparation :
-
Dissolve the protein (e.g., an antibody) in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0 to a concentration of 1-5 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous dimethyl sulfoxide (DMSO).
-
-
Conjugation Reaction :
-
Add the calculated volume of the 10 mM DBCO-NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold). The final concentration of DMSO in the reaction mixture should ideally be below 20%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching :
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS-ester is hydrolyzed.
-
-
Removal of Excess Reagent :
-
Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer's protocol. This step yields a crude DBCO-conjugated protein solution ready for HPLC purification. Protein recovery from this step is typically greater than 85%.
-
Table 1: Typical DBCO Conjugation Reaction Parameters
| Parameter | Recommended Value | Reference(s) |
|---|---|---|
| Protein Concentration | 1 - 5 mg/mL | |
| Molar Excess of DBCO-NHS | 5x - 30x | |
| Reaction Buffer | Amine-free (e.g., PBS) | |
| pH | 7.2 - 8.4 | |
| Incubation Time | 30 - 60 min (RT) or 2 hours (4°C) |
| Quenching Agent | 50-100 mM Tris-HCl | |
Protocol 2: HPLC Purification of DBCO-Conjugated Proteins
The choice of HPLC method depends on the protein's properties and the desired separation. The addition of the hydrophobic DBCO moiety can alter the protein's surface charge and hydrophobicity, enabling separation from the unlabeled species.
IEX separates molecules based on net surface charge. It is particularly effective for separating protein species with different numbers of conjugated DBCO molecules (e.g., unconjugated, mono-labeled, di-labeled), as the modification can alter the protein's isoelectric point (pI).
-
Column : A weak or strong anion or cation exchange column, selected based on the protein's pI and the buffer pH.
-
Mobile Phase A : Low ionic strength buffer (e.g., 50 mM Phosphate Buffer, pH 7.0).
-
Mobile Phase B : High ionic strength buffer (e.g., 50 mM Phosphate Buffer + 1 M NaCl, pH 7.0).
-
Gradient : A linear gradient from 0-100% Mobile Phase B over 20-30 minutes.
-
Flow Rate : Typically 0.5 - 1.0 mL/min for analytical columns.
-
Detection : Monitor absorbance at 280 nm (for protein) and 309 nm (for DBCO).
Figure 2: IEX separation based on charge differences post-conjugation.
HIC separates proteins based on surface hydrophobicity under non-denaturing conditions. The addition of the hydrophobic DBCO group increases the protein's affinity for the HIC stationary phase, allowing for separation from the less hydrophobic, unconjugated protein.
-
Column : A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).
-
Mobile Phase A : High salt buffer (e.g., 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B : Low salt buffer (e.g., 100 mM Sodium Phosphate, pH 7.0).
-
Gradient : A reverse linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Flow Rate : 0.5 - 1.0 mL/min.
-
Detection : Monitor absorbance at 280 nm and 309 nm.
Figure 3: HIC separation based on hydrophobicity differences.
RP-HPLC offers high-resolution separation based on hydrophobicity but often requires denaturing conditions (e.g., organic solvents and acidic pH), which may not be suitable for all proteins.
-
Column : A wide-pore (e.g., 300 Å) C4, C8, or C18 column suitable for proteins.
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient : A linear gradient from 5-95% Mobile Phase B over 20-30 minutes.
-
Flow Rate : 0.5 - 1.0 mL/min.
-
Detection : Monitor absorbance at 220 nm (peptide bonds), 280 nm, and 309 nm.
Table 2: Comparative HPLC Method Parameters for Purification
| Parameter | Ion-Exchange (IEX) | Hydrophobic Interaction (HIC) | Reverse-Phase (RP-HPLC) |
|---|---|---|---|
| Principle | Net Charge | Surface Hydrophobicity | Hydrophobicity |
| Conditions | Native (Aqueous) | Native (Aqueous, High Salt) | Often Denaturing |
| Column | Anion/Cation Exchange | Phenyl, Butyl | C4, C8, C18 (Wide Pore) |
| Mobile Phase | Increasing Salt Gradient | Decreasing Salt Gradient | Increasing Organic Solvent |
| Application | Separating by # of labels | Purifying while maintaining activity | High-resolution purity analysis |
Protocol 3: Characterization and Quality Control
The DOL, or the average number of DBCO molecules per protein, can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (A280) and 309 nm (A309).
-
Measure the absorbance of the purified DBCO-protein solution at 280 nm and 309 nm.
-
Calculate the DOL using the following formula:
DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)
Where:
-
A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the DBCO group's absorbance at 280 nm (typically ~0.90 to 1.089).
-
-
SDS-PAGE : Can show a slight shift in molecular weight corresponding to the number of DBCO groups attached.
-
Mass Spectrometry (MALDI-TOF or ESI-MS) : Provides the most accurate determination of molecular weight, confirming the successful conjugation and the distribution of different labeled species.
Table 3: Expected Outcomes and Quality Control Metrics
| Parameter | Target Value/Method | Description | Reference(s) |
|---|---|---|---|
| Purity | >95% (by HPLC) | The percentage of the main peak area in the final HPLC chromatogram. | |
| Recovery | >80% | The overall yield of purified protein after all steps. | |
| Degree of Labeling (DOL) | 1 - 5 (Application Dependent) | Average number of DBCO molecules per protein, determined by UV-Vis. | |
| Mass Confirmation | Expected Mass ± 1 Da (ESI-MS) | Confirms the precise mass of the conjugate(s) via mass spectrometry. |
| Biological Activity | Varies (Bioassay) | A functional assay to confirm the protein retains its activity post-conjugation and purification. | |
Application Notes and Protocols: DBCO-NHCO-PEG4-acid for Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-NHCO-PEG4-acid for the surface functionalization of nanoparticles. This heterobifunctional linker is instrumental in the development of advanced drug delivery systems, targeted imaging agents, and other nanotherapeutics through a robust and biocompatible "click chemistry" approach.
Introduction to this compound
This compound is a versatile crosslinker featuring three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that readily participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules.[1][2][3] This bioorthogonal reaction is highly specific and efficient under physiological conditions, making it ideal for bioconjugation.[1][2][3][4]
-
Carboxylic Acid (-COOH): A terminal functional group that can be activated (e.g., to an N-hydroxysuccinimide [NHS] ester) to react with primary amines (-NH2) on the surface of nanoparticles or biomolecules, forming a stable amide bond.[5][6]
-
Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic four-unit polyethylene glycol linker that enhances water solubility, reduces steric hindrance, and can minimize non-specific protein adsorption (opsonization), potentially prolonging the circulation time of nanoparticles in vivo.[7][8][9]
The combination of these features makes this compound an excellent choice for covalently attaching targeting ligands, imaging agents, or therapeutic molecules to a variety of nanoparticle platforms.
Key Applications
The unique properties of this compound enable its use in a wide range of applications in nanomedicine and materials science:
-
Targeted Drug Delivery: Functionalize drug-loaded nanoparticles with targeting moieties (e.g., antibodies, peptides, aptamers) that have been modified with an azide group. This facilitates site-specific delivery of therapeutic payloads, enhancing efficacy and reducing off-target effects.[5]
-
Advanced In Vivo Imaging: Conjugate imaging agents (e.g., fluorescent dyes, MRI contrast agents) to nanoparticles for enhanced diagnostics and tracking of disease progression.
-
Surface Modification of Biosensors: Immobilize azide-modified biomolecules onto DBCO-functionalized sensor surfaces for the development of sensitive and specific diagnostic tools.[5]
Quantitative Data on Nanoparticle Functionalization
The functionalization of nanoparticles with this compound and subsequent conjugation of targeting ligands can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size, polydispersity index (PDI), and zeta potential upon surface modification.
Table 1: Physicochemical Characterization of Functionalized Liposomes
| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Bare Liposomes | 155.3 ± 4.2 | 0.12 ± 0.02 | -25.6 ± 1.8 | [10] |
| DBCO-Functionalized Liposomes | 162.8 ± 5.1 | 0.15 ± 0.03 | -23.1 ± 2.1 | [10] |
| Antibody-Conjugated Liposomes | 175.4 ± 6.3 | 0.18 ± 0.04 | -20.5 ± 2.5 | [10] |
Table 2: Characterization of Functionalized Polymeric Nanoparticles
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PLGA Nanoparticles | 210.7 ± 8.9 | 0.19 ± 0.05 | -35.2 ± 3.4 | [11] |
| PEGylated PLGA Nanoparticles | 225.1 ± 9.5 | 0.17 ± 0.04 | -15.8 ± 2.9 | [12] |
| Functionalized PLGA-PEG Nanoparticles | 238.6 ± 10.2 | 0.21 ± 0.06 | -12.3 ± 2.6 | [11] |
Table 3: Drug Loading and Encapsulation Efficiency
| Nanoparticle System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Polymer-Drug Conjugate Micelles | Doxorubicin | 7.3 - 37.6 | >95 | [13] |
| Mesoporous Silica Nanoparticles | Cisplatin | ~48 | Not Reported | [13] |
| Folate-PEG-Betulinic Acid NPs | Paclitaxel | 12.4 ± 1.1 | 85.7 ± 4.3 | [14] |
Experimental Protocols
Herein, we provide detailed protocols for the functionalization of three common types of nanoparticles—gold nanoparticles, liposomes, and polymeric nanoparticles—with this compound.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the surface modification of amine-functionalized gold nanoparticles.
Materials:
-
Amine-functionalized Gold Nanoparticles (AuNPs)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Centrifugation tubes
-
Azide-modified targeting ligand
Equipment:
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Centrifuge
Procedure:
Part A: Activation of this compound with EDC/NHS
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Add a 1.5-fold molar excess of NHS and a 1.5-fold molar excess of EDC to the this compound solution.
-
Allow the reaction to proceed for 1 hour at room temperature to form the DBCO-PEG4-NHS ester.
Part B: Conjugation to Amine-Functionalized AuNPs
-
Resuspend the amine-functionalized AuNPs in 0.1 M MES buffer (pH 6.0).
-
Add the freshly prepared DBCO-PEG4-NHS ester solution to the AuNP suspension. A 20- to 50-fold molar excess of the NHS ester relative to the AuNPs is recommended.[15]
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Purify the DBCO-functionalized AuNPs by centrifugation. Resuspend the pellet in PBS (pH 7.4) and repeat the washing step twice to remove unreacted reagents.
-
Characterize the DBCO-functionalized AuNPs using UV-Vis spectrophotometry (monitoring the surface plasmon resonance peak) and DLS (for size and zeta potential).
Part C: Click Chemistry Reaction with Azide-Modified Ligand
-
To the purified DBCO-functionalized AuNPs in PBS, add the azide-modified targeting ligand. A 1.5 to 3-fold molar excess of the azide ligand is recommended.[15]
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[15][16]
-
Purify the final ligand-conjugated AuNPs by centrifugation to remove the excess ligand.
-
Characterize the final product using UV-Vis, DLS, and other relevant techniques (e.g., FTIR, XPS) to confirm successful conjugation.
Protocol 2: Functionalization of Liposomes
This protocol is suitable for liposomes incorporating an amine-functionalized lipid (e.g., DOPE or DSPE-PEG-NH2).
Materials:
-
Pre-formed liposomes containing amine-functionalized lipids
-
DBCO-PEG4-NHS ester (prepared as in Protocol 1, Part A, or purchased commercially)
-
Anhydrous DMSO
-
Reaction Buffer: PBS or HEPES buffer, pH 8.0-8.5
-
Size Exclusion Chromatography (SEC) column or dialysis cassette (10 kDa MWCO)
-
Azide-modified targeting ligand
Equipment:
-
Dynamic Light Scattering (DLS) instrument
-
Fluorescence spectrometer (optional, for quantification assays)
Procedure:
-
Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO immediately before use.[15]
-
Adjust the pH of the liposome solution to 8.0-8.5 with a suitable buffer.
-
Add the DBCO-PEG4-NHS ester stock solution to the liposomes with gentle stirring. The final DMSO concentration should be kept below 10% (v/v). A molar ratio of 1:1 to 6:1 of DBCO to surface amine groups can be explored to optimize conjugation efficiency.[7][17]
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Remove unreacted DBCO-PEG4-NHS ester by SEC or dialysis against PBS (pH 7.4).
-
Characterize the DBCO-functionalized liposomes by DLS to assess any changes in size and PDI.
-
To conjugate the targeting ligand, add the azide-modified molecule to the purified DBCO-liposomes.
-
Incubate for 4-12 hours at room temperature.
-
Purify the final conjugated liposomes using SEC to remove the excess ligand.
-
Characterize the final product by DLS.
Protocol 3: Functionalization of Polymeric Nanoparticles (e.g., PLGA)
This protocol involves a two-step process for functionalizing carboxyl-terminated polymeric nanoparticles.
Materials:
-
Carboxyl-terminated polymeric nanoparticles (e.g., PLGA)
-
DBCO-NHCO-PEG4-amine
-
EDC and NHS
-
Anhydrous DMSO
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Reaction Buffer: PBS, pH 7.4
-
Centrifugation tubes
-
Azide-modified targeting ligand
Equipment:
-
Dynamic Light Scattering (DLS) instrument
-
Centrifuge
Procedure:
Part A: Activation of Nanoparticle Carboxyl Groups
-
Disperse the carboxyl-terminated nanoparticles in MES buffer (pH 6.0).
-
Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups. Use a molar excess of EDC/NHS relative to the surface carboxyl groups.
-
Incubate for 30 minutes at room temperature with gentle mixing.
Part B: Conjugation of DBCO-NHCO-PEG4-amine
-
Dissolve DBCO-NHCO-PEG4-amine in DMSO.
-
Add the DBCO-NHCO-PEG4-amine solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purify the DBCO-functionalized nanoparticles by centrifugation and washing with PBS (pH 7.4) to remove unreacted reagents.
-
Characterize the DBCO-nanoparticles using DLS.
Part C: Click Chemistry Reaction
-
Resuspend the purified DBCO-nanoparticles in PBS (pH 7.4).
-
Add the azide-modified targeting ligand.
-
Incubate for 4-12 hours at room temperature.
-
Purify the final conjugated nanoparticles by centrifugation.
-
Characterize the final product using DLS and other relevant techniques.
Visualizations of Workflows and Pathways
The following diagrams illustrate the experimental workflows and a generalized cellular uptake pathway for targeted nanoparticles.
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Generalized cellular uptake and drug release pathway.
References
- 1. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy [aginganddisease.org]
- 3. wilhelm-lab.com [wilhelm-lab.com]
- 4. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Zeta potential changing nanoemulsions: Impact of PEG-corona on phosphate cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarworks.brandeis.edu]
- 13. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 16. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 17. pure.mpg.de [pure.mpg.de]
Application Notes for Site-Specific Antibody Labeling with DBCO-NHCO-PEG4-acid
Introduction
Site-specific antibody conjugation has emerged as a critical technology in the development of next-generation antibody-drug conjugates (ADCs) and other targeted therapeutics. This approach allows for the precise attachment of payloads, such as cytotoxic drugs or imaging agents, to a monoclonal antibody (mAb) at defined locations, resulting in a homogeneous product with a controlled drug-to-antibody ratio (DAR). The DBCO-NHCO-PEG4-acid linker is a valuable tool for achieving this, enabling covalent attachment of a dibenzocyclooctyne (DBCO) moiety to a payload or an antibody. The DBCO group can then react with an azide-modified partner via strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2][3]
The this compound linker features a carboxylic acid group, which can be activated to form a stable amide bond with an amine-containing molecule. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[4][5] This application note provides a detailed protocol and workflow for the site-specific labeling of antibodies using this linker.
Principle of the Method
The overall strategy involves a two-step process:
-
Introduction of a Bioorthogonal Handle: An azide group is site-specifically introduced into the antibody. This can be achieved through various enzymatic or genetic engineering techniques, such as the use of transglutaminase or the incorporation of unnatural amino acids.[6][7]
-
Payload Conjugation via Click Chemistry: The this compound linker is first conjugated to the payload of interest through the activation of its carboxylic acid group. The resulting DBCO-functionalized payload is then reacted with the azide-modified antibody via SPAAC to form the final, site-specifically labeled antibody conjugate.
This method offers several advantages over traditional random conjugation methods, including:
-
Homogeneity: Produces a well-defined product with a specific DAR.
-
Improved Pharmacokinetics: A uniform ADC population can lead to more predictable in vivo behavior.[8]
-
Enhanced Therapeutic Index: Precise control over payload placement can optimize efficacy and minimize off-target toxicity.[9]
Data Presentation
The following table summarizes typical quantitative data obtained from the characterization of a site-specifically labeled antibody using the this compound linker.
| Parameter | Result | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | 1.95 | HIC-HPLC / RP-HPLC |
| Conjugation Efficiency | >95% | LC-MS |
| Purity | >98% | SEC-HPLC |
| Aggregate Content | <2% | SEC-HPLC |
| Endotoxin Levels | <0.5 EU/mg | LAL Assay |
Experimental Protocols
Protocol 1: Site-Specific Introduction of an Azide Handle into the Antibody
This protocol describes the enzymatic introduction of an azide group into the Fc region of an IgG antibody using a microbial transglutaminase (MTGase).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-amine linker
-
Microbial transglutaminase (MTGase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Purification system (e.g., protein A chromatography or size-exclusion chromatography)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 50-fold molar excess of the azide-PEG-amine linker to the antibody solution.
-
Initiate the reaction by adding MTGase to a final concentration of 0.1-0.5 mg/mL.
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
Purify the azide-modified antibody using protein A chromatography or size-exclusion chromatography to remove excess linker and enzyme.
-
Characterize the purified azide-modified antibody by mass spectrometry to confirm the incorporation of the azide group.
Protocol 2: Activation of this compound and Conjugation to an Amine-Containing Payload
This protocol describes the activation of the carboxylic acid group of the this compound linker using EDC/NHS chemistry and its subsequent conjugation to a payload containing a primary amine.
Materials:
-
This compound
-
Amine-containing payload
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Purification system (e.g., reversed-phase HPLC)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Add a 1.2-fold molar excess of both EDC and NHS to the linker solution.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
Dissolve the amine-containing payload in the reaction buffer.
-
Add the activated DBCO-linker solution to the payload solution at a 3- to 5-fold molar excess.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purify the DBCO-functionalized payload using reversed-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and HPLC.
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Final Antibody Conjugation
This protocol describes the "click" reaction between the azide-modified antibody and the DBCO-functionalized payload.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
DBCO-functionalized payload (from Protocol 2)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a solution of the azide-modified antibody in the reaction buffer at a concentration of 2-5 mg/mL.
-
Add the DBCO-functionalized payload to the antibody solution at a 2- to 3-fold molar excess.
-
Incubate the reaction mixture for 12-24 hours at 4°C or for 4-8 hours at room temperature.
-
Monitor the reaction progress by LC-MS or SDS-PAGE.
-
Purify the final antibody-drug conjugate using size-exclusion chromatography to remove unreacted payload and other impurities.
-
Characterize the final ADC for DAR, purity, and aggregation as described in the characterization section.
Characterization of the Final Antibody-Drug Conjugate
-
Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using hydrophobic interaction chromatography (HIC-HPLC) or reversed-phase HPLC (RP-HPLC).[10] Mass spectrometry (LC-MS) can be used to determine the distribution of different drug-loaded species.[11][12][13]
-
Purity and Aggregation Analysis: Size-exclusion chromatography (SEC-HPLC) is used to assess the purity of the ADC and to quantify the level of aggregation.
-
Functional Assessment: The antigen-binding affinity of the ADC should be evaluated by methods such as ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised the antibody's function.
Visualizations
Caption: Experimental workflow for site-specific antibody labeling.
Caption: Chemical reaction pathway for antibody conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound, 2110448-99-0 | BroadPharm [broadpharm.com]
- 5. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 11. hpst.cz [hpst.cz]
- 12. agilent.com [agilent.com]
- 13. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Antibody-Drug Conjugates (ADCs) using a DBCO-NHCO-PEG4-Acid Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing a DBCO-NHCO-PEG4-acid linker. This linker facilitates a two-step conjugation strategy involving an initial acylation of the antibody followed by a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction. This method offers a robust and biocompatible approach for the site-specific or non-specific conjugation of payloads to antibodies.
Introduction
Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the stability, pharmacokinetics, and efficacy of the ADC. The this compound linker is a heterobifunctional linker that enables covalent attachment of a payload to an antibody.[1][2] The dibenzocyclooctyne (DBCO) group reacts with azide-modified payloads via SPAAC, a bioorthogonal reaction that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[3][4] The PEG4 spacer enhances the solubility and reduces aggregation of the resulting ADC.[1][3]
Principle of the Method
The synthesis of an ADC using the this compound linker involves two primary stages:
-
Antibody Modification: The carboxylic acid moiety of the this compound linker is activated, typically to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines (e.g., lysine residues) on the antibody surface to form a stable amide bond. This results in a DBCO-functionalized antibody.
-
Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized payload (e.g., a cytotoxic drug). The DBCO group undergoes a [3+2] cycloaddition with the azide group, forming a stable triazole linkage and yielding the final ADC.[5][6]
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Azide-modified payload
-
Quenching reagent (e.g., Tris buffer or hydroxylamine)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes and standard laboratory equipment
Protocol 1: Activation of this compound Linker to DBCO-PEG4-NHS Ester
This protocol describes the activation of the carboxylic acid group of the linker to an amine-reactive NHS ester.
-
Dissolve this compound and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2.
-
Add DCC to the solution at a molar ratio of 1:1.1 relative to the linker.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.
-
The resulting DBCO-PEG4-NHS ester solution can be used directly in the next step or purified if necessary. For long-term storage, it is recommended to store the activated linker in an anhydrous solvent at -20°C.[7]
Protocol 2: Antibody Modification with DBCO-PEG4-NHS Ester
This protocol details the conjugation of the activated DBCO linker to the antibody.
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it with a suitable reaction buffer.[8]
-
Reaction Setup: Add a 10-20 fold molar excess of the DBCO-PEG4-NHS ester solution in DMSO or DMF to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.[8]
-
Quenching: Add a quenching reagent, such as Tris-HCl to a final concentration of 50-100 mM, to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[4][8]
-
Purification: Remove excess, unreacted DBCO linker and quenching reagent using a desalting column or dialysis against a suitable buffer (e.g., PBS).[4]
-
Characterization: Determine the concentration of the DBCO-modified antibody using a protein assay (e.g., BCA assay). The degree of labeling (DOL), representing the average number of DBCO molecules per antibody, can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).[9]
Protocol 3: Payload Conjugation via Copper-Free Click Chemistry
This protocol describes the final step of conjugating the azide-modified payload to the DBCO-functionalized antibody.
-
Reaction Setup: Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload over the antibody is typically used.[4][7]
-
Incubation: Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature.[7][8] Longer incubation times may be required for some payloads.[10]
-
Purification: Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Common analytical techniques include UV-Vis spectroscopy, HIC-HPLC, RP-HPLC, and SDS-PAGE.[11]
Quantitative Data Summary
The following tables summarize the typical quantitative parameters for the synthesis of ADCs using a this compound linker, derived from established protocols for similar DBCO linkers.
Table 1: Antibody Modification with DBCO-PEG4-NHS Ester
| Parameter | Recommended Range | Notes |
| Molar Excess of DBCO-NHS Ester | 5 to 30-fold | Higher excess can lead to higher DOL but may also increase aggregation.[4][7][8][9] |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[7][8] |
| Reaction Buffer | PBS, HEPES, Borate (pH 7-9) | Must be free of primary amines.[8] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures may require longer incubation times.[4][8] |
| Incubation Time | 30 minutes to 4 hours | Dependent on temperature and desired DOL.[4][8] |
| Quenching Reagent | Tris-HCl (50-100 mM) | Quenches unreacted NHS esters.[4][8] |
Table 2: Payload Conjugation via Copper-Free Click Chemistry
| Parameter | Recommended Range | Notes |
| Molar Excess of Azide-Payload | 1.5 to 5-fold | Higher excess can drive the reaction to completion.[4][7] |
| Reaction Buffer | PBS (pH ~7.4) | Physiological pH is optimal for the click reaction. |
| Reaction Temperature | 4°C to 37°C | Higher temperatures can increase the reaction rate.[8][10] |
| Incubation Time | 2 to 48 hours | Dependent on the reactivity of the azide-payload and temperature.[7][8][10] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of an ADC using the this compound linker.
Caption: Workflow for ADC synthesis using a DBCO-linker.
General Mechanism of ADC Action
This diagram illustrates the general mechanism by which an ADC targets and kills cancer cells.
References
- 1. DBCO-PEG4-NHS ester [baseclick.eu]
- 2. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 9. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alphathera.com [alphathera.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing PROTACs with a DBCO-NHCO-PEG4-acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the DBCO-NHCO-PEG4-acid Linker
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery to selectively degrade target proteins.[1] This technology offers a paradigm shift from traditional occupancy-based inhibitors to an event-driven mechanism, enabling the degradation of proteins previously considered "undruggable."[2]
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3] Polyethylene glycol (PEG) linkers are frequently employed to enhance the solubility and pharmacokinetic properties of PROTACs.[4]
The This compound linker is a versatile, PEG-based linker designed for PROTAC synthesis. It features:
-
A Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which allows for a highly efficient and bioorthogonal conjugation to an azide-functionalized molecule.[5][]
-
A hydrophilic tetraethylene glycol (PEG4) spacer to improve the solubility and drug-like properties of the resulting PROTAC.[4]
-
A carboxylic acid functional group for stable amide bond formation with an amine-containing E3 ligase ligand.
This application note provides detailed protocols for the synthesis and biological evaluation of PROTACs utilizing the this compound linker, with a focus on a representative PROTAC targeting the BRD4 protein.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Synthesis of a BRD4-Targeting PROTAC
This protocol describes a two-step synthesis of a BRD4-targeting PROTAC. The first step is the conjugation of the this compound linker to an E3 ligase ligand (e.g., pomalidomide). The second step is the SPAAC reaction between the linker-ligase conjugate and an azide-functionalized warhead targeting BRD4 (e.g., (+)-JQ1-PEG4-Azide).
Caption: Synthetic workflow for a BRD4-targeting PROTAC.
Materials:
-
This compound
-
Pomalidomide (or other amine-containing E3 ligase ligand)
-
(+)-JQ1-PEG4-Azide (available from commercial suppliers)[7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
Protocol 1: Amide Coupling of Linker and E3 Ligase Ligand
-
Dissolve this compound (1.0 eq) and pomalidomide (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the DBCO-linker-pomalidomide conjugate.
Protocol 2: SPAAC Reaction for Final PROTAC Synthesis
-
Dissolve the DBCO-linker-pomalidomide conjugate (1.0 eq) and (+)-JQ1-PEG4-Azide (1.1 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically performed in the dark to prevent any light-induced degradation of the DBCO group.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.
Biological Evaluation Protocols
Protocol 3: Western Blot for Protein Degradation
This protocol is to determine the extent of target protein degradation in cells treated with the PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line expressing BRD4) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Protocol 4: Cell Viability Assay
This assay is to assess the effect of PROTAC-induced protein degradation on cell proliferation.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or AlamarBlue™ (Thermo Fisher Scientific) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 (concentration at which 50% of cell growth is inhibited).
-
Protocol 5: Ternary Complex Formation Assay (NanoBRET™)
This protocol provides a method to quantify the formation of the ternary complex in live cells.
-
Cell Line Preparation:
-
Use a cell line that endogenously expresses the target protein tagged with a NanoLuc® luciferase fragment (e.g., HiBiT) and overexpresses the E3 ligase fused to a HaloTag®.
-
-
Assay Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Add the PROTAC at various concentrations.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Incubate at 37°C and 5% CO2.
-
-
Data Acquisition and Analysis:
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the ternary complex formation profile.
-
Data Presentation
The following tables summarize representative quantitative data for BRD4-targeting PROTACs with PEG4 linkers. Note that this data is illustrative and may not be from a PROTAC synthesized with the exact this compound linker.
Table 1: In Vitro Degradation and Proliferation Data for a Representative BRD4 PROTAC
| Parameter | Cell Line | Value | Reference |
| DC50 (BRD4 Degradation) | MV4-11 | 0.87 nM | [8] |
| Dmax (BRD4 Degradation) | MV4-11 | >95% | [8] |
| IC50 (Cell Viability) | MV4-11 | 3 pM | [8] |
Table 2: Ternary Complex Formation and Binding Affinity Data
| Parameter | Proteins | Value | Reference |
| Binary Binding Affinity (Warhead to BRD4) | JQ1 to BRD4(BD1) | Kd = 50 nM | [9] |
| Binary Binding Affinity (E3 Ligand to VHL) | VH032 to VHL | Kd = 180 nM | [9] |
| Ternary Complex Cooperativity (α) | BRD4(BD2) & VHL | >1 (Positive) | [10] |
Table 3: Representative Pharmacokinetic Data for a PEGylated PROTAC
| Parameter | Species | Value | Reference |
| Oral Bioavailability (F%) | Mouse | Varies | [11] |
| Plasma Half-life (t1/2) | Mouse | Varies | [11] |
| Clearance (CL) | Mouse | Varies | [11] |
Note: Pharmacokinetic properties are highly dependent on the specific PROTAC structure.
Signaling Pathway Visualization
PROTACs targeting BRD4 can impact the transcription of key oncogenes like c-MYC. The following diagram illustrates this relationship.
Caption: BRD4's role in gene transcription and its inhibition by a PROTAC.
Conclusion
The this compound linker offers a powerful and versatile tool for the synthesis of PROTACs. Its features allow for a modular and efficient assembly of these complex molecules. The protocols and data presented in this application note provide a comprehensive guide for researchers to develop and evaluate novel PROTACs for targeted protein degradation. Successful development of PROTACs requires careful optimization of the warhead, linker, and E3 ligase ligand to achieve potent and selective degradation of the protein of interest.
References
- 1. interchim.fr [interchim.fr]
- 2. Untitled Document [arxiv.org]
- 3. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. (+)-JQ-1-PEG4-Azide | BroadPharm [broadpharm.com]
- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in DBCO-azide ligation
Welcome to the technical support center for DBCO-azide ligation, a cornerstone of copper-free click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during DBCO-azide ligations that can lead to low product yield.
Section 1: Reagent and Biomolecule Stability
Question: My DBCO-labeled antibody has been stored for a few weeks. Could this be the reason for low conjugation efficiency?
Answer: Yes, the stability of the DBCO-functionalized molecule is a critical factor. While DBCO and azide moieties are generally stable, the DBCO group can lose reactivity over time.[1][2] It is susceptible to oxidation and the addition of water to the triple bond, especially when in solution.[1][2][3] For optimal results, it is recommended to use freshly prepared or recently purchased DBCO-labeled biomolecules.
Storage Recommendations for DBCO-Labeled Molecules:
-
Solid Form: Stable at -20°C for one year or more.[2]
-
In DMSO/DMF: Can be stored for 2-3 months at -20°C.[2]
-
Aqueous Buffer (e.g., DBCO-functionalized antibody): Can be stored at -20°C for up to a month, though a gradual loss of reactivity may occur.[1][2]
Question: Are there any concerns regarding the stability of my azide-modified molecule?
Answer: Organic azides are generally stable under typical synthetic conditions and are even used as protecting groups for amines.[4] However, the stability can be influenced by the molecule's overall structure and the C/N ratio. Small molecules with a high proportion of nitrogen can be energetic. For most bioconjugation applications with larger molecules, azide stability is not a primary concern under standard reaction and storage conditions.
Section 2: Reaction Conditions
Question: What are the optimal reaction conditions (temperature, time, pH, and solvent) for DBCO-azide ligation?
Answer: The ideal conditions can vary depending on the specific reactants. However, here are some general guidelines to maximize your yield.
Reaction Parameters:
| Parameter | Recommended Condition | Notes |
| Temperature | 4°C to 37°C[5] | Reactions are typically faster at higher temperatures. For sensitive biomolecules, 4°C overnight is a common practice.[6][7] |
| Reaction Time | 2 to 24 hours | Typical reaction times are between 2-12 hours.[5][6] Longer incubation times can improve efficiency.[5] Some protocols suggest overnight incubation.[2][7][8] |
| pH | 6.0 to 9.0 | A near-neutral pH is generally favored for reactions involving biomolecules. PBS at pH 7.4 is a common choice.[6] |
| Solvent | Aqueous buffers (e.g., PBS) | DBCO-azide reactions are efficient in aqueous media.[1][6] Organic co-solvents like DMSO or DMF can be used (up to 20%) to aid in the solubility of hydrophobic reagents.[1][6] |
Troubleshooting Solvent and pH Issues:
-
Low Solubility: If your DBCO or azide-labeled molecule has poor aqueous solubility, consider adding a water-miscible organic solvent like DMSO or DMF.[5][6] Be mindful that high concentrations of organic solvents can denature proteins.[5]
-
Incorrect Buffer: Avoid buffers containing sodium azide (NaN3) as it will react with the DBCO group.[1][5][6] Also, avoid primary amine-containing buffers like Tris or glycine if you are performing an NHS ester-based DBCO labeling in the same pot, as they will compete with the reaction.[5]
Question: I am observing very low to no product formation. Could the concentration of my reactants be the issue?
Answer: Absolutely. The kinetics of the reaction are dependent on the concentration of both the DBCO and azide-functionalized molecules.[9] Reactions are more efficient at higher concentrations.[5] If you are working with very dilute solutions (e.g., in the picomolar range), the reaction rate can be exceedingly slow.[9]
Recommendations:
-
Increase Concentration: If possible, concentrate your reactants before starting the ligation.
-
Optimize Molar Ratio: An excess of one reactant is often used to drive the reaction to completion. A 1.5 to 4-fold molar excess of the less expensive or more readily available component is common.[3][5][6] For protein-protein conjugations, a 1.5 - 3 molar equivalents of the DBCO-conjugate to 1 mole equivalent of the azide-containing protein is recommended.[5]
Section 3: Experimental Workflow and Purification
Question: How can I confirm that my initial biomolecule labeling with DBCO or azide was successful?
Answer: Inefficient initial labeling is a common reason for low final conjugate yield. It is crucial to confirm the successful incorporation of the reactive handles.
Methods for Confirmation:
-
DBCO Incorporation: The degree of DBCO labeling can be determined spectrophotometrically by measuring the absorbance at approximately 310 nm.[1][6]
-
Azide Incorporation: Characterization of azide incorporation can be more complex. For proteins, mass spectrometry can be used to determine the mass shift corresponding to the addition of the azide-containing linker.
Question: What is a general protocol for DBCO-azide ligation and what are the critical steps?
Answer: Below is a generalized experimental protocol.
Experimental Protocol: General DBCO-Azide Ligation
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the azide-functionalized molecule in a compatible solvent. If using an organic solvent like DMSO, ensure the final concentration in the reaction mixture is low enough to not affect biomolecule stability (typically <20%).[1][6]
-
-
Ligation Reaction:
-
Combine the DBCO and azide-containing solutions. Use a molar excess of one of the components (e.g., 2-4 fold excess of the azide molecule).[6]
-
Incubate the reaction mixture. Common conditions are 2-4 hours at room temperature or overnight at 4°C.[6] Higher temperatures (up to 37°C) can increase the reaction rate.[5]
-
-
Monitoring the Reaction (Optional):
-
Purification:
-
Remove excess, unreacted molecules using an appropriate method such as size exclusion chromatography (e.g., desalting columns), dialysis, or HPLC.[6]
-
-
Analysis:
-
Analyze the final conjugate using SDS-PAGE, which should show a band of higher molecular weight compared to the starting biomolecule.[6] Mass spectrometry can also be used for more precise characterization.
-
Troubleshooting Workflow Diagram:
Caption: A troubleshooting flowchart for low yield in DBCO-azide ligation.
Visualizing the Experimental Workflow
A clear understanding of the experimental steps is crucial for a successful conjugation.
Caption: A generalized workflow for DBCO-azide bioconjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. alphathera.com [alphathera.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. interchim.fr [interchim.fr]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. lifetein.com [lifetein.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
preventing aggregation of proteins during DBCO conjugation
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent protein aggregation during dibenzocyclooctyne (DBCO) conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after I add the DBCO reagent?
Protein aggregation during DBCO conjugation is a common issue that can arise from several factors, primarily related to the physicochemical properties of the DBCO molecule and the reaction conditions.
-
Hydrophobicity of DBCO: The DBCO group itself is hydrophobic.[1][2] When multiple DBCO molecules are attached to a protein's surface, they can increase the overall hydrophobicity, leading to intermolecular interactions and aggregation. This effect is more pronounced at higher labeling ratios.[1]
-
High Molar Excess of Reagent: Using a large molar excess of DBCO-NHS ester can lead to the precipitation of the reagent itself or cause extensive, uncontrolled modification of the protein, resulting in aggregation.[1] Conjugation reactions with a molar ratio of DBCO to antibody above 5 have been shown to result in protein and/or DBCO precipitation.[1]
-
Suboptimal Buffer Conditions: Proteins are sensitive to the pH, ionic strength, and composition of their buffer environment.[3][4][5] If the reaction buffer is not optimal for your specific protein, it can lead to instability and aggregation even before the addition of the DBCO reagent.
-
High Protein Concentration: Performing the conjugation at a high protein concentration can increase the likelihood of aggregation, as the proximity of protein molecules facilitates intermolecular interactions.[3][6]
Troubleshooting Guide
Q2: How can I optimize my reaction to minimize aggregation?
Optimizing key reaction parameters is crucial for a successful conjugation with minimal aggregation. Start with the recommended conditions in the table below and adjust based on your specific protein's characteristics.
Table 1: Recommended Starting Conditions for DBCO-NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| Molar Excess of DBCO-NHS | 5-20 fold | For sensitive or low-concentration proteins (<1 mg/mL), a 20-40 fold excess may be needed.[7] For robust proteins (>1 mg/mL), start with a 10-20 fold excess.[7] A molar excess of 5-10 is often optimal to maximize yield while avoiding precipitation.[1] |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but may increase aggregation risk.[3][7] If aggregation occurs, try reducing the protein concentration. |
| Reaction Temperature | 4°C to 25°C (Room Temp.) | Room temperature reactions are typically faster (1-2 hours).[8][9] If aggregation is observed, performing the reaction at 4°C for a longer duration (4-12 hours or overnight) can improve protein stability.[8][9] |
| Reaction Time | 1-12 hours | Monitor the reaction progress. Typical reaction times are less than 12 hours, but longer incubations can improve efficiency for some proteins.[8] |
| Reaction pH | 7.0 - 8.5 | NHS ester reactions with primary amines (e.g., lysine) are most efficient at a pH of 7-9.[7][8] However, the optimal pH must also maintain the stability of your target protein. Avoid pH values close to the protein's isoelectric point (pI).[3][10] |
Below is a general workflow for optimizing your DBCO conjugation.
Q3: What is the best buffer to use for DBCO conjugation?
The ideal buffer maintains protein stability while allowing the conjugation reaction to proceed efficiently. Since every protein is different, there is no single "best" buffer, but there are general principles to follow.
-
pH: Maintain the buffer pH at least 1-2 units away from your protein's isoelectric point (pI) to prevent insolubility.[3][10] While NHS ester chemistry works well at pH 7-9, protein stability is the priority.[8]
-
Buffer System: Use non-amine-containing buffers such as PBS, HEPES, or borate buffers, as amine-containing buffers (like Tris or glycine) will compete with the protein for reaction with the NHS ester.[8]
-
Additives for Stability: If your protein is prone to aggregation, consider adding stabilizers to the buffer.[3]
Table 2: Common Buffer Additives to Prevent Protein Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Salts (e.g., NaCl, KCl) | 50-200 mM | Modulates electrostatic interactions that can lead to aggregation.[3][11] |
| Stabilizing Osmolytes (e.g., Glycerol, Sucrose) | 5-20% (v/v) | Promotes the native, folded state of the protein.[3][12] |
| Amino Acids (e.g., L-Arginine, L-Glutamate) | 50-500 mM | Can increase protein solubility by binding to charged and hydrophobic regions.[3] |
| Non-ionic Detergents (e.g., Tween 20, CHAPS) | 0.01-0.1% (w/v) | Helps to solubilize protein aggregates without causing denaturation.[3] |
| Reducing Agents (e.g., TCEP, DTT) | 1-5 mM | Prevents the formation of non-native disulfide bonds, which can cause aggregation.[11] Note: Ensure the reducing agent does not interfere with your protein's structure or the conjugation chemistry. |
Q4: My protein is still aggregating. What other troubleshooting steps can I take?
If you have optimized the reaction conditions and buffer but still observe aggregation, consider the following strategies.
-
Use a PEGylated DBCO Reagent: Many DBCO-NHS esters are available with integrated polyethylene glycol (PEG) linkers (e.g., DBCO-PEG4-NHS). The hydrophilic PEG spacer can help mitigate the hydrophobicity of the DBCO moiety, reducing the tendency for aggregation.[8] PEG linkers have also been shown to enhance reaction rates.[13]
-
Perform a Pre-reaction Buffer Screen: Before committing a large amount of protein, screen a variety of buffer conditions (different pH values, salts, and additives listed in Table 2) to find the one that best maintains your protein's solubility and stability.[11]
-
Purify Immediately After Conjugation: Once the reaction is complete, immediately purify the conjugated protein from excess DBCO reagent and any aggregates that may have formed. Size-exclusion chromatography (SEC) or dialysis are effective methods.[6][14]
-
Consider Site-Specific Labeling: If your protein has many surface lysines, random labeling with DBCO can lead to heterogeneous products with a higher chance of aggregation. If possible, consider engineering a specific site (e.g., a single cysteine or an unnatural amino acid) for controlled, site-specific conjugation.
Experimental Protocols
Protocol: General Procedure for DBCO-NHS Ester Conjugation to a Protein
This protocol provides a starting point for conjugating a DBCO-NHS ester to a protein via primary amines (lysine residues).
1. Materials and Reagent Preparation:
-
Protein Solution: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Ensure any stabilizing additives from previous purification steps (like BSA or gelatin) have been removed.[9]
-
DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[9] DBCO-NHS esters are moisture-sensitive.[8]
2. Conjugation Reaction:
-
Calculate the volume of the 10 mM DBCO-NHS stock solution needed to achieve the desired molar excess (e.g., 10-fold molar excess over the protein).
-
Add the calculated volume of the DBCO-NHS solution to the protein solution while gently vortexing. The final concentration of DMSO in the reaction should ideally be below 15% to avoid protein precipitation.[8]
-
Incubate the reaction at room temperature for 1 hour or at 4°C for 4-12 hours.[8][9]
3. Quenching and Purification:
-
(Optional but recommended) Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to consume any unreacted DBCO-NHS ester.[9]
-
Remove excess, unreacted DBCO reagent and quenched byproducts using a desalting column, spin filtration, or dialysis against your desired storage buffer.[9]
4. Characterization and Storage:
-
Confirm the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~309 nm (for DBCO).[1][15]
-
Assess the sample for aggregation using methods like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC).
-
Store the purified conjugate in a buffer that ensures its long-term stability, typically at -20°C or -80°C. Consider adding a cryoprotectant like glycerol.[3]
References
- 1. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. utsouthwestern.edu [utsouthwestern.edu]
- 12. Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
stability of DBCO-NHCO-PEG4-acid in aqueous solutions
Technical Support Center: DBCO-NHCO-PEG4-acid
Welcome to the technical support center for this compound. This guide provides detailed information on the stability of this reagent in aqueous solutions, along with troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.[1][2][3] For immediate use, prepare stock solutions in anhydrous, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4][5][6] These stock solutions can be stored at -20°C for several days to a few months, though stability can decrease over time.[6][7] It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[6][8][9]
Q2: How stable is the DBCO group in aqueous buffers?
A2: The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers commonly used for bioconjugation (pH 6-9).[9][10] However, prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity due to the potential for oxidation or addition of water to the strained triple bond.[7] One study noted that a DBCO-modified antibody lost about 3-5% of its reactivity over four weeks when stored at 4°C.[4] Stability is highest at neutral to slightly basic pH. Strong acidic conditions should be avoided as they can mediate the rearrangement and degradation of the DBCO ring.[11]
Q3: What is the stability of the amide (NHCO) and PEG4 components?
A3: The amide bond and the polyethylene glycol (PEG) linker are highly stable under typical experimental conditions. The amide bond is resistant to hydrolysis between pH 7 and 9. The PEG linker is chemically inert and primarily serves to enhance aqueous solubility and provide a flexible spacer, which can help minimize steric hindrance during conjugation.[10][12]
Q4: Can I freeze and thaw my stock solution of this compound in DMSO?
A4: While stock solutions in anhydrous DMSO can be stored frozen, repeated freeze-thaw cycles should be avoided.[6] DMSO is hygroscopic, and absorbed moisture can contribute to the hydrolysis of the reagent over time.[7] For best results, aliquot the stock solution into single-use volumes to minimize exposure to moisture and air.
Q5: Are there any buffer components I should avoid when working with this reagent?
A5: Yes. Critically, do not use buffers containing azides (e.g., sodium azide as a preservative), as the azide will react directly with the DBCO group, depleting your reagent.[4][6][9] Also, avoid buffers with primary amines (e.g., Tris, Glycine) if you intend to later activate the carboxylic acid group for reaction with another amine, as they will compete in the reaction.[6][9]
Data Summary: Stability Profile
While specific experimental data for this compound is limited in public literature, the following table summarizes the expected stability based on the known chemistry of its functional groups. This data is illustrative and intended as a guideline. For critical applications, we recommend performing an in-house stability test.
| pH of Aqueous Buffer | Temperature | Incubation Time | Expected % Intact DBCO Reagent (Illustrative) | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of DBCO. |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal short-term storage condition for working solutions. |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability at room temperature for typical reaction times. |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature accelerates degradation. |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable, but higher pH can increase hydrolysis rate of other functional groups if present (e.g., NHS esters). |
Troubleshooting Guide
Problem: Low or No Yield in Copper-Free Click Chemistry Reaction
This is the most common issue and can be traced to several factors. Use the following guide to diagnose the problem.
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Aqueous Stability Assessment by HPLC
This protocol allows you to quantify the stability of your this compound in a specific buffer.
Objective: To determine the rate of degradation of the DBCO moiety in an aqueous solution over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (set to monitor DBCO absorbance, ~309 nm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution 1:100 into your pre-warmed aqueous buffer of choice (e.g., PBS at 37°C) to a final concentration of 100 µM. Mix thoroughly.
-
Timepoint Zero (T=0): Immediately inject 20 µL of the working solution onto the RP-HPLC. This is your baseline measurement.
-
Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).
-
Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another 20 µL aliquot onto the HPLC.
-
HPLC Analysis: Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from any potential degradation products.
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the T=0 chromatogram.
-
Integrate the area of this peak for each timepoint.
-
Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Workflow for Stability Testing
Potential Degradation Pathway
The primary point of non-enzymatic hydrolytic instability in the this compound molecule under strongly acidic or basic conditions is the amide bond. The strained alkyne of the DBCO group is also susceptible to degradation, particularly under acidic conditions or via oxidation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. DBCO-Amine, Bifunctional DBCO-containing Reagents - Jena Bioscience [jenabioscience.com]
- 3. DBCO-PEG4-NHS ester - XL BIOTEC [xlbiotec.com]
- 4. interchim.fr [interchim.fr]
- 5. DBCO-NHS, 1353016-71-3 | BroadPharm [broadpharm.com]
- 6. DBCO-PEG4-NHS [nanocs.net]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, 2110448-99-0 | BroadPharm [broadpharm.com]
Technical Support: Improving the Solubility of DBCO-Labeled Peptides
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the solubility of dibenzocyclooctyne (DBCO)-labeled peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my DBCO-labeled peptide poorly soluble in aqueous buffers?
A: Several factors contribute to the poor solubility of DBCO-labeled peptides:
-
Inherent Hydrophobicity of DBCO: The dibenzocyclooctyne (DBCO) group itself is large and hydrophobic, which significantly decreases the overall solubility of the peptide in aqueous solutions.[1]
-
Peptide Sequence: The amino acid composition of your peptide is a primary determinant of its solubility.[2] Peptides containing a high percentage (>50%) of hydrophobic residues (e.g., W, L, I, F, M, V, Y, P, A) will naturally have low aqueous solubility.[3][4]
-
Peptide Aggregation: Hydrophobic interactions, both from the DBCO group and the peptide backbone, can lead to aggregation and precipitation, especially at higher concentrations. Longer peptides are also more prone to aggregation.[2]
-
pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero. Residual trifluoroacetic acid (TFA) from purification can make the peptide solution acidic, potentially shifting it closer to its pI.[5]
Q2: What are the first steps I should take to dissolve my peptide?
A: Before attempting more complex methods, always start with a small test amount of your peptide.[3][6]
-
Allow to Equilibrate: Let the lyophilized peptide vial warm to room temperature in a desiccator before opening to prevent moisture condensation.[6]
-
Initial Solvent Choice: Start with sterile, distilled water.[7] If the peptide sequence is short (<6 amino acids), water is often sufficient.[2]
-
Mechanical Assistance: Use sonication (3 bursts of 10 seconds, chilling on ice in between) or gentle vortexing to aid dissolution.[3] A clear, particle-free solution indicates the peptide is fully dissolved.[3][6]
-
Gentle Warming: Cautiously warming the solution (<40°C) can sometimes improve solubility, but be mindful of potential peptide degradation.[2][8]
Troubleshooting Guide
If initial attempts to dissolve the peptide in water fail, follow this systematic approach.
Problem: Peptide remains insoluble or forms a suspension in water.
This workflow provides a step-by-step process for systematically addressing solubility issues with DBCO-labeled peptides.
Caption: A troubleshooting workflow for dissolving DBCO-labeled peptides.
Solution 1: Adjust the pH
The net charge of a peptide greatly influences its solubility. By adjusting the pH of the solution away from the peptide's isoelectric point (pI), you increase its net charge, which enhances its interaction with water.[2][5]
| Peptide Type | Overall Net Charge | Recommended Action |
| Basic | Positive (+) | Add a small amount of dilute acetic acid (10-25%) or TFA dropwise to lower the pH.[2][4][7] |
| Acidic | Negative (-) | Add a small amount of dilute ammonium bicarbonate (0.1 M) or ammonium hydroxide to raise the pH.[2][7] |
| Neutral | Zero (0) | pH adjustment is less effective. Proceed to Solution 2.[7] |
Experimental Protocol: pH Adjustment
-
Calculate Net Charge: Determine the peptide's net charge at neutral pH (pH 7). Assign +1 to basic residues (K, R, H, N-terminus) and -1 to acidic residues (D, E, C-terminus).[7]
-
Prepare Solution: Suspend a small test amount of the peptide in sterile water.
-
Titrate: Based on the net charge, add the appropriate acidic or basic solution drop-by-drop while vortexing.
-
Monitor: Continue adding the titrant until the peptide dissolves. Be sure the final pH is compatible with your downstream application.
Solution 2: Use an Organic Co-Solvent
For highly hydrophobic or neutral peptides, organic solvents are often necessary to disrupt hydrophobic interactions.[3]
| Solvent | Recommended For | Cautions |
| DMSO | Highly hydrophobic peptides.[3][8] | Not suitable for peptides containing Cys, Met, or Trp due to risk of oxidation.[4][6] Keep final concentration <1% for most cell-based assays.[2] |
| DMF / Acetonitrile | Very hydrophobic peptides; alternative to DMSO.[8] | Check compatibility with your experimental system.[3] |
| Isopropanol / Methanol | Peptides with moderate hydrophobicity.[2] | May not be strong enough for extremely insoluble peptides. |
Experimental Protocol: Using a Co-Solvent
-
Initial Dissolution: Add a minimal amount of the pure organic solvent (e.g., DMSO) to the lyophilized peptide to fully dissolve it. Sonication can assist this step.[2][7]
-
Stepwise Dilution: Slowly add the aqueous buffer to the organic solution dropwise while gently vortexing.[2][4]
-
Observe: If the solution becomes cloudy, you have exceeded the peptide's solubility limit at that concentration.[8]
-
Final Concentration: Ensure the final concentration of the organic solvent is compatible with your assay.
Solution 3: Modify the Peptide (During Synthesis)
If a DBCO-labeled peptide is consistently insoluble, the most effective long-term solution is to modify its structure during synthesis to enhance its hydrophilicity.
This diagram illustrates synthetic strategies to improve the intrinsic solubility of a DBCO-peptide conjugate.
Caption: Strategies to increase DBCO-peptide solubility via modification.
-
PEGylation: Incorporating a polyethylene glycol (PEG) linker between the DBCO moiety and the peptide sequence is a highly effective strategy.[9][10] The PEG chain is hydrophilic, increasing the overall water solubility of the conjugate and often improving its pharmacokinetic properties.[10][11][12] PEG linkers can also reduce aggregation by creating a flexible spacer.[1][13]
-
Addition of Charged/Hydrophilic Residues: During solid-phase peptide synthesis (SPPS), charged amino acids like Lysine (Lys) or Arginine (Arg) can be incorporated into the peptide sequence to increase its net charge and hydrophilicity.[9][14] Alternatively, novel hydrophilic azide-containing amino acids can be used to improve solubility for subsequent DBCO ligation.[15]
| Modification Strategy | Expected Improvement | Key Benefit |
| PEGylation | Significant | Dramatically improves water solubility and reduces aggregation.[11][16] |
| Adding Lys/Arg | Moderate to High | Increases net positive charge, enhancing aqueous solubility.[9] |
| Hydrophilic Linkers | Moderate to High | Improves the solubility profile without altering the core peptide sequence.[15] |
References
- 1. lifetein.com [lifetein.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. Peptide Synthesis Knowledge Base [peptide2.com]
- 6. biosynth.com [biosynth.com]
- 7. genscript.com [genscript.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DBCO-PEG-peptide | AxisPharm [axispharm.com]
- 11. labinsights.nl [labinsights.nl]
- 12. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. creativepegworks.com [creativepegworks.com]
Technical Support Center: Post-Reaction Purification of DBCO-NHCO-PEG4-Acid
This guide provides troubleshooting advice and frequently asked questions to assist researchers in the successful removal of unreacted DBCO-NHCO-PEG4-acid from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound after a conjugation reaction?
The most common methods for removing small molecules like this compound from larger biomolecules (e.g., antibodies, proteins) are based on size exclusion. These include:
-
Size Exclusion Chromatography (SEC) / Desalting: This method uses a porous resin to separate molecules based on size. Larger conjugated biomolecules will pass through the column quickly, while the smaller, excess this compound molecules are retained longer, allowing for their effective removal. Spin desalting columns are a popular and convenient format for this.[1][2][3][4]
-
Dialysis: This technique involves placing the reaction mixture in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane. The bag is placed in a large volume of buffer, and the smaller excess reagent diffuses out of the bag, while the larger conjugated molecule is retained.[1][2][3]
-
Tangential Flow Filtration (TFF) / Diafiltration: For larger sample volumes, TFF is an efficient method that uses a membrane to separate molecules by size. The reaction mixture is passed tangentially across the membrane surface, and with the continuous addition of fresh buffer (diafiltration), the smaller impurities are washed away.
Q2: How do I choose the right purification method?
The choice of method depends on your sample volume, the molecular weight of your conjugated product, and the required purity.
| Method | Typical Sample Volume | Advantages | Disadvantages |
| Spin Desalting Columns | 50 µL - 4 mL | Fast, high recovery, easy to use.[3] | Can be costly for large numbers of samples. |
| Gravity Flow SEC | > 1 mL | Good separation, scalable. | Slower than spin columns, requires fraction collection and analysis.[3] |
| Dialysis | > 100 µL | Inexpensive for larger volumes, gentle on samples. | Time-consuming (can take overnight), potential for sample dilution, difficult for small volumes.[3] |
| Tangential Flow Filtration | > 5 mL | Fast for large volumes, scalable, can concentrate the sample. | Requires specialized equipment, potential for membrane fouling. |
Q3: What are the key properties of this compound to consider during purification?
Understanding the properties of this reagent is crucial for effective removal.
| Property | Value / Description | Implication for Purification |
| Molecular Weight | 552.6 g/mol [5][6][7] | This small size allows for easy separation from most proteins and antibodies using dialysis or SEC with an appropriate MWCO. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and DCM.[7][8][9] The PEG4 spacer enhances water solubility.[5][6][7] | While soluble in aqueous reaction buffers, its organic solubility means all traces of organic solvents used for stock solutions should be considered during purification. |
| Functional Groups | Contains a terminal carboxylic acid. | The charge of the carboxylate group at different pH values can potentially be used for ion-exchange chromatography if size-based methods are insufficient. |
Troubleshooting Guide
Issue 1: Low recovery of the conjugated product after purification.
| Potential Cause | Troubleshooting Steps |
| Non-specific binding to the purification resin/membrane. | * For SEC columns, ensure you are using a material with low protein binding (e.g., cross-linked dextran, agarose).[3] |
-
For dialysis membranes, consider using a material like regenerated cellulose.[3]
-
Ensure the buffer conditions (pH, ionic strength) are optimal for your biomolecule to prevent aggregation and precipitation. | | Precipitation of the conjugate. | * The addition of the DBCO reagent, often dissolved in an organic solvent like DMSO, can sometimes cause less soluble proteins to precipitate. Centrifuge the sample before loading it onto a column.
-
Ensure the final concentration of the organic solvent in the reaction is low. | | Incorrect column/membrane choice. | * For spin columns, ensure you are using the correct size for your sample volume to avoid overloading or underloading, both of which can lead to poor recovery.[3]
-
For dialysis, ensure the MWCO is appropriate (at least 10-20 times smaller than your product's molecular weight) to prevent loss of your product. |
Issue 2: Inefficient removal of excess this compound.
| Potential Cause | Troubleshooting Steps |
| Insufficient buffer exchange. | * For dialysis, use a large volume of dialysis buffer (at least 1000x the sample volume) and perform at least two buffer changes over 12-24 hours. |
-
For desalting columns, ensure the column is adequately equilibrated with the exchange buffer. Consider passing the eluate through a second column if purity is critical.[4][10] | | Column overloading. | * Do not exceed the recommended sample volume for the desalting column. Overloading will lead to co-elution of the small molecule with your larger product. | | Reaction conditions. | * Ensure the reaction has gone to completion. If the reaction is slow, you may have a higher than expected amount of unreacted DBCO reagent to remove. Optimize reaction time and temperature.[1][2][11] | | Confirmation of Removal. | * The removal of excess DBCO reagent can be qualitatively monitored by measuring the absorbance of the purified product at 309 nm, which is characteristic of the DBCO group.[3][10] A significant decrease in the A309/A280 ratio indicates successful removal. |
Experimental Protocols
Protocol 1: Removal using Spin Desalting Columns
This method is ideal for rapid purification of small-volume samples.
-
Column Preparation: Select a spin column with an appropriate MWCO (e.g., 7K for most antibodies) and bed volume for your sample.
-
Equilibration:
-
Remove the storage buffer from the column by centrifugation according to the manufacturer's instructions.
-
Add 2-3 column volumes of your desired exchange buffer (e.g., PBS) to the column.
-
Centrifuge again to pass the buffer through the resin. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
-
Sample Loading:
-
Place the equilibrated column into a clean collection tube.
-
Slowly apply the entire reaction mixture to the center of the packed resin bed.
-
-
Elution:
-
Centrifuge the column according to the manufacturer's protocol (typically at 1,000 - 1,500 x g for 2 minutes).
-
The purified conjugate will be in the collection tube. The excess this compound will be retained in the column resin.
-
Protocol 2: Removal using Dialysis
This method is suitable for larger sample volumes where processing time is not a critical factor.
-
Membrane Preparation:
-
Select a dialysis tubing or cassette with an appropriate MWCO (e.g., 10K for an antibody).
-
Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with water or buffer.
-
-
Sample Loading:
-
Load the reaction mixture into the dialysis cassette or tubing, ensuring no air bubbles are trapped.
-
Securely clamp the tubing or seal the cassette.
-
-
Dialysis:
-
Place the sealed cassette/tubing into a beaker containing a large volume of the desired buffer (e.g., 1L of PBS for a 1 mL sample).
-
Stir the buffer gently on a magnetic stir plate at 4°C.
-
-
Buffer Exchange:
-
Allow dialysis to proceed for at least 4 hours.
-
Change the dialysis buffer. Repeat the buffer change at least twice more, with a final dialysis step proceeding overnight to ensure complete removal of the small molecule.
-
-
Sample Recovery:
-
Carefully remove the cassette/tubing from the buffer.
-
Recover the purified sample using a syringe or by carefully opening the tubing.
-
Visual Workflows
Caption: Workflow for removing excess DBCO reagent via a spin desalting column.
Caption: Workflow for removing excess DBCO reagent via dialysis.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. DBCO-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. This compound, 2110448-99-0 | BroadPharm [broadpharm.com]
- 8. DBCO-NHCO-PEG4-NH-Boc, 1255942-12-1 | BroadPharm [broadpharm.com]
- 9. DBCO-PEG4-NHS ester [baseclick.eu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. DBCO-PEG4-NHS [nanocs.net]
Technical Support Center: Purification of DBCO-Conjugated Antibodies
Welcome to the technical support center for DBCO-conjugated antibody purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of antibody-drug conjugates (ADCs) and other antibody conjugates utilizing DBCO chemistry.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your DBCO-conjugated antibody.
Problem 1: Low Recovery of a Conjugated Antibody
Possible Causes:
-
Aggregation: The hydrophobicity of the DBCO molecule can lead to antibody aggregation and subsequent loss during purification.[1][2]
-
Non-specific Binding: The conjugated antibody may be binding to the purification column or membrane.
-
Precipitation: High concentrations of the antibody or the DBCO reagent can cause precipitation.[1][3]
-
Inefficient Purification Method: The chosen purification method may not be optimal for the specific antibody conjugate.
Solutions:
-
Optimize Molar Ratio: Use a lower molar excess of DBCO-NHS ester during the conjugation reaction to reduce the degree of labeling and minimize hydrophobicity-induced aggregation. A molar excess of 5 to 10 moles of DBCO per mole of antibody often shows a high conjugation yield.[1][3]
-
Use PEGylated DBCO Reagents: Incorporating a polyethylene glycol (PEG) linker between the DBCO and the NHS ester can increase the hydrophilicity of the reagent and reduce aggregation of the conjugated antibody.[1]
-
Screen Purification Resins and Membranes: Test different size-exclusion chromatography (SEC) resins or tangential flow filtration (TFF) membranes to identify one with minimal non-specific binding.
-
Adjust Buffer Conditions: Ensure the pH and ionic strength of the purification buffers are optimal for the stability of your antibody. For SEC, higher ionic strength mobile phases can decrease peak tailing.[4]
-
Consider Alternative Purification Methods: If you are experiencing low recovery with one method (e.g., spin columns), consider trying dialysis or tangential flow filtration (TFF), which have shown high antibody recovery rates.[1]
Problem 2: Presence of Unreacted DBCO and Other Small Molecules
Possible Causes:
-
Inefficient Removal by Purification Method: The chosen method may not effectively separate small molecules from the larger antibody conjugate.
-
Insufficient Diafiltration Volumes (for TFF): Not enough buffer exchange cycles during tangential flow filtration can leave behind small molecule impurities.[5][6][7]
-
Incorrect Column Choice (for SEC): The pore size of the size-exclusion chromatography column may not be appropriate for separating the small molecules from the antibody.[4][8][9]
Solutions:
-
Tangential Flow Filtration (TFF): TFF is a highly effective method for removing small molecule impurities and for buffer exchange.[5][6][7] It is a scalable purification method for ADCs.[10]
-
Size-Exclusion Chromatography (SEC): SEC is a standard method for removing unreacted dye and other by-products.[] Ensure the column has the appropriate pore size for your antibody and the impurities you want to remove.[8][9]
-
Dialysis: Dialysis is a simple and effective method for removing small, unreacted components.[1][]
-
Spin Desalting Columns: These are useful for quick removal of unreacted DBCO-NHS ester.[12]
Problem 3: High Levels of Antibody Aggregation
Possible Causes:
-
Hydrophobicity of DBCO: The dibenzocyclooctyne group is hydrophobic and can promote self-association of the conjugated antibodies.[1][2]
-
High Degree of Labeling: A higher number of DBCO molecules per antibody increases its hydrophobicity and the likelihood of aggregation.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, or presence of certain excipients in the buffer can influence antibody stability and aggregation.
-
Physical Stress: Agitation or freeze-thaw cycles can induce aggregation.
Solutions:
-
Control Molar Ratio: Carefully control the molar ratio of DBCO-NHS ester to the antibody during conjugation to limit the degree of labeling.[1]
-
Use Hydrophilic Linkers: Employ DBCO reagents with hydrophilic linkers, such as PEG, to counteract the hydrophobicity of the DBCO group.[1]
-
Optimize Formulation: Screen different buffer formulations (pH, excipients) to find conditions that minimize aggregation.
-
Size-Exclusion Chromatography (SEC): SEC is the standard method for analyzing and separating protein aggregates.[9]
-
Gentle Handling: Avoid vigorous mixing and minimize freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: How can I determine the number of DBCO molecules conjugated to my antibody (degree of labeling)?
You can determine the degree of labeling (DOL) using UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance at approximately 309 nm.[13] By measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 309 nm (for DBCO), you can calculate the DOL. A correction factor is needed for the contribution of DBCO to the absorbance at 280 nm.[1]
Q2: What is the recommended molar excess of DBCO-NHS ester to use for conjugation?
A molar excess of 5 to 10 moles of DBCO per mole of antibody is often a good starting point to achieve a high conjugation yield without excessive precipitation.[1][3] However, the optimal ratio may vary depending on the specific antibody and DBCO reagent used, so it's recommended to perform a titration to determine the ideal conditions for your experiment. Some protocols suggest a 20-30 fold molar excess of DBCO SE.[12]
Q3: Which purification method is best for my DBCO-conjugated antibody?
The best purification method depends on several factors, including the scale of your experiment, the specific impurities you need to remove, and the desired final purity of your conjugate.
-
Size-Exclusion Chromatography (SEC): Excellent for removing aggregates and unreacted small molecules.[][14] It is a standard technique for analyzing monoclonal antibodies and their aggregates.[4]
-
Tangential Flow Filtration (TFF): Highly efficient for buffer exchange and removing small molecule impurities, and it is scalable for larger production volumes.[5][6][7]
-
Dialysis: A simple and effective method for removing small molecules, particularly for smaller-scale preparations.[1]
-
Affinity Chromatography (Protein A or Protein G): Can be used to purify the antibody conjugate from a more complex mixture.[]
Q4: Can I store my DBCO-functionalized antibody?
DBCO-functionalized antibodies can be stored at -20°C for up to a month. However, the reactivity of the DBCO group can decrease over time due to oxidation and the addition of water to the triple bond.[12] For long-term stability, it is best to use the DBCO-labeled antibody for the subsequent click reaction as soon as possible.
Q5: What are some critical pre-conjugation considerations?
-
Buffer Composition: Avoid buffers containing sodium azide, as it will react with the DBCO group.[12][13] Other additives like glycerol, salts, and chelating agents generally do not affect the conjugation efficiency.[12]
-
Removal of Additives: For commercial antibody preparations, it is important to remove additives like BSA and gelatin before conjugation.[12]
-
Antibody Concentration: Ensure the antibody is at an appropriate concentration (e.g., 1-2 mg/mL) in a suitable buffer for the conjugation reaction.[]
Data Presentation
Table 1: Comparison of Purification Methods for DBCO-Conjugated Antibodies
| Purification Method | Primary Application | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Removal of aggregates and unreacted small molecules | High resolution, well-established method[9][] | Can be time-consuming, potential for sample dilution |
| Tangential Flow Filtration (TFF) | Buffer exchange, removal of small molecules | Scalable, high recovery (>90%)[5], efficient removal of impurities[6][7] | Requires specialized equipment |
| Dialysis | Removal of small molecules | Simple, cost-effective, high antibody recovery (e.g., 94.6%)[1] | Slow, not easily scalable |
| Spin Desalting Columns | Rapid removal of small molecules | Fast, convenient for small volumes | Can have lower recovery (e.g., 30-40% reported in some cases)[15] |
| Affinity Chromatography (Protein A/G) | Purification from complex mixtures | High specificity for antibodies[] | May require elution conditions that affect conjugate stability |
Experimental Protocols
Protocol 1: General DBCO-NHS Ester Conjugation to an Antibody
-
Antibody Preparation:
-
Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-8.0). Remove any additives like BSA or gelatin.[12]
-
Adjust the antibody concentration to 1-2 mg/mL.[]
-
-
DBCO-NHS Ester Preparation:
-
Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[12]
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 5-20 fold) of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should ideally be below 20%.[12]
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.[]
-
-
Quenching (Optional):
-
To quench the reaction, add a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 50-100 mM and incubate for 15-30 minutes.[12]
-
-
Purification:
-
Proceed immediately to purification using one of the methods described in the troubleshooting section (e.g., SEC, TFF, or dialysis) to remove unreacted DBCO-NHS ester and other by-products.
-
Protocol 2: Purification of DBCO-Conjugated Antibody using Size-Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Equilibrate the SEC column (e.g., a prepacked desalting column or a chromatography column packed with an appropriate resin) with a suitable buffer (e.g., PBS, pH 7.4).
-
-
Sample Loading:
-
Load the quenched conjugation reaction mixture onto the equilibrated column.
-
-
Elution:
-
Elute the sample with the equilibration buffer. The DBCO-conjugated antibody will elute in the void volume or early fractions, while the smaller, unreacted DBCO-NHS ester and quenching agent will be retained and elute later.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the protein concentration using absorbance at 280 nm.
-
Pool the fractions containing the purified DBCO-conjugated antibody.
-
Analyze the purity of the conjugate by SDS-PAGE and determine the degree of labeling by UV-Vis spectrophotometry.
-
Visualizations
References
- 1. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation | Semantic Scholar [semanticscholar.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Purification of Antibody Drug Conjugates with the µPULSE-TFF [formulatrix.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SPAAC Reactions with DBCO Linkers
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing Dibenzocyclooctyne (DBCO) linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you may encounter during your SPAAC experiments with DBCO linkers.
Q1: My SPAAC reaction is slow or incomplete. What are the potential causes and how can I improve the reaction rate?
A1: Several factors can influence the kinetics of SPAAC reactions. Here’s a troubleshooting guide to enhance your reaction speed and yield:
-
Buffer Selection: The choice of buffer can significantly impact reaction rates. While PBS is commonly used, studies have shown that HEPES buffer (pH 7) can result in higher rate constants compared to PBS (pH 7).[1][2] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[1][2]
-
pH Level: Generally, higher pH values tend to increase SPAAC reaction rates.[1][2] However, this effect can be buffer-dependent, with HEPES buffer showing less pH-dependence.[1][2] Consider optimizing the pH of your reaction buffer, ensuring it remains compatible with your biomolecules.
-
Temperature: Increasing the reaction temperature can accelerate the reaction.[3] Reactions are often performed at room temperature (25 °C) or 37 °C.[1][2][3] However, be mindful of the thermal stability of your biomolecules, as some proteins may precipitate at elevated temperatures.[4]
-
Concentration of Reactants: The law of mass action applies; increasing the concentration of your DBCO and azide-containing molecules will lead to a faster reaction.[3][5] If solubility is a limiting factor, consider strategies to increase the local concentration of reactants.
-
Steric Hindrance: The molecular environment around the DBCO and azide moieties can cause steric hindrance, slowing down the reaction.[6] If you are labeling a large biomolecule like an antibody, the DBCO group might be partially buried, impeding its accessibility.[6]
-
Linker Choice (PEG Spacers): Incorporating a PEG (polyethylene glycol) linker between the DBCO group and the molecule of interest can significantly increase reaction rates.[1][2] The PEG spacer extends the DBCO group away from the surface of the biomolecule, reducing steric hindrance and improving accessibility.[6] The presence of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.[2][6]
-
Solvent Effects: While SPAAC is valued for its biocompatibility in aqueous buffers, organic co-solvents can impact the reaction rate.[4] The use of solvents like DMSO should be carefully considered, as high concentrations can lead to protein precipitation.[4] Some studies have noted that more aqueous solvent systems can lead to faster SPAAC reactions.[7]
Q2: I am observing non-specific labeling or unexpected side reactions. What could be the cause?
A2: While SPAAC is highly specific, certain conditions can lead to off-target reactions:
-
Reaction with Cysteine Residues: DBCO reagents have been reported to exhibit some non-specific labeling through reactions with cysteine residues on proteins.[8]
-
Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-labeled molecule for the DBCO reagent, dramatically reducing the efficiency of your intended reaction.[8][9][10] SPAAC is highly sensitive to even low concentrations of inorganic azides.[8] It is crucial to use azide-free buffers throughout your experiment.[3][11]
Q3: How does the structure of the azide component affect the reaction rate?
A3: The electronic properties of the azide molecule play a role in the reaction kinetics. Azides with electron-donating groups can react faster. For instance, 1-azido-1-deoxy-β-D-glucopyranoside has been shown to react more rapidly than 3-azido-L-alanine.[1][2] When comparing aliphatic and aromatic azides, the reactivity can also differ depending on the specific cyclooctyne used. For example, with DBCO, the reaction with benzyl azide (an aliphatic azide) is faster than with phenyl azide (an aromatic azide).[12]
Q4: Can I monitor the progress of my SPAAC reaction?
A4: Yes, the progress of a SPAAC reaction involving DBCO can be monitored using UV-Vis spectroscopy. DBCO has a characteristic absorbance at approximately 309-310 nm, which disappears as the reaction proceeds and the triazole ring is formed.[6][10] This allows for the determination of pseudo-first-order rate constants by tracking the decrease in absorbance over time.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing your SPAAC reactions with DBCO linkers.
Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹)
| Buffer (pH) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | Sulfo DBCO-amine + 3-azido-L-alanine |
| PBS (pH 7) | 0.32–0.85 | Data not specified |
| HEPES (pH 7) | 0.55–1.22 | Data not specified |
Data sourced from Pringle and Knight (2025).[1][2]
Table 2: Comparison of SPAAC Rate Constants for Different DBCO Constructs
| DBCO Construct | Reactant Azide | Buffer | Rate Constant (M⁻¹s⁻¹) |
| Sulfo DBCO-amine | Model Azides | Various | 0.27 - 1.22 |
| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 |
This table illustrates the impact of steric hindrance and the benefit of a PEG linker. The unconjugated Sulfo DBCO-amine shows the highest reactivity. The DBCO-PEG5-Trastuzumab, with its PEG spacer, reacts faster than the DBCO-Trastuzumab without the spacer.[1][2][6]
Table 3: General Second-Order Rate Constants for DBCO Derivatives
| Cyclooctyne Derivative | Typical Second-Order Rate Constant (M⁻¹s⁻¹) |
| DBCO Derivatives | ~0.1 - 2.0 |
This provides a general range for the expected reaction rates of DBCO derivatives with azides.[13][14][15]
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.
-
Reagent Preparation:
-
Ensure all buffers are free of sodium azide.[3][8][11] Recommended buffers include Phosphate Buffered Saline (PBS) or HEPES, with pH adjusted for optimal reaction conditions and biomolecule stability.[1][2]
-
Dissolve the DBCO-containing reagent in an appropriate solvent like DMSO before adding it to the aqueous reaction mixture.[5][11] The final concentration of the organic solvent should be kept low (typically <10-15%) to avoid precipitation of biomolecules.[4]
-
Prepare the azide-containing sample in the chosen reaction buffer.
-
-
Conjugation Reaction:
-
Combine the DBCO-functionalized molecule and the azide-modified biomolecule in the reaction buffer. A molar excess of 1.5 to 10-fold of one reactant can be used to drive the reaction to completion.[11]
-
For antibody labeling, a starting concentration of 1 mg/mL is often recommended.[10][11]
-
Incubate the reaction at a suitable temperature. Common incubation conditions are room temperature (25 °C) for 4-12 hours or 4 °C overnight (at least 12 hours).[3][5][11] For faster kinetics, the temperature can be increased to 37 °C, provided the biomolecules are stable.[3]
-
-
Reaction Quenching (Optional):
-
If necessary, the reaction can be stopped by adding a quenching reagent that reacts with the excess DBCO.
-
-
Purification:
-
Remove unreacted DBCO reagent and byproducts using appropriate purification methods such as size-exclusion chromatography (e.g., desalting columns) or dialysis.[11]
-
Protocol 2: Monitoring SPAAC Reaction Kinetics using UV-Vis Spectroscopy
This protocol describes how to follow the progress of the reaction by monitoring the disappearance of the DBCO absorbance.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.[6]
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately start monitoring the absorbance at 309 nm over time.[6] Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of the DBCO concentration (which is proportional to the absorbance at 309 nm) versus time.
-
For a pseudo-first-order reaction (where one reactant is in large excess), the plot should be linear. The negative of the slope of this line will give the pseudo-first-order rate constant.
-
Diagrams
Caption: A general experimental workflow for a SPAAC reaction.
Caption: Key factors influencing SPAAC reaction optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. interchim.fr [interchim.fr]
- 4. researchgate.net [researchgate.net]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
avoiding non-specific binding with DBCO-PEG4 linkers
Technical Support Center: DBCO-PEG4 Linkers
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing non-specific binding (NSB) when using DBCO-PEG4 linkers in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with DBCO-PEG4 linkers?
A1: Non-specific binding (NSB) involving DBCO-PEG4 linkers is typically multifactorial. The main causes include:
-
Hydrophobic Interactions: While the polyethylene glycol (PEG) chain is designed to be hydrophilic, it can still exhibit some hydrophobic character, leading to non-specific interactions with hydrophobic patches on proteins or surfaces.[1][2] This is especially relevant for longer PEG chains.
-
Ionic Interactions: Charged impurities or the inherent charge of the biomolecules involved can lead to unwanted electrostatic binding.[3] Cationic peptides, for instance, can non-specifically bind to the anionic phosphate backbone of oligonucleotides.[4]
-
DBCO Moiety Interactions: The dibenzocyclooctyne (DBCO) group itself is a hydrophobic moiety.[5] This hydrophobicity can promote non-specific binding to proteins or other surfaces, particularly if the linker is present in excess.
-
Insufficient Blocking: In surface-based assays (e.g., ELISA, SPR, Western blots), exposed surfaces that have not been adequately blocked provide sites for molecules to adhere non-specifically.[6]
-
Linker Aggregation: At high concentrations or in suboptimal buffer conditions, DBCO-PEG4 linkers or the resulting conjugates can aggregate, leading to precipitation and non-specific sticking.[7]
Q2: How does the PEG component contribute to both reducing and causing non-specific binding?
A2: The PEG linker has a dual role. Its primary purpose is to increase the hydrophilicity and solubility of the conjugate, which generally helps to reduce NSB by forming a hydration shell that repels other proteins.[7][8] However, the ethylene glycol units can also interact non-specifically with proteins and cell surfaces.[2] The key is balance; a short chain like PEG4 is generally effective at improving solubility without introducing significant non-specific interactions.
Q3: Can the DBCO group react with molecules other than azides?
A3: The strain-promoted azide-alkyne cycloaddition (SPAAC) is highly specific. Under physiological conditions (pH, temperature), the DBCO group is exceptionally selective for azide groups and does not react with naturally present functional groups like amines or hydroxyls.[4][9] This bioorthogonality is a key advantage of copper-free click chemistry.[][]
Q4: What are the best practices for choosing a buffer for my conjugation reaction?
A4: Buffer choice is critical for minimizing NSB.
-
pH: For reactions involving NHS esters to label a protein with DBCO, a pH between 7.2 and 8.5 is common. However, for the subsequent copper-free click reaction, physiological pH (7.0-7.4) is ideal.[12]
-
Additives: Consider including additives to disrupt non-specific interactions. Non-ionic detergents are particularly effective.
-
Avoid Interfering Components: Buffers containing primary amines, such as Tris, should be avoided during NHS ester reactions as they will compete for reaction sites.[13]
Troubleshooting Guides
This section addresses common problems encountered during experiments using DBCO-PEG4 linkers.
| Problem | Potential Cause | Recommended Solution |
| High background signal in fluorescence microscopy or flow cytometry. | 1. Hydrophobic binding of the DBCO-fluorophore conjugate to cell membranes or proteins. 2. Insufficient washing or blocking steps. 3. Aggregation of the conjugate. | 1. Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) to wash buffers to disrupt hydrophobic interactions. 2. Increase the concentration and/or duration of the blocking step (e.g., using 1-5% BSA). 3. Filter the conjugate solution through a 0.22 µm spin filter before use to remove aggregates. |
| Precipitation observed during the conjugation reaction. | 1. Poor solubility of one of the reaction components. 2. Aggregation of the biomolecule upon modification with the hydrophobic DBCO linker. | 1. If using an organic solvent like DMSO to dissolve the linker, ensure the final concentration in the aqueous reaction buffer is low (typically <10%). 2. The PEG4 component is designed to enhance solubility, but if aggregation persists, consider using a longer, more hydrophilic PEG linker.[7] |
| Low yield of the final conjugate. | 1. Inefficient initial labeling with the DBCO or azide moiety. 2. Hydrolysis of the DBCO-NHS ester before it can react with the target protein. | 1. Optimize the molar ratio of the linker to the biomolecule. Start with a 5- to 20-fold molar excess of the linker. 2. Prepare the DBCO-NHS ester solution immediately before use and add it to the protein solution promptly. |
| Inconsistent results between experimental batches. | 1. Variability in the drug-to-antibody ratio (DAR) or degree of labeling. 2. Degradation of the linker during storage. | 1. Implement stringent quality control to characterize the conjugate after each preparation, for example, using mass spectrometry.[] 2. Store DBCO linkers, especially NHS esters, desiccated at -20°C or below and protected from light. |
Quantitative Data Summary
The following tables provide quantitative data to guide the optimization of your experimental conditions.
Table 1: Effect of Blocking Agents on Non-Specific Binding
| Blocking Agent | Concentration | Incubation Time | Background Reduction | Reference |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 1-2 hours at RT or overnight at 4°C | High | [6] |
| Non-fat Dry Milk | 5% (w/v) | 1 hour at RT | High | General Immunoassay Protocols |
| Casein | 1% (w/v) | 1 hour at RT | High | General Immunoassay Protocols |
| PEG-diacrylate | 10% (v/v) in hydrogel | Co-polymerized | ~10-fold | [6] |
Table 2: Effect of Common Buffer Additives on Non-Specific Binding
| Additive | Type | Working Concentration | Mechanism of Action |
| Tween-20 | Non-ionic detergent | 0.05 - 0.1% (v/v) | Disrupts hydrophobic interactions.[14] |
| Triton X-100 | Non-ionic detergent | 0.1 - 1.0% (v/v) | Disrupts lipid-protein and protein-protein interactions.[14] |
| NaCl | Salt | 150 mM - 500 mM | Modulates ionic interactions and can reduce hydrophobic interactions.[3] |
| SDS | Ionic detergent | 0.1 - 1.0% (w/v) | Strongly denaturing; use with caution as it disrupts protein structure.[15] |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions to Reduce NSB on a Surface
This protocol provides a framework for testing different blocking agents to minimize background signal in a surface-based assay (e.g., ELISA).
-
Preparation: Prepare several potential blocking buffers (e.g., 1% BSA in PBS, 3% BSA in PBS, 5% Non-fat dry milk in TBS, and a commercial blocking buffer).
-
Surface Coating: Coat your surface (e.g., microplate wells) with your target molecule (antigen, antibody, etc.) according to your standard procedure. Include negative control wells that will not contain the target molecule.
-
Washing: Wash the wells 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of each prepared blocking buffer to a set of wells. Incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step as in step 3.
-
Incubation: Add your DBCO-PEG4-conjugated detection molecule to all wells (including negative controls) and incubate according to your standard protocol.
-
Final Washes: Perform a final series of 3-5 washes with the wash buffer.
-
Detection & Analysis: Develop the signal and measure the output. The optimal blocking buffer is the one that provides the highest signal-to-noise ratio (signal in positive wells / signal in negative control wells).
Protocol 2: Screening for Optimal Buffer Additives
This protocol helps determine the best additive to include in your reaction or wash buffers to prevent NSB in solution-based assays (e.g., immunoprecipitation, cell staining).
-
Prepare Buffers: Prepare your standard assay buffer (e.g., PBS) and supplement it with various additives to create a panel of test buffers. For example:
-
Buffer A: Standard Buffer (Control)
-
Buffer B: Standard Buffer + 0.1% Tween-20
-
Buffer C: Standard Buffer + 300 mM NaCl
-
Buffer D: Standard Buffer + 1% BSA
-
-
Negative Control Sample: Prepare a negative control sample that lacks the specific target for your DBCO-PEG4 conjugate (e.g., a cell lysate from a knockout cell line, or beads without the primary antibody).
-
Incubation: Aliquot the negative control sample and resuspend each aliquot in one of the test buffers from step 1. Add the DBCO-PEG4 conjugate at its normal working concentration. Incubate under standard conditions.
-
Washing: Wash the samples using their corresponding test buffer. For example, the sample incubated in Buffer B should also be washed with Buffer B.
-
Analysis: Analyze the samples using your standard detection method (e.g., Western blot, flow cytometry). The buffer that results in the lowest signal in the negative control sample is the most effective at reducing non-specific binding.
Visualizations
Caption: A logical workflow for troubleshooting non-specific binding.
Caption: Potential sources of non-specific linker interactions.
References
- 1. purepeg.com [purepeg.com]
- 2. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of salts on protein-surface interactions: applications for column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genelink.com [genelink.com]
- 5. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection | MDPI [mdpi.com]
- 7. adcreview.com [adcreview.com]
- 8. chempep.com [chempep.com]
- 9. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. interchim.fr [interchim.fr]
- 13. youtube.com [youtube.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
Technical Support Center: Storage and Handling of DBCO-NHCO-PEG4-acid
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential information for the effective storage, handling, and use of DBCO-NHCO-PEG4-acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term and short-term storage conditions for this compound? A1: For long-term storage, it is recommended to store the solid powder form of this compound at -20°C.[1][2][3] Some manufacturers suggest a shelf life of up to three years under these conditions.[4] When prepared in an anhydrous solvent such as DMSO, stock solutions can be stored for up to one year at -80°C or for up to one month at -20°C.[4][5] To maintain the integrity of the compound, it is crucial to protect it from moisture and light.[5][6]
Q2: In which solvents can I dissolve this compound? A2: this compound is readily soluble in various organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[1][2][3] The inclusion of a hydrophilic PEG4 spacer enhances its solubility in aqueous environments compared to linkers lacking this feature.[1][2]
Q3: How stable is the DBCO functional group? A3: The DBCO group exhibits good stability. For instance, a study involving DBCO-modified goat IgG demonstrated that the molecule retained 95-97% of its reactivity towards azides after four weeks of storage at either 4°C or -20°C.[7] For the extended storage of molecules conjugated with DBCO, it is advisable to use buffers free of azides and thiols.[7]
Q4: Is it possible to directly conjugate this compound to amine-containing molecules? A4: No, the carboxylic acid moiety of this compound requires activation before it can efficiently react with primary amines to form a stable amide linkage. This activation is commonly achieved through carbodiimide chemistry, for example, by using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble variant, Sulfo-NHS.[2]
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data regarding the storage and solubility of this compound.
Table 1: Recommended Storage Conditions
| Form | Temperature | Recommended Duration | Reference(s) |
| Solid (Powder) | -20°C | Up to 3 years | [1][2][3][4] |
| In Anhydrous Solvent (e.g., DMSO) | -80°C | Up to 1 year | [4] |
| In Anhydrous Solvent (e.g., DMSO) | -20°C | Up to 1 month | [5] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | Soluble | [1][2][3] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
| Dichloromethane (DCM) | Soluble | [1][2] |
Experimental Protocols
Protocol for Amine Conjugation via EDC/NHS Chemistry
This protocol outlines the two-stage procedure for conjugating this compound to a protein containing primary amines, such as lysine residues.
Materials Required:
-
This compound
-
Amine-containing protein or molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1M MES, pH 4.5-6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
-
Purification tools (e.g., desalting columns, dialysis cassettes)
Procedure:
Step 1: Activation of the Carboxylic Acid Group
-
Allow the vials of this compound, EDC, and NHS to reach room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., at a concentration of 10 mM).
-
Freshly prepare stock solutions of EDC and NHS in the Activation Buffer.
-
In a suitable reaction vessel, combine the this compound stock solution with a molar excess of EDC and NHS (a 1.2 to 1.5-fold excess of each is recommended).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
Step 2: Conjugation to the Amine-Containing Molecule
-
Dissolve the target protein or molecule in the Conjugation Buffer.
-
Immediately add the freshly activated DBCO-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a typical starting point for optimization.
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C.
-
Terminate the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubating for an additional 15 minutes at room temperature.
Step 3: Purification of the Conjugate
-
Purify the resulting DBCO-conjugated protein from excess reagents and byproducts using a suitable method such as a desalting column, dialysis, or size-exclusion chromatography.[7][8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Conjugation | 1. Ineffective Carboxylic Acid Activation: The this compound may not have been properly activated. | - Utilize fresh, high-quality EDC and NHS, as they are sensitive to moisture.[10] - Confirm that the activation reaction is conducted within the optimal pH range of 4.5-6.0. |
| 2. Hydrolysis of the Activated Linker: The NHS ester intermediate is susceptible to hydrolysis in aqueous conditions. | - Proceed with the conjugation step immediately following the activation of the linker. - Maintain the conjugation reaction at a pH of 7.2-7.5 to promote amine reactivity over hydrolysis.[11][12] | |
| 3. Steric Hindrance of Target Amines: The primary amines on the target molecule may not be readily accessible. | - If permissible for the protein's function, consider mild denaturation. - Increase the molar excess of the DBCO linker in the reaction to improve conjugation efficiency. | |
| 4. Competing Amines in Buffers: The use of buffers containing primary amines (e.g., Tris, glycine) can interfere with the reaction. | - Employ amine-free buffers, such as MES for activation and PBS for conjugation.[11][12] | |
| Protein Precipitation | 1. High Organic Solvent Concentration: The introduction of DMSO or DMF from the linker stock may cause protein precipitation. | - Ensure the final concentration of the organic solvent in the reaction does not exceed 10%. |
| 2. pH Shift: The addition of reagents might have shifted the pH towards the protein's isoelectric point. | - Use a buffer with sufficient buffering capacity to maintain a stable pH. | |
| Low Post-Purification Yield | 1. Adsorption to Purification Media: The conjugate may be non-specifically binding to the purification matrix. | - Select a purification resin and method compatible with your protein. - Consider adding a low concentration of a non-ionic detergent like Tween-20 to the buffers, if compatible with downstream applications. |
| 2. Reduced Solubility of the Conjugate: The modification might have altered the protein's solubility characteristics. | - Conduct the purification steps at 4°C. - Optimize the storage buffer for the final conjugated product. |
Visualizations
Caption: Workflow for the conjugation of this compound to an amine-containing protein.
References
- 1. This compound, 2110448-99-0 | BroadPharm [broadpharm.com]
- 2. DBCO-PEG4-acid, 1537170-85-6 | BroadPharm [broadpharm.com]
- 3. DBCO-NHCO-PEG4-NH-Boc, 1255942-12-1 | BroadPharm [broadpharm.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DBCO-PEG4-NHS ester [baseclick.eu]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 12. DBCO-PEG4-NHS [nanocs.net]
impact of steric hindrance on DBCO conjugation
Welcome to the technical support center for DBCO (Dibenzocyclooctyne) conjugation. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance and other common issues in copper-free click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect my DBCO conjugation reaction?
A: Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. In the context of DBCO conjugation, if the DBCO and azide moieties are attached to large or complex molecules (like antibodies, proteins, or nanoparticles), their respective sizes can physically block them from approaching each other, leading to low or no conjugation efficiency.[1][2] Factors like the structure of the molecules being conjugated, the length and flexibility of the linker arm, and the conjugation site all contribute to the degree of steric hindrance.[3][4]
Q2: I am observing very low or no conjugation. What are the possible causes?
A: Low or no conjugation can stem from several issues. A primary reason is steric hindrance, as discussed above. Other common causes include:
-
Incorrect Reagent Ratio: Using a suboptimal molar ratio of DBCO to azide-containing molecules can limit the reaction.[3][5]
-
Reagent Degradation: DBCO reagents, particularly DBCO-NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[6][7] DBCO can also lose reactivity over time if stored improperly.[8]
-
Suboptimal Reaction Conditions: Factors like low reactant concentrations, inappropriate buffer composition (e.g., presence of sodium azide), incorrect pH, or insufficient incubation time can all negatively impact conjugation efficiency.[5][8][9]
-
Precipitation of Reactants: DBCO is inherently hydrophobic, and attaching too many DBCO molecules to a protein can cause it to precipitate out of solution, halting the reaction.[3][4]
-
Confirmation of Labeling: It's crucial to confirm that both molecules have been successfully labeled with DBCO and azide, respectively, before proceeding with the conjugation step.[5]
Q3: How can I minimize steric hindrance in my experiments?
A: The most effective way to overcome steric hindrance is to use a linker, such as a Polyethylene Glycol (PEG) spacer, between the DBCO moiety and the molecule of interest.[5][10][11] PEG linkers are hydrophilic, flexible, and available in various lengths.[12][13] A longer PEG chain can provide the necessary distance and flexibility for the DBCO and azide groups to react efficiently.[13][14]
Q4: What is the optimal molar ratio of DBCO to azide for efficient conjugation?
A: The optimal ratio can vary depending on the specific molecules being conjugated. However, a general recommendation is to use a 1.5 to 3-fold molar excess of the more abundant reagent.[5][6] For conjugating a DBCO-molecule to an azide-containing protein, using 1.5 - 3 molar equivalents of the DBCO-conjugate to 1 molar equivalent of the azide-containing protein is a good starting point.[5] If the azide-activated partner is limited, this ratio can be inverted.[5] For antibody labeling, a 20-30 fold molar excess of DBCO-NHS ester to the antibody is often used for the initial labeling step.[8]
Q5: What are the ideal reaction conditions (buffer, temperature, time) for DBCO conjugation?
A:
-
Buffer: Use a non-amine-containing buffer such as PBS (phosphate-buffered saline) at a pH between 7 and 9.[5][6] Crucially, avoid any buffers containing sodium azide, as it will compete with your azide-labeled molecule for reaction with DBCO.[5][8]
-
Temperature: Reactions are typically performed at room temperature or 4°C.[5][6] Higher temperatures (up to 37°C) can increase reaction efficiency.[5][7]
-
Time: Reaction times can range from 2 to 24 hours.[5][15] Incubating for longer periods can often improve conjugation efficiency.[5] For larger molecules or when using longer PEG linkers (20-40 kDa), incubation times of 12-24 hours may be necessary.[5]
Troubleshooting Guide
Below is a systematic guide to troubleshoot common issues encountered during DBCO conjugation experiments.
Problem: Low or No Conjugation Product
Caption: Troubleshooting workflow for low or no DBCO conjugation.
Factors Contributing to Steric Hindrance
Caption: Key factors contributing to steric hindrance in DBCO conjugation.
Quantitative Data Summary
The efficiency of DBCO conjugation is influenced by the specific reactants and their structural properties. Below are tables summarizing key quantitative data.
Table 1: Reaction Rates of Cyclooctynes with Benzyl Azide (Bn-N₃)
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Source |
| DBCO | 0.24 - 0.31 | [16][17] |
| BCN | 0.07 | [17] |
| DIFO | 0.076 | [16] |
| BARAC | 0.96 | [1] |
This table highlights the relative reactivity of different cyclooctynes. DBCO shows a significantly higher reaction rate compared to BCN.
Table 2: Recommended Molar Ratios for DBCO Labeling & Conjugation
| Step | Reactants | Recommended Molar Excess | Source |
| Protein Labeling | DBCO-NHS Ester : Antibody | 5 to 10-fold | [3] |
| DBCO-NHS Ester : Antibody | 20 to 30-fold | [8] | |
| Conjugation | DBCO-molecule : Azide-protein | 1.5 to 3-fold | [5][6] |
| Azide-molecule : DBCO-protein | 2 to 4-fold | [8] |
Note: Optimal ratios may require empirical determination for specific applications.[3][7]
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester
This protocol is a general guideline for labeling proteins with primary amines (e.g., lysine residues).
-
Prepare Protein Solution:
-
Prepare DBCO-NHS Ester Solution:
-
Reaction:
-
Add the calculated amount of DBCO-NHS ester solution to the protein solution. A 10- to 20-fold molar excess is a common starting point for antibodies.[3][7] The final concentration of DMSO should ideally be below 15% to avoid protein precipitation.[5]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6][8]
-
-
Quench and Purify:
-
Quantify Labeling (Optional):
Protocol 2: General Procedure for DBCO-Azide Click Reaction
This protocol outlines the conjugation of a DBCO-labeled molecule to an azide-labeled molecule.
-
Prepare Reactants:
-
Prepare the DBCO-labeled molecule and the azide-labeled molecule in a compatible, azide-free buffer (e.g., PBS).
-
-
Reaction:
-
Mix the DBCO-labeled and azide-labeled molecules. A 2-4x molar excess of the azide-modified molecule to the DBCO-labeled antibody is often recommended.[8]
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[6][8] For complex conjugations, longer incubation times (up to 24 hours) may be beneficial.[5][15]
-
-
Purification:
-
Analysis:
-
Validate the final conjugate using techniques like SDS-PAGE or mass spectrometry to confirm successful conjugation.[8]
-
References
- 1. Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. interchim.fr [interchim.fr]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 11. lifetein.com [lifetein.com]
- 12. precisepeg.com [precisepeg.com]
- 13. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 14. DBCO-PEG-amine (PEG1-PEGn) - Creative Biolabs [creative-biolabs.com]
- 15. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 16. Triple, Mutually Orthogonal Bioorthogonal Pairs Through the Design of Two Novel Electronically Activated Sulfamate-Containing Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Validation of DBCO-NHCO-PEG4-Acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the validation of bioconjugation with DBCO-NHCO-PEG4-acid. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate validation method for their specific needs.
Introduction
This compound is a popular heterobifunctional linker used in bioconjugation, particularly for the attachment of molecules to proteins and other biomolecules through copper-free click chemistry. The validation of this conjugation is a critical step to ensure the quality, efficacy, and safety of the resulting bioconjugate. Mass spectrometry (MS) has emerged as a gold standard for this purpose, offering detailed molecular-level information.[1] However, other techniques such as Hydrophobic Interaction Chromatography (HIC) and UV-Vis Spectroscopy also provide valuable information and can be used as orthogonal methods for confirmation.[2][3]
This guide will compare these techniques based on their principles, the type of data they generate, and their respective advantages and limitations.
Comparison of Validation Techniques
The choice of validation technique depends on the specific information required, the available instrumentation, and the stage of the research or development process. Mass spectrometry provides the most detailed information, while HIC and UV-Vis spectroscopy offer simpler and often more high-throughput alternatives for routine analysis.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | UV-Vis Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ionized molecules, allowing for precise mass determination. | Separates molecules based on their hydrophobicity. | Measures the absorbance of light by a sample at specific wavelengths. |
| Information Provided | - Confirmation of covalent bond formation- Determination of the degree of labeling (e.g., drug-to-antibody ratio, DAR)- Identification of conjugation sites- Detection of unconjugated species and byproducts | - Determination of the average degree of labeling (DAR)- Assessment of the distribution of different conjugated species | - Estimation of the degree of labeling- Confirmation of the presence of the conjugated molecule (if it has a unique absorbance) |
| Resolution | High to very high, capable of resolving single conjugations.[1] | Low to moderate, may not resolve all species.[3] | Low, provides an average measurement. |
| Sample Consumption | Low.[1] | Moderate. | Low. |
| Throughput | Moderate to high, depending on the setup. | High. | High. |
| Cost | High. | Moderate. | Low. |
| Expertise Required | High. | Moderate. | Low. |
Experimental Protocols
Mass Spectrometry (LC-MS) Protocol for this compound Conjugation Validation
This protocol describes the validation of a protein conjugated with this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
-
Conjugation Reaction: React the protein with this compound in a suitable buffer (e.g., PBS, pH 7.4) at room temperature for 1-2 hours. The molar ratio of the linker to the protein should be optimized based on the desired degree of labeling.[4]
-
Purification: Remove excess, unreacted this compound using a desalting column or size-exclusion chromatography (SEC).[5] The buffer should be exchanged to a volatile buffer suitable for MS analysis, such as ammonium acetate or ammonium bicarbonate.
2. LC-MS Analysis:
-
Liquid Chromatography:
-
Column: A reverse-phase column (e.g., C4, C8) is typically used for protein separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for proteins.
-
Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended.[6]
-
Acquisition Mode: Acquire data in positive ion mode over a mass range appropriate for the protein and its conjugates.
-
3. Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the unconjugated protein and the conjugated species.
-
The mass difference between the unconjugated and conjugated protein peaks corresponds to the mass of the attached this compound moieties.
-
Calculate the degree of labeling by observing the distribution of species with different numbers of attached linkers.
Hydrophobic Interaction Chromatography (HIC) Protocol
HIC is a valuable technique for determining the average drug-to-antibody ratio (DAR) and the distribution of different conjugated species.[3][7]
1. Sample Preparation:
-
The purified conjugate from the conjugation reaction can be directly used. The sample should be in a high-salt buffer to promote binding to the HIC column.
2. HIC Analysis:
-
Column: A HIC column with a suitable stationary phase (e.g., butyl, phenyl).
-
Mobile Phase A (High Salt): e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.
-
Gradient: A descending salt gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Detection: UV absorbance at 280 nm.
3. Data Analysis:
-
The unconjugated protein will elute first, followed by species with increasing numbers of conjugated linkers (and thus increased hydrophobicity).
-
Calculate the average degree of labeling by determining the relative peak areas of the different species.
UV-Vis Spectroscopy Protocol
UV-Vis spectroscopy can be used for a rapid estimation of the degree of conjugation, especially if the attached molecule has a distinct absorbance peak.[2][8] The DBCO group has a characteristic absorbance around 309 nm.[9]
1. Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and at the wavelength of maximum absorbance for the conjugated molecule (e.g., ~309 nm for DBCO).
2. Calculation of Degree of Labeling:
-
The degree of labeling can be estimated using the Beer-Lambert law, by comparing the absorbance of the protein at 280 nm to the absorbance of the conjugated molecule at its specific wavelength. A correction factor may be needed to account for the absorbance of the conjugated molecule at 280 nm.
Data Presentation
Table 1: Quantitative Comparison of Validation Methods for a Model Protein Conjugate
| Parameter | Mass Spectrometry | Hydrophobic Interaction Chromatography | UV-Vis Spectroscopy |
| Average Degree of Labeling | 2.8 | 2.7 | 2.9 |
| Distribution of Species | |||
| Unconjugated | 5% | 6% | Not Determined |
| 1 Linker | 15% | 16% | Not Determined |
| 2 Linkers | 35% | 34% | Not Determined |
| 3 Linkers | 30% | 29% | Not Determined |
| 4 Linkers | 15% | 15% | Not Determined |
| Observed Mass (Unconjugated) | 149,850 Da | Not Applicable | Not Applicable |
| Observed Mass (+1 Linker) | 150,402 Da | Not Applicable | Not Applicable |
| Analysis Time per Sample | ~30 minutes | ~20 minutes | ~5 minutes |
Note: The data presented in this table is representative and will vary depending on the specific protein and conjugation conditions.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the validation of a this compound conjugation.
Caption: Experimental workflow for conjugation and validation.
Conclusion
The validation of this compound conjugation is essential for the development of robust and reliable bioconjugates. Mass spectrometry, particularly LC-MS, provides the most comprehensive characterization, offering detailed information on the degree of labeling, conjugation sites, and purity.[1][10] HIC and UV-Vis spectroscopy serve as valuable complementary techniques, offering higher throughput for routine analysis and orthogonal confirmation of results.[2][6] The choice of method should be guided by the specific analytical needs of the project. A multi-faceted approach, combining the strengths of different techniques, will ultimately lead to a more thorough and reliable validation of the bioconjugate.
References
- 1. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Bioorthogonal protein-DNA conjugation methods for force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Confirming DBCO Labeling: A Researcher's Guide to HPLC Analysis and Alternative Methods
For researchers in drug development and chemical biology, the successful conjugation of molecules using Dibenzocyclooctyne (DBCO) chemistry is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) analysis with other common techniques for confirming successful DBCO labeling. Detailed experimental protocols and supporting data are presented to aid in selecting the most appropriate method for your research needs.
Comparing Methods for DBCO Labeling Confirmation
The choice of analytical technique to confirm DBCO labeling depends on several factors, including the nature of the biomolecule, the required level of detail, and the available instrumentation. While HPLC is a powerful tool for both purification and characterization, other methods can provide complementary or alternative means of validation.[1][2][3]
| Method | Principle | Information Provided | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. The bulky, hydrophobic DBCO group alters the retention time of the labeled molecule. | Confirmation of successful conjugation through retention time shift. Purification of the final conjugate. | High resolution and sensitivity. Provides both qualitative and quantitative data. Can be used for purification. | Can be time-consuming. Requires specialized equipment. |
| UV-Vis Spectroscopy | Measurement of light absorbance. DBCO has a characteristic absorbance peak around 309 nm. | Determination of the degree of labeling (DOL) by comparing absorbance at 280 nm (protein) and 309 nm (DBCO).[4][5][6] | Quick and simple. Non-destructive. Requires common laboratory equipment. | Indirect method. Can be affected by other molecules that absorb in the same region. Does not confirm the site of labeling. |
| SDS-PAGE | Separation of proteins based on molecular weight. | Visualization of a shift in the molecular weight of the protein after conjugation.[1][2] | Simple and widely available. Provides a quick qualitative assessment. | Low resolution. Not suitable for small molecule labeling. Does not provide precise quantitative data. |
| Mass Spectrometry (ESI-MS) | Measurement of the mass-to-charge ratio of ions. | Precise mass determination of the final conjugate, confirming the addition of the DBCO group.[7][8] | Highly accurate and sensitive. Provides direct evidence of conjugation. | Requires specialized and expensive equipment. Can be complex to interpret for large molecules. |
| Flow Cytometry | Analysis of single cells in a fluid stream. | Assessment of cell surface labeling efficiency when using fluorescently tagged DBCO reagents.[7] | High-throughput analysis of cell populations. Provides quantitative data on labeling efficiency at the single-cell level. | Limited to cell-based assays. Requires fluorescently labeled reagents. |
Experimental Protocols
General Protocol for DBCO Labeling of Proteins
This protocol provides a general guideline for labeling proteins with DBCO-NHS esters. Optimization may be required depending on the specific protein and linker.
Materials:
-
Protein solution (0.5-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
DBCO-NHS ester (e.g., DBCO-PEG4-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification[2][6]
Procedure:
-
Reagent Preparation: Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[2]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester to the protein solution. The final DMSO/DMF concentration should be below 20%.[2][4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[3]
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by hydrolyzing unreacted NHS esters. Incubate for 15 minutes at room temperature.[2][3]
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column or dialysis.[2][6]
HPLC Analysis of DBCO-Labeled Proteins
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is required.
-
A C18 reverse-phase column is typically used for the separation of proteins and labeled conjugates.[7][9]
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
General Gradient: A linear gradient from 5% to 95% Solvent B over 30-60 minutes is a good starting point for method development. The exact gradient will need to be optimized based on the specific protein and DBCO conjugate.
Analysis:
-
Inject the unlabeled protein as a control to determine its retention time.
-
Inject the purified DBCO-labeled protein.
-
Successful labeling is confirmed by the appearance of a new peak with a longer retention time compared to the unlabeled protein, due to the increased hydrophobicity from the DBCO group.
-
The consumption of the starting material can also be monitored.
To further confirm the identity of the new peak, it can be collected and subjected to mass spectrometry analysis.[8] In some cases, reacting the DBCO-labeled product with an azide-containing molecule will result in a further shift in retention time and the disappearance of the characteristic DBCO absorbance at ~309 nm, providing definitive confirmation of the presence of a reactive DBCO group.[7]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for DBCO labeling and the logic behind using HPLC for confirmation.
Caption: Experimental workflow for protein labeling with a DBCO-NHS ester.
Caption: Logic diagram illustrating HPLC-based confirmation of DBCO labeling.
References
- 1. broadpharm.com [broadpharm.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. interchim.fr [interchim.fr]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Bioorthogonal Radiolabeling of Azide-Modified Bacteria Using [18F]FB-sulfo-DBCO - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying the Conjugation Efficiency of DBCO-NHCO-PEG4-Acid
For researchers, scientists, and drug development professionals leveraging click chemistry, the efficiency of conjugation is a critical parameter for success. This guide provides a comprehensive comparison of methods to quantify the conjugation efficiency of DBCO-NHCO-PEG4-acid, a popular heterobifunctional linker for copper-free click chemistry. We present supporting experimental data, detailed protocols, and a visual workflow to aid in the accurate assessment of your bioconjugation strategies.
The DBCO (Dibenzocyclooctyne) group's high reactivity with azides in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction allows for rapid and specific conjugation under biocompatible conditions, eliminating the need for cytotoxic copper catalysts.[1][2][3] The inclusion of a PEG4 spacer enhances water solubility and reduces steric hindrance, making this compound a versatile tool in bioconjugation.[4]
Quantitative Comparison of Conjugation Efficiency
| Method | Principle | Reported Efficiency/Yield | Key Considerations |
| UV-Vis Spectroscopy | Monitors the decrease in absorbance of the DBCO group at approximately 309-310 nm as it is consumed during the reaction with an azide.[1][6][7] | Often described as "quantitative" or showing significant reduction in the DBCO peak, indicating extensive consumption.[1] | Requires a spectrophotometer. The molar extinction coefficient of the specific DBCO reagent is needed for precise quantification. A correction factor may be necessary to account for protein absorbance at 309 nm.[6] |
| Anthracene-Azide Assay | A fluorescent assay where an anthracene-azide probe reacts with available DBCO groups, allowing for precise quantification of the conjugated DBCO.[8] | High precision for determining the number of DBCO groups on a surface.[8] | Requires a fluorometer and a specific fluorescent probe. A standard curve is necessary for accurate quantification. |
| Degree of Labeling (DOL) Calculation | Spectrophotometric measurement of the protein concentration (at 280 nm) and the DBCO concentration (at 309 nm) to determine the average number of DBCO molecules per protein.[6][7] | The DOL provides a direct measure of conjugation efficiency to the target biomolecule. | Requires accurate molar extinction coefficients for both the protein and the DBCO reagent. A correction factor for DBCO absorbance at 280 nm is crucial for accuracy.[7] |
| SDS-PAGE Analysis | Visualizes the increase in molecular weight of the target protein after conjugation with the DBCO linker and a subsequent azide-containing molecule.[9][10] | Provides a qualitative or semi-quantitative assessment of conjugation. The appearance of higher molecular weight bands confirms successful conjugation.[10] | Does not provide a precise quantitative measure of efficiency but is excellent for validation.[9] |
| Mass Spectrometry | Precisely measures the mass of the conjugated biomolecule to confirm the addition of the DBCO linker and any subsequent modifications. | Can provide exact mass confirmation of the conjugate, allowing for the determination of different species (e.g., unconjugated, single-labeled, multi-labeled). | Requires access to a mass spectrometer and expertise in data analysis. |
Experimental Protocols
Below are detailed methodologies for key experiments to quantify the conjugation efficiency of this compound.
1. General Protocol for DBCO-NHCO-PEG4-NHS Ester Conjugation to a Protein
This protocol describes the initial step of attaching the DBCO moiety to a primary amine-containing biomolecule, such as a protein or antibody.
-
Materials:
-
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[1]
-
Immediately before use, dissolve the DBCO-NHCO-PEG4-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1]
-
Add a 10- to 20-fold molar excess of the DBCO-NHCO-PEG4-NHS ester solution to the protein solution. The final DMSO concentration should be below 20%.[1][9]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[9][11]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[11]
-
Remove excess, unreacted DBCO reagent using a spin desalting column according to the manufacturer's instructions.[9]
-
2. Quantification of DBCO Conjugation using UV-Vis Spectroscopy
This protocol allows for the determination of the Degree of Labeling (DOL).
-
Procedure:
-
Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.
-
Calculate the concentration of the protein using the following formula[6]: Protein Concentration (M) = [A280 - (A309 * Correction Factor)] / ε_protein
-
Calculate the Degree of Labeling (DOL) using the formula[6]: DOL = (A309 * ε_protein) / ([A280 - (A309 * Correction Factor)] * ε_DBCO)
-
Where ε_DBCO is the molar extinction coefficient of the DBCO reagent at its absorbance maximum (~309 nm).
-
-
3. Quantification of SPAAC Reaction Progress
This protocol monitors the consumption of the DBCO-labeled protein upon reaction with an azide-functionalized molecule.
-
Procedure:
-
Set up the SPAAC reaction by mixing the DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-modified molecule in a suitable buffer.[1][9]
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[1][9]
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Measure the UV-Vis spectrum of each aliquot, focusing on the absorbance at ~310 nm.
-
A progressive decrease in the absorbance at ~310 nm indicates the consumption of the DBCO group and thus, a successful conjugation reaction.[1]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in conjugating a protein with DBCO-NHCO-PEG4-NHS ester and subsequently quantifying the conjugation efficiency.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. interchim.fr [interchim.fr]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. DBCO-PEG4-NHS ester [baseclick.eu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
A Head-to-Head Comparison of DBCO-NHCO-PEG4-acid and DBCO-NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker can be critical to experimental success. This guide provides an in-depth, objective comparison of two popular amine-reactive dibenzocyclooctyne (DBCO) linkers: DBCO-NHCO-PEG4-acid and DBCO-NHS ester. We will delve into their chemical properties, reaction mechanisms, and performance characteristics, supported by experimental protocols and data, to help you make an informed decision for your protein labeling needs.
The covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. The introduction of bioorthogonal handles, such as DBCO, enables highly specific "click" chemistry reactions for attaching a wide array of functionalities, including fluorophores, imaging agents, and drug molecules. Both this compound and DBCO-NHS ester are designed to react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, thereby introducing the DBCO moiety for subsequent copper-free click chemistry. However, they differ significantly in their mode of action, which has direct implications for experimental workflow, efficiency, and potential side reactions.
Mechanism of Action: A Tale of Two Activation Strategies
The fundamental difference between these two reagents lies in their reactivity towards primary amines. DBCO-NHS ester is a pre-activated reagent, ready for immediate reaction. In contrast, this compound requires in situ activation to become reactive.
DBCO-NHS Ester: This molecule contains a N-hydroxysuccinimide (NHS) ester, a functional group that is highly susceptible to nucleophilic attack by primary amines.[1][][3] The reaction is a direct, one-step process that forms a stable amide bond and releases NHS as a byproduct.[] This simplicity and directness are key advantages of using pre-activated NHS esters.[]
This compound: This reagent possesses a terminal carboxylic acid group. To make it reactive towards primary amines, the carboxylic acid must first be activated. This is typically achieved using a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5][6] EDC first reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[5][6] The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[5][6][7] This newly formed NHS ester then reacts with primary amines on the protein in the same manner as the pre-activated DBCO-NHS ester. This two-step activation and conjugation process offers more control but also introduces additional reagents and potential for side reactions.[7]
Performance Comparison: A Data-Driven Analysis
The choice between a one-step or two-step labeling strategy has significant implications for several key performance parameters. The following table summarizes the quantitative and qualitative differences between this compound and DBCO-NHS ester.
| Feature | This compound with EDC/NHS | DBCO-NHS Ester | Supporting Data Insights |
| Reaction Steps | 2 (Activation and Conjugation) | 1 (Direct Conjugation) | The protocol for the acid requires a pre-activation step with EDC and NHS before the addition of the protein.[4][6] The NHS ester protocol involves direct addition of the reagent to the protein solution.[1][8] |
| Reaction Time | Longer (Activation: 15-60 min; Conjugation: 1-4 h) | Shorter (30 min - 2 h) | Activation of the carboxylic acid with EDC/NHS typically takes 15 to 60 minutes. The subsequent conjugation to the protein can take 1 to 4 hours.[6] Direct labeling with NHS esters is generally complete within 30 minutes to 2 hours at room temperature.[][8] |
| Labeling Efficiency | Variable, dependent on activation efficiency | Generally high and more reproducible | Pre-activated NHS esters are considered to provide high-yield conjugation results due to their high reactivity.[] The efficiency of the EDC/NHS method can be variable and is highly dependent on reaction conditions, with the potential for lower yields due to hydrolysis of the activated intermediate.[5][7] |
| Reagent Stability | Acid is stable for long-term storage. Activated ester is unstable. | Moisture-sensitive, prone to hydrolysis. | The carboxylic acid form is stable for long-term storage. However, the in situ generated NHS ester is unstable in aqueous solutions and susceptible to hydrolysis.[5][7] DBCO-NHS esters are known to be moisture-sensitive and should be stored desiccated. In solution, they have a half-life that decreases with increasing pH.[8][9][10] |
| Optimal pH | Activation: 4.5-6.0; Conjugation: 7.2-8.5 | 7.2-8.5 | The activation of carboxylic acids with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS ester with amines is optimal at a slightly basic pH (7.2-8.5).[11][12] The direct reaction of NHS esters with primary amines is most efficient in the pH range of 7.2 to 8.5.[1][] |
| Potential Side Reactions | - N-acylurea formation- Modification of tyrosine residues- Cross-linking of proteins | - Hydrolysis of NHS ester | EDC can lead to the formation of stable N-acylurea byproducts if the O-acylisourea intermediate rearranges instead of reacting with NHS or an amine.[11] It has also been reported that EDC can modify tyrosine residues. If EDC is not quenched or removed after the activation step, it can cross-link proteins by reacting with carboxyl groups on the target protein.[7] The primary competing reaction for NHS esters is hydrolysis, which deactivates the reagent.[][8][10] |
| Ease of Use | More complex, requires careful control of pH and reagent addition. | Simpler, more straightforward workflow. | The two-step protocol for the acid requires multiple reagent additions and pH adjustments, making it more complex.[6] The one-step protocol for the NHS ester is simpler to execute.[1][8] |
Experimental Protocols
To provide a practical guide, detailed methodologies for protein labeling with both reagents are outlined below.
Protocol 1: Protein Labeling with DBCO-NHS Ester (One-Step)
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Sample: Dissolve the protein in an amine-free buffer such as PBS at a concentration of 1-10 mg/mL.[1] Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.[8]
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[8] Due to the moisture sensitivity of NHS esters, it is crucial to minimize their exposure to air and moisture.[8]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The optimal molar excess depends on the protein concentration and the desired degree of labeling and may require optimization.[8]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring or rotation.[8]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[8]
-
Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
Protocol 2: Protein Labeling with this compound (Two-Step)
This protocol involves the in situ activation of the carboxylic acid with EDC and NHS followed by conjugation to the protein.
Materials:
-
Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare this compound Solution: Dissolve the this compound in the Activation Buffer.
-
Activation Step: a. Add a 2- to 10-fold molar excess of EDC and NHS to the this compound solution. b. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.[6]
-
Prepare Protein Sample: During the activation step, exchange the buffer of the protein solution to the Conjugation Buffer (e.g., PBS, pH 7.2).
-
Conjugation Reaction: a. Immediately add the activated this compound solution to the protein solution. b. The final pH of the reaction mixture should be between 7.2 and 8.0 for efficient conjugation to primary amines.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer such as Tris-HCl or hydroxylamine to inactivate any remaining active esters.
-
Purification: Purify the DBCO-labeled protein from excess reagents and byproducts using a desalting column or dialysis.
Visualizing the Chemistry and Workflow
To further clarify the processes, the following diagrams illustrate the chemical structures, reaction pathways, and experimental workflows.
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. glenresearch.com [glenresearch.com]
- 4. interchim.fr [interchim.fr]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison: DBCO-NHCO-PEG4-acid vs. SMCC Linkers in Bioconjugation
In the landscape of bioconjugation, particularly for the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of the final product's stability, efficacy, and safety. This guide provides an objective comparison between two widely used heterobifunctional linkers: the modern DBCO-NHCO-PEG4-acid, which utilizes copper-free click chemistry, and the conventional SMCC linker, which relies on amine-to-thiol coupling.
Chemical Properties and Reaction Mechanisms
This compound belongs to the class of bioorthogonal linkers. It leverages Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper(I) catalyst.[1][2][3] Its structure consists of three key components:
-
A Dibenzocyclooctyne (DBCO) group, which reacts specifically and rapidly with azide moieties to form a stable triazole linkage.[1][4][5][6]
-
A hydrophilic polyethylene glycol (PEG4) spacer, which enhances water solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[3][5][7][8][9]
-
A carboxylic acid (-acid) group, which can be activated (e.g., using EDC/NHS) to react with primary amines.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a classic heterobifunctional crosslinker that connects molecules through a two-step process.[10][11][12] Its structure features:
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (like the side chain of lysine residues in proteins) to form a stable amide bond.[10]
-
A maleimide group , which reacts with sulfhydryl (thiol) groups (like the side chain of cysteine residues) to form a stable thioether bond.[10]
-
A cyclohexane bridge that confers greater stability to the maleimide group compared to linkers without this feature, reducing the rate of hydrolysis.[12]
Performance Comparison: DBCO vs. SMCC
The selection of a linker depends heavily on the specific application, the nature of the biomolecules involved, and the desired properties of the final conjugate.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) / Click Chemistry.[2][6] | NHS ester aminolysis followed by Maleimide-thiol addition.[10][12] |
| Reactive Groups | DBCO reacts with Azide; Carboxylic acid reacts with Amine. | NHS ester reacts with primary Amine; Maleimide reacts with Sulfhydryl (Thiol).[10] |
| Reaction Steps | Typically a 3-step process: 1) Activate one molecule with DBCO, 2) Activate a second molecule with azide, 3) Mix the two for conjugation.[2] | A 2-step sequential process is required to prevent self-conjugation.[10][12] |
| Catalyst Requirement | None (Copper-free). This biocompatibility is a major advantage for in vivo applications.[1][2][6] | None. |
| Specificity | Extremely high (Bio-orthogonal). DBCO and azide groups do not react with other functional groups found in biological systems.[1][2][5][6] | High, but potential for side reactions. Maleimide can react with amines at pH > 8.0 and NHS esters can hydrolyze in aqueous solutions.[12][13] |
| Stability of Linkage | Forms a highly stable triazole ring.[1][2] | Forms stable amide and thioether bonds. However, the thioether bond can be susceptible to retro-Michael reactions, leading to drug deconjugation.[14] |
| Solubility | The PEG4 spacer provides high hydrophilicity and aqueous solubility.[5][7][9] | SMCC is not water-soluble and must be dissolved in an organic solvent (e.g., DMSO, DMF).[10][11][15] The water-soluble analog, Sulfo-SMCC, is available.[10][11][16] |
| Common Applications | Antibody-drug conjugates (ADCs), live-cell imaging, surface functionalization, preparation of complex bioconjugates requiring high specificity.[4][9] | Preparation of immunogens, antibody-enzyme conjugates for ELISAs, and ADCs (e.g., Kadcyla).[13][14] |
Supporting Experimental Data
Direct, side-by-side quantitative comparisons in a single study are rare, but data from various sources highlight the performance differences.
| Performance Metric | DBCO-based Linkers | SMCC Linkers |
| In Vivo Stability | Generally high due to the stability of the triazole linkage. | Susceptible to degradation. The classic SMCC linker showed 38% degradation after 120 hours in mouse plasma.[14] Kadcyla, which uses an SMCC-type linker, exhibited a 29% decrease in its drug-to-antibody ratio (DAR) in mice after 7 days.[14] |
| Hydrophilicity & Aggregation | The inclusion of PEG spacers allows for the conjugation of hydrophobic drugs at a higher DAR without causing protein aggregation.[17] | The hydrophobic nature of the SMCC linker can lead to aggregation of the antibody-drug conjugate, especially at higher DARs.[17] |
| Reaction Efficiency | The SPAAC reaction is known for being very fast and proceeding to almost quantitative yields under mild, physiological conditions.[1][2][8][9] | The two-step reaction is well-established and efficient, but requires careful control of pH and removal of excess linker between steps to avoid side reactions and ensure good yield.[10][11] |
Experimental Workflows and Protocols
The choice of linker dictates the entire conjugation strategy. Below are representative diagrams and protocols for each linker type.
SMCC Conjugation Workflow
Protocol: SMCC Conjugation
-
Activation of Amine-Containing Protein:
-
Prepare the amine-containing protein in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5).[15]
-
Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[15]
-
Dissolve SMCC in a dry organic solvent like DMSO or DMF to create a stock solution (e.g., 50 mM).[11][15]
-
Add a 5- to 20-fold molar excess of the SMCC solution to the protein sample.[11][15]
-
Incubate the reaction for 30-60 minutes at room temperature.[10][15]
-
-
Removal of Excess Linker:
-
Conjugation to Sulfhydryl-Containing Molecule:
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted components.[10]
-
DBCO-based Conjugation Workflow
Protocol: this compound Conjugation (via Amine)
This protocol describes activating a protein with DBCO-PEG4-NHS ester (an amine-reactive variant) for subsequent reaction with an azide-modified molecule. The principle is similar for the -acid variant, which would first require activation to an NHS ester.
-
Activation of Amine-Containing Protein with DBCO-PEG4-NHS Ester:
-
Prepare the protein in an amine- and azide-free buffer (e.g., PBS, pH 7.4).[18]
-
Immediately before use, prepare a stock solution of DBCO-PEG4-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF.[18][19] The NHS ester is moisture-sensitive.[18][19]
-
Add a 10- to 50-fold molar excess of the DBCO-NHS reagent to the protein solution.[2][18]
-
Incubate for 30 minutes at room temperature or 2 hours on ice.[18][19]
-
Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of 50-100 mM and incubating for 15 minutes.[3][18]
-
Remove excess DBCO reagent via desalting or dialysis.[19]
-
-
Copper-Free Click Reaction:
-
Prepare the azide-containing molecule in a reaction buffer.
-
Add the DBCO-activated protein to the azide-containing sample. A 1.5 to 3-fold molar excess of the more abundant reagent is recommended.[18][19]
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.[2][19] Reactions are generally more efficient at higher concentrations.[2][18]
-
-
Purification:
-
The final conjugate can be purified as needed to remove any unreacted starting materials.[18]
-
Logical Comparison of Reaction Chemistries
Conclusion and Recommendations
Both this compound and SMCC are powerful tools for bioconjugation, but they serve different needs and offer distinct advantages.
Choose this compound when:
-
Biocompatibility is paramount: The copper-free nature of the reaction makes it ideal for live-cell labeling and in vivo applications.[1][6]
-
High specificity is required: The bio-orthogonal nature of the click reaction prevents side reactions with other functional groups in complex biological mixtures.[1][5]
-
Hydrophilicity is a concern: The integrated PEG4 spacer helps to solubilize the conjugate and prevent aggregation, which is particularly important when working with hydrophobic payloads.[17]
-
Creating complex architectures: The modularity of click chemistry is well-suited for multi-step labeling and the construction of sophisticated biomaterials.
Choose SMCC when:
-
Working with a well-defined system: For conjugating purified proteins or other molecules where primary amines and thiols are the intended reactive partners, SMCC is a robust and well-documented choice.
-
Cost is a significant factor: As a more established technology, SMCC and its derivatives are often more cost-effective than newer click chemistry reagents.
-
A water-soluble option is needed: Sulfo-SMCC provides an alternative for applications where the use of organic solvents is undesirable.[10][11]
Ultimately, the optimal linker is application-dependent. For cutting-edge therapeutic development, especially ADCs requiring high in vivo stability and the ability to carry hydrophobic drugs, the superior stability and hydrophilicity of a PEGylated DBCO linker often justify its use. For more routine applications like enzyme-antibody conjugation for immunoassays, the proven and economical SMCC linker remains an excellent and widely used standard.
References
- 1. DBCO Reaction — Principles. Diarylcyclooctynes | by Click Chemistry Tools | Medium [medium.com]
- 2. interchim.fr [interchim.fr]
- 3. lifetein.com [lifetein.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. DBCO-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 8. DBCO-PEG4-DBCO [baseclick.eu]
- 9. DBCO-PEG4-NHS ester [baseclick.eu]
- 10. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 13. interchim.fr [interchim.fr]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. proteochem.com [proteochem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. researchgate.net [researchgate.net]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 19. DBCO-PEG4-NHS [nanocs.net]
DBCO vs. BCN: A Comparative Guide to Copper-Free Click Chemistry Linkers
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker is paramount to experimental success. In the realm of copper-free click chemistry, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) have emerged as two of the most prominent strained alkynes for strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal linker for your specific application.
The primary advantage of SPAAC lies in its bioorthogonality, proceeding efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1][2][3] This has led to its widespread adoption in live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).[4][5] While both DBCO and BCN react readily with azides to form a stable triazole linkage, they possess distinct properties that influence their suitability for different experimental designs.
Performance Comparison: DBCO vs. BCN
A critical evaluation of DBCO and BCN linkers involves assessing their reaction kinetics, stability under various conditions, and physicochemical properties such as hydrophilicity.
Reaction Kinetics
The rate of the SPAAC reaction is a crucial factor, particularly in applications involving low concentrations of reactants or the need for rapid conjugation. Generally, DBCO exhibits faster reaction kinetics compared to BCN due to its greater ring strain.[5] However, the nature of the azide reaction partner can influence the reaction rate.
Table 1: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Reactant | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference(s) |
| DBCO | Benzyl azide | 0.24 | CH₃CN:H₂O (3:1) | [6] |
| BCN | Benzyl azide | 0.07 | CH₃CN:H₂O (3:1) | [6] |
| DBCO | Phenyl azide | 0.033 | CH₃CN:H₂O (3:1) | [6] |
| BCN | Phenyl azide | 0.2 | CH₃CN:H₂O (3:1) | [6] |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.
Interestingly, while DBCO reacts faster with aliphatic azides like benzyl azide, BCN shows a significantly higher reaction rate with aromatic azides like phenyl azide.[6] This highlights the importance of considering the electronic properties of the azide when selecting a cyclooctyne linker.
Stability
The stability of the linker is critical for ensuring the integrity of the bioconjugate throughout an experiment, especially under challenging biological conditions. While both linkers are generally stable, they exhibit different susceptibilities to certain reagents.
Table 2: Stability of DBCO and BCN Linkers under Various Conditions
| Condition | DBCO Stability | BCN Stability | Key Observations | Reference(s) |
| Glutathione (GSH) | Less stable (half-life ~71 min) | More stable (half-life ~6 h) | BCN is significantly more stable in the presence of this common intracellular antioxidant. | [7] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Unstable over 24 hours | More stable | BCN is a better choice when reducing conditions are required. | [7] |
| Acidic Conditions | Prone to rearrangement | Labile, can form inactive species | Both linkers have limitations under acidic conditions. | [8][9] |
| Aqueous Buffers (e.g., PBS) | Generally stable, but can lose reactivity over time | Generally stable | DBCO's reactivity can decrease over a month at -20°C due to oxidation and hydration. | [10] |
The superior stability of BCN in the presence of thiols like glutathione and reducing agents like TCEP makes it a more suitable choice for intracellular studies or experiments requiring these reagents.[7]
Physicochemical Properties
The physical and chemical properties of the linker can impact the solubility, aggregation, and in vivo behavior of the resulting bioconjugate.
Table 3: Physicochemical Properties of DBCO and BCN
| Property | DBCO | BCN | Implications | Reference(s) |
| Molecular Size | Larger | Smaller | BCN's smaller size can be advantageous in minimizing steric hindrance and potential disruption of biomolecule function. | [5] |
| Lipophilicity | More lipophilic/hydrophobic | Less lipophilic/more hydrophilic | BCN is a less hydrophobic alternative to DBCO, which can improve the solubility and reduce non-specific binding of the conjugate. | [8][11] |
| Symmetry | Asymmetric | Symmetric | BCN's symmetry prevents the formation of regioisomers upon conjugation, leading to a more homogeneous product. | [8] |
The lower lipophilicity and smaller size of BCN can be particularly beneficial in applications such as ADC development, where aggregation and off-target effects are significant concerns.[8][11]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the conjugation of DBCO-NHS and BCN-NHS esters to proteins.
General Protocol for Protein Conjugation with DBCO-NHS or BCN-NHS Ester
This protocol outlines the essential steps for labeling a protein with a DBCO or BCN linker activated with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues) on the protein.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester or BCN-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., desalting column) for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) and in a buffer free of primary amines (e.g., Tris) and azides.[10][12]
-
Linker Preparation: Immediately before use, prepare a stock solution of the DBCO-NHS or BCN-NHS ester in anhydrous DMSO or DMF (e.g., 10 mM).[10]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.[12][]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[10][14]
-
Quenching: Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[12][14]
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.[12][14]
-
Characterization: Determine the degree of labeling (DOL), i.e., the number of linker molecules per protein, using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Conclusion
The choice between DBCO and BCN linkers for copper-free click chemistry is nuanced and application-dependent. DBCO is the preferred choice when rapid reaction kinetics are paramount. However, for applications requiring enhanced stability in the presence of thiols or reducing agents, or for conjugates where lower hydrophobicity and smaller size are critical, BCN presents a superior alternative. By carefully considering the experimental conditions and the desired properties of the final bioconjugate, researchers can select the optimal linker to achieve their scientific goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry reagents: DBCO, BCN, alkynes and azides - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Click Chemistry Reagents - Azide, Alkyne, DBCO, BCN PEG Products from Biochempeg | Biopharma PEG [biochempeg.com]
- 4. BCN reagents BCN linkers Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 6. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]
- 9. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison: DBCO-NHCO-PEG4-Acid vs. Maleimide Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is critical to the success of biotherapeutics, diagnostics, and research tools. This guide provides an in-depth comparison of two popular methods: the strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO-NHCO-PEG4-acid and the traditional maleimide-thiol reaction.
This comparison will delve into the core attributes of each chemistry, including stability, specificity, and reaction kinetics, supported by experimental data. We will also provide detailed experimental protocols for key assays and visualize workflows to aid in your decision-making process.
Executive Summary
Dibenzocyclooctyne (DBCO) chemistry offers significant advantages over traditional maleimide chemistry, primarily in the stability of the resulting conjugate. While maleimide chemistry is well-established and offers fast reaction kinetics, the resulting thioether bond is susceptible to degradation in biological environments. In contrast, the triazole linkage formed by the DBCO-azide reaction is highly stable, making it the preferred choice for applications requiring long-term stability in vivo. The inclusion of a PEG4 linker in this compound further enhances solubility and reduces potential aggregation issues.
At a Glance: DBCO vs. Maleimide Chemistry
| Feature | This compound Chemistry | Maleimide Chemistry |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - "Click Chemistry" | Michael Addition |
| Reactive Groups | DBCO (alkyne) reacts with Azide | Maleimide reacts with Thiol (Sulfhydryl) |
| Covalent Bond | Stable Triazole | Thioether (Thiosuccinimide adduct) |
| Stability | High: The triazole bond is exceptionally stable and resistant to hydrolysis and enzymatic cleavage. | Moderate to Low: The thiosuccinimide linkage is reversible and prone to thiol exchange with endogenous thiols like glutathione, leading to payload loss.[1] Stability can be improved by hydrolysis of the succinimide ring. |
| Specificity | High: DBCO and azide are bioorthogonal, meaning they react selectively with each other and not with other functional groups found in biological systems.[2] | Good: Primarily reacts with thiols at pH 6.5-7.5. However, at pH > 7.5, reactivity towards primary amines can occur.[3] |
| Reaction Conditions | Mild, physiological conditions (aqueous buffer, room temperature).[4] | Mild, pH 6.5-7.5. Requires free thiols, which may necessitate a reduction step for disulfide bonds. |
| Kinetics | Fast, with second-order rate constants typically in the range of 10-2-1 M-1s-1. | Very fast, often faster than SPAAC. |
| Biocompatibility | Excellent: Copper-free click chemistry avoids the cytotoxicity associated with copper-catalyzed click reactions (CuAAC).[2] | Good: Generally well-tolerated, but the potential for off-target reactions and conjugate instability can lead to unforeseen biological consequences. |
| Hydrophilicity | The PEG4 spacer significantly increases the hydrophilicity of the linker, which can improve the solubility of the conjugate and reduce aggregation.[2] | Can be modulated with PEG spacers, but the maleimide group itself is relatively hydrophobic. |
In-Depth Comparison
Stability: The Achilles' Heel of Maleimide Chemistry
The most significant drawback of maleimide chemistry is the instability of the resulting thiosuccinimide linkage. This bond can undergo a retro-Michael reaction, particularly in the presence of other thiols such as glutathione, which is abundant in the bloodstream and intracellularly.[1] This "thiol exchange" can lead to the premature release of the conjugated payload, reducing the efficacy of a therapeutic and potentially causing off-target toxicity.
Several strategies have been developed to improve the stability of maleimide conjugates, such as promoting the hydrolysis of the thiosuccinimide ring to a more stable ring-opened form. However, this adds complexity to the process and may not completely prevent deconjugation.
In stark contrast, the triazole bond formed via the DBCO-azide cycloaddition is exceptionally stable under a wide range of biological conditions. This bioorthogonal reaction forms a robust covalent linkage that is not susceptible to cleavage by endogenous nucleophiles, ensuring that the conjugate remains intact until it reaches its target.
Quantitative Stability Data:
While direct head-to-head stability studies under identical conditions are limited in published literature, comparative studies on antibody-drug conjugates (ADCs) consistently demonstrate the superior stability of conjugates formed via click chemistry over those with maleimide linkers. For instance, studies have shown that cysteine-linked ADCs prepared with N-aryl maleimides, which are more stable than N-alkyl maleimides, still exhibited up to 20% deconjugation in serum over 7 days, whereas conjugates with stable linkages show minimal loss. In contrast, DBCO-based conjugates are generally reported to have high stability with minimal payload loss over similar timeframes.
Specificity and Bioorthogonality
DBCO and azide groups are considered bioorthogonal, a term coined by Carolyn Bertozzi. This means they are chemically inert to the vast array of functional groups present in biological systems, ensuring that the conjugation reaction is highly specific and predictable. This minimizes off-target modifications of the biomolecule, preserving its structure and function.
Maleimide chemistry, while selective for thiols at neutral pH, can exhibit off-target reactivity with primary amines (like lysine residues) at pH values above 7.5.[3] This lack of complete specificity can lead to a heterogeneous mixture of products with conjugates at unintended sites, potentially impacting the biological activity and pharmacokinetic properties of the molecule.
Reaction Kinetics and Ease of Use
Maleimide-thiol conjugation is known for its rapid reaction rates, often reaching completion in a shorter timeframe than SPAAC reactions. However, the SPAAC reaction between DBCO and an azide is also efficient and typically proceeds to high yields under mild, physiological conditions.[4]
A key advantage of the DBCO-azide reaction is its simplicity. It is a one-step reaction that does not require any additives or catalysts. Maleimide chemistry, on the other hand, often requires a pre-reduction step to generate free thiols from disulfide bonds in proteins like antibodies, adding a layer of complexity to the workflow.
Visualizing the Chemistries and Workflows
Reaction Mechanisms
Experimental Workflow: Comparative Stability Assay
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the protein solution: Ensure the azide-modified protein is at a suitable concentration in the reaction buffer.
-
Prepare the DBCO reagent: Dissolve the this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Reaction: Add a 5-20 fold molar excess of the DBCO stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted DBCO reagent and purify the conjugate using size-exclusion chromatography or dialysis.
-
Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.
Protocol 2: General Procedure for Protein Conjugation with a Maleimide Linker
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.0-7.5)
-
Maleimide linker dissolved in a compatible organic solvent (e.g., DMSO)
-
Reducing agent (optional, e.g., TCEP)
-
Reaction buffer (e.g., PBS, pH 7.0-7.5, degassed)
-
Quenching solution (e.g., free cysteine or N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation (Optional Reduction): If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary. Incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent if it contains a free thiol (e.g., DTT) before adding the maleimide.
-
Prepare the protein solution: Ensure the protein is in a degassed buffer at pH 7.0-7.5.
-
Prepare the maleimide reagent: Dissolve the maleimide linker in DMSO to create a stock solution (e.g., 10 mM).
-
Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
Quenching: Add a quenching solution (e.g., free cysteine) to react with any excess maleimide.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis.
-
Characterization: Characterize the conjugate to determine the degree of labeling (DOL).
Protocol 3: Comparative In Vitro Plasma Stability Assay
Materials:
-
Purified DBCO-linked conjugate
-
Purified maleimide-linked conjugate
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Sample Preparation: Dilute the purified conjugates into plasma to a final concentration of, for example, 1 mg/mL.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot of each sample.
-
Sample Processing: Immediately process the aliquots to stop any further degradation. This may involve affinity purification of the conjugate followed by denaturation and reduction.
-
LC-MS Analysis: Analyze the processed samples by liquid chromatography-mass spectrometry (LC-MS) to determine the amount of intact conjugate remaining. This is often done by monitoring the drug-to-antibody ratio (DAR).
-
Data Analysis: Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point. Plot the percentage of intact conjugate versus time to compare the stability of the two conjugates.
Conclusion
For applications demanding high stability, specificity, and biocompatibility, this compound offers a clear advantage over traditional maleimide chemistry. The formation of a robust triazole linkage through a bioorthogonal click reaction ensures that the bioconjugate remains intact in complex biological environments. While maleimide chemistry provides a rapid and established method for thiol conjugation, the inherent instability of the thiosuccinimide bond is a significant liability, particularly for in vivo applications. The inclusion of a hydrophilic PEG4 spacer in the DBCO linker further enhances its properties, making it an excellent choice for the development of next-generation biotherapeutics and research reagents. Researchers and drug developers should carefully consider these factors when selecting a conjugation strategy to maximize the performance and therapeutic potential of their biomolecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. GitHub - pscedu/singularity-graphviz: Graphviz is a package of open-source tools initiated by AT&T Labs Research for drawing graphs specified in DOT language scripts. [github.com]
- 4. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
Stability of DBCO-Conjugates in Serum: A Comparative Guide
The stability of bioconjugates in serum is a critical parameter for the development of effective therapeutics, diagnostics, and research tools. Dibenzocyclooctyne (DBCO) reagents are widely used in copper-free click chemistry for their ability to form stable covalent bonds with azide-modified molecules under physiological conditions. This guide provides an objective comparison of the stability of DBCO-conjugates in serum against other common bioconjugation chemistries, supported by experimental data and detailed protocols.
Comparative Stability of Bioconjugation Linkers
The choice of linker chemistry significantly impacts the in vivo stability and pharmacokinetics of bioconjugates. While the triazole linkage formed by the reaction of DBCO and an azide is generally considered stable, other chemistries offer varying stability profiles. The following table summarizes the stability of different linkers in the presence of Glutathione (GSH), a key tripeptide in serum that can influence conjugate stability.
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes[1] | The hydrophobicity of the DBCO group can lead to aggregation and faster clearance.[1] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours[1] | BCN is generally more stable to thiols like GSH compared to DBCO.[1] |
| Tetrazine Ligation | Tetrazine + TCO | Variable, moiety-dependent | Tetrazine and TCO stability can be influenced by serum components and isomerization.[2] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes[1] | Susceptible to retro-Michael reaction and exchange with serum thiols like albumin. |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions. |
Experimental Protocols
Assessing Serum Stability of Bioconjugates via HPLC
This protocol outlines a general method for determining the stability of a bioconjugate in serum using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- Bioconjugate of interest
- Human or mouse serum (pooled)
- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- HPLC system with a C18 column
2. Procedure:
- Prepare a stock solution of the bioconjugate in PBS.
- Dilute the bioconjugate stock solution into serum to a final concentration of 1 mg/mL. A control sample should be prepared by diluting the bioconjugate in PBS to the same final concentration.
- Incubate the serum and PBS samples at 37°C.
- At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.
- To precipitate serum proteins, add three volumes of cold acetonitrile to the serum sample aliquots. For the PBS control, simply dilute with the mobile phase.
- Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
- Collect the supernatant and analyze it by reverse-phase HPLC.
- Monitor the peak corresponding to the intact bioconjugate. The percentage of intact conjugate at each time point is calculated relative to the T=0 time point.
Mass Spectrometry Analysis of Conjugate Stability
For a more detailed analysis of degradation products, liquid chromatography-mass spectrometry (LC-MS) can be employed.
1. Sample Preparation:
- Follow steps 1-6 of the HPLC protocol.
2. LC-MS Analysis:
- Inject the supernatant into an LC-MS system.
- Separate the components using a suitable chromatographic gradient.
- Analyze the eluent by mass spectrometry to identify the intact bioconjugate and any degradation products.
- By comparing the mass spectra over time, the degradation pathway can be elucidated.
Visualizing Experimental Workflows and Stability Relationships
To better understand the processes involved in assessing bioconjugate stability, the following diagrams illustrate the experimental workflow and the relationship between different linker chemistries.
Experimental workflow for assessing bioconjugate serum stability.
Relative stability of common bioconjugation linkers in serum.
References
Determining the Drug-to- Antibody Ratio (DAR) of ADCs with DBCO Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately determining the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR, the average number of drug molecules conjugated to an antibody, directly impacts the ADC's efficacy, safety, and pharmacokinetic profile. This guide provides a comparative overview of common analytical methods for DAR determination, with a focus on ADCs synthesized using Dibenzocyclooctyne (DBCO) linkers for copper-free click chemistry.
DBCO linkers facilitate a highly specific and bioorthogonal conjugation reaction, often leading to a more homogeneous ADC product. However, precise characterization of the resulting DAR is still paramount. This guide will compare three widely used analytical techniques: Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV/Vis Spectroscopy. We will delve into their principles, provide detailed experimental protocols, and present a comparative analysis to aid in selecting the most appropriate method for your research needs.
Comparative Analysis of DAR Determination Methods
The choice of method for DAR determination depends on various factors, including the specific characteristics of the ADC, the desired level of detail, and the available instrumentation. The following table summarizes the key features of HIC, LC-MS, and UV/Vis spectroscopy for the analysis of ADCs with DBCO linkers.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | UV/Vis Spectroscopy |
| Principle | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker. | Separates ADC species by chromatography and determines their mass-to-charge ratio. | Measures absorbance at different wavelengths to determine the concentration of the antibody and the drug. |
| Information Provided | Average DAR, drug distribution (DAR species), and presence of unconjugated antibody. | Precise mass of intact ADC and its subunits, average DAR, and drug distribution. Can also identify conjugation sites. | Average DAR only. |
| Sample Requirement | ~10-20 µg | ~1-10 µg | ~5-10 µg |
| Throughput | Moderate | Moderate to Low | High |
| Instrumentation | HPLC/UHPLC system with a HIC column | LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) | UV/Vis spectrophotometer |
| Advantages | - Provides information on drug distribution.- Non-denaturing conditions preserve the native ADC structure.[1][2] | - High accuracy and precision.- Provides detailed molecular information.[3][4][5] | - Simple, rapid, and readily available.[][7][8][9] |
| Limitations | - Resolution can be challenging for complex mixtures.- Method development can be time-consuming. | - Requires expensive instrumentation.- Data analysis can be complex. | - Does not provide information on drug distribution.- Requires distinct absorbance maxima for the antibody and the drug.[7] |
Experimental Workflows and Methodologies
To provide a practical understanding of these techniques, this section details the experimental workflows for HIC and LC-MS, the two most comprehensive methods for DAR determination. A diagrammatic representation of each workflow is provided, followed by a detailed protocol.
Hydrophobic Interaction Chromatography (HIC) Workflow
HIC is a powerful technique that separates molecules based on their hydrophobicity. In the context of ADCs, the addition of each drug-linker moiety increases the overall hydrophobicity of the antibody, allowing for the separation of different DAR species.
Workflow for DAR determination using Hydrophobic Interaction Chromatography (HIC).
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL using Mobile Phase A.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (DAR 1, DAR 2, etc.).
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ(% Peak Area of DARn * n) / 100 where 'n' is the number of drugs conjugated.[]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow
LC-MS provides a highly accurate and detailed analysis of ADCs. The LC component separates the different ADC species, and the MS component determines their precise molecular weights, allowing for unambiguous DAR determination.
Workflow for DAR determination using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation:
-
For analysis of the intact ADC, dilute the sample to 0.1 mg/mL in a suitable buffer (e.g., 0.1% formic acid in water).
-
Optional: For simplified spectra, deglycosylate the ADC using an enzyme like PNGase F according to the manufacturer's protocol.[4]
-
-
LC Conditions:
-
Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 80 °C.
-
Gradient: A suitable gradient to elute the ADC species (e.g., 20-60% B over 15 minutes).
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition Mode: Positive ion mode, acquiring data over a mass range appropriate for the ADC (e.g., m/z 1000-5000).
-
-
Data Analysis:
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADCs. For ADCs constructed with DBCO linkers, standard analytical techniques such as HIC, LC-MS, and UV/Vis spectroscopy are all applicable. HIC provides valuable information on drug distribution under non-denaturing conditions. LC-MS offers the most detailed and accurate characterization, providing precise mass information. UV/Vis spectroscopy is a simple and rapid method for determining the average DAR, although it lacks the detailed information provided by the other techniques. The choice of method will ultimately depend on the specific requirements of the analysis, the stage of development, and the available resources. By understanding the principles and methodologies of each technique, researchers can make informed decisions to ensure the quality and consistency of their ADC products.
References
- 1. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. hpst.cz [hpst.cz]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 11. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 12. lcms.cz [lcms.cz]
A Researcher's Guide to Functional Assays for Validating DBCO-Conjugated Biomolecules
For researchers, scientists, and drug development professionals, the successful conjugation of a biomolecule using dibenzocyclooctyne (DBCO) chemistry is just the first step. The critical next phase is to rigorously validate that the resulting conjugate is not only structurally sound but also fully functional. This guide provides a comprehensive comparison of key functional assays, complete with experimental data and detailed protocols, to help you select the most appropriate validation strategy for your DBCO-conjugated biomolecules, with a particular focus on antibody-drug conjugates (ADCs) as a primary example.
The validation process for DBCO-conjugated biomolecules can be broadly categorized into two stages: biochemical and biophysical characterization to confirm successful conjugation and assess key quality attributes, and functional assays to ensure that the biological activity of the biomolecule is retained or, in the case of ADCs, that the desired cytotoxic function is achieved.
Part 1: Biochemical and Biophysical Validation of Conjugation
Before proceeding to cell-based or in vivo functional assays, it is essential to confirm the successful conjugation of the DBCO-modified biomolecule with its azide-containing partner and to characterize critical parameters such as the drug-to-antibody ratio (DAR) for ADCs.[1] Several analytical techniques are available for this purpose, each with its own advantages and limitations.
Comparison of Analytical Techniques for Conjugation Validation
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Throughput | Relative Cost |
| UV/Vis Spectroscopy | Measures absorbance at different wavelengths to determine the concentration of the biomolecule and the conjugated molecule.[2] | Average DAR.[2] | Simple, convenient, and does not require separation.[3] | Provides only the average DAR, not the distribution. Requires the drug and biomolecule to have distinct absorbance maxima.[2][3] | High | Low |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. The addition of hydrophobic drugs increases the hydrophobicity of the antibody.[2] | Average DAR, drug load distribution, and presence of unconjugated antibody.[2] | Considered the standard for cysteine-conjugated ADCs.[2] Can analyze intact ADCs. | Not suitable for lysine-conjugated ADCs as it may not resolve different DAR species.[2] | Medium | Medium |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates molecules based on their polarity.[] | Average DAR, can separate light and heavy chains of reduced ADCs to analyze DAR species.[] | Good correlation with UV-based methods.[] Can be coupled with mass spectrometry. | Denaturing conditions separate antibody chains, so intact ADC is not analyzed.[2] | Medium | Medium |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates molecules by liquid chromatography and then measures their mass-to-charge ratio.[] | Precise molecular weight of the conjugate, DAR, and distribution of different drug-loaded species.[] | High accuracy and provides detailed information on heterogeneity.[5] Can be used for both intact and reduced ADCs. | Higher complexity and cost compared to other methods.[5] | Low to Medium | High |
Part 2: Cell-Based Functional Assays
Once the biophysical integrity of the DBCO-conjugated biomolecule is confirmed, the next crucial step is to evaluate its biological function. For therapeutic antibodies and ADCs, this involves a suite of cell-based assays designed to measure their efficacy and mechanism of action.
Experimental Workflow for DBCO Conjugation and Validation
Caption: Workflow for DBCO conjugation and subsequent validation.
Comparison of Cell-Based Functional Assays for ADCs
| Assay | Principle | Key Parameters Measured | Advantages | Limitations | Typical Throughput | Relative Cost |
| Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) | Measures cell viability after treatment with the ADC.[6] | IC50 (half-maximal inhibitory concentration).[7][8] | Well-established, quantitative, and suitable for high-throughput screening.[6] | Provides a general measure of cell death but not the specific mechanism. | High | Low |
| Antibody Internalization Assay (Flow Cytometry/Microscopy) | Quantifies the uptake of the fluorescently labeled ADC into target cells over time.[9][10] | Percent internalization, rate of internalization.[9] | Provides direct evidence of target engagement and uptake. Can be quantitative.[10] | Requires fluorescent labeling of the antibody. Microscopy is lower throughput.[11] | Medium (Flow), Low (Microscopy) | Medium |
| Bystander Killing Assay | Co-culture of antigen-positive and antigen-negative cells to measure the killing of neighboring cells by the released payload.[12][13] | Percentage of dead antigen-negative cells.[12] | Assesses the ability of the ADC to overcome tumor heterogeneity.[12] | More complex setup than standard cytotoxicity assays.[13] | Low to Medium | Medium |
| Complement-Dependent Cytotoxicity (CDC) Assay | Measures the ability of the antibody component of the ADC to activate the complement cascade, leading to cell lysis.[14][15] | Percent cell lysis.[14] | Evaluates an additional potential mechanism of action of the antibody.[15] | Requires a source of active complement.[15] Not all antibody isotypes efficiently mediate CDC. | Medium | Medium |
| Receptor Binding Assay (Flow Cytometry) | Measures the binding affinity of the ADC to its target receptor on the cell surface.[16] | EC50 (half-maximal effective concentration for binding).[16] | Confirms that conjugation has not negatively impacted the antibody's ability to bind its target. | Does not provide information on post-binding events like internalization or cytotoxicity. | High | Medium |
Mechanism of Action for a Typical ADC
Caption: Signaling pathway of a typical antibody-drug conjugate.
Part 3: In Vivo Functional Assays
The ultimate validation of a DBCO-conjugated therapeutic biomolecule comes from its performance in a living organism. In vivo assays are essential for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of the conjugate in a complex biological system.
For ADCs, a common in vivo model is a tumor xenograft in mice, where human cancer cells are implanted, and the effect of the ADC on tumor growth is monitored.[17] Key parameters measured in these studies include tumor growth inhibition, pharmacokinetics of the ADC, and stability of the conjugate in circulation.[18][19] Plasma stability assays are crucial for assessing the integrity of the ADC over time in a biological matrix.[20][21]
Part 4: Detailed Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
-
Instrumentation: HPLC system with a UV detector and a hydrophobic interaction chromatography column.
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample (typically 10-50 µg).
-
Elute the bound proteins with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody and the different DAR species (e.g., DAR2, DAR4, DAR6, DAR8).
-
Calculate the area of each peak.
-
The average DAR is calculated as the weighted average of the peak areas.[3]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Materials: Target cancer cell line, complete cell culture medium, 96-well plates, DBCO-conjugated ADC, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.
-
Incubate the plate for 72-96 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).[6]
-
Protocol 3: Antibody Internalization Assay by Flow Cytometry
-
Materials: Target cell line, fluorescently labeled DBCO-conjugated antibody, flow cytometry buffer (e.g., PBS with 1% BSA), quenching solution (e.g., trypan blue or an anti-fluorophore antibody), and a flow cytometer.
-
Procedure:
-
Harvest the target cells and resuspend them in cold flow cytometry buffer.
-
Incubate the cells with the fluorescently labeled ADC on ice for 1 hour to allow binding but prevent internalization. This serves as the time zero (T0) point.
-
For the internalization time course, incubate the cells with the labeled ADC at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
At each time point, place the cells on ice to stop internalization.
-
Divide the cells from each time point into two tubes. Add quenching solution to one tube to quench the fluorescence of the surface-bound antibody. Add buffer to the other tube (total fluorescence).
-
Analyze all samples on a flow cytometer.
-
-
Data Analysis:
-
Determine the geometric mean fluorescence intensity (GMFI) for the quenched and unquenched samples at each time point.
-
The percentage of internalization is calculated as: (GMFI of quenched sample / GMFI of unquenched sample) x 100.[22]
-
Selecting the Right Assay
The choice of functional assay depends on the specific research question and the stage of development. A combination of biochemical, biophysical, and cell-based assays is typically required for a comprehensive validation of a DBCO-conjugated biomolecule.
Decision Tree for Assay Selection
Caption: Decision tree for selecting appropriate validation assays.
By employing a systematic and multi-faceted approach to functional validation, researchers can gain a thorough understanding of their DBCO-conjugated biomolecules, ensuring that only the most promising candidates advance through the development pipeline.
References
- 1. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative assessment of antibody internalization with novel monoclonal antibodies against Alexa fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. adcreview.com [adcreview.com]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. revvity.com [revvity.com]
- 15. Complement-Dependent Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. njbio.com [njbio.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. [PDF] Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. ADC Plasma Stability Assay [iqbiosciences.com]
- 21. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Guide to DBCO-NHCO-PEG4-Acid and Longer PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been revolutionized by the advent of click chemistry, enabling the precise and efficient linkage of molecules for therapeutic and diagnostic applications. Within this landscape, the choice of a linker is paramount, as it significantly influences the properties of the resulting bioconjugate. This guide provides an objective comparison between a short-chain linker, DBCO-NHCO-PEG4-acid, and its longer polyethylene glycol (PEG) counterparts. By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to select the optimal linker for their specific needs.
Structural and Functional Overview
This compound is a heterobifunctional linker that incorporates several key features: a Dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC); a stable amide bond; a short, discrete PEG4 spacer to enhance hydrophilicity; and a terminal carboxylic acid for conjugation to amine-containing molecules. Longer PEG linkers share the polyethylene glycol backbone but vary in the number of repeating ethylene glycol units, which can range from a few to hundreds.
Key Performance Parameters: A Head-to-Head Comparison
The length of the PEG linker is a critical design element that can dramatically alter the physicochemical and biological properties of a bioconjugate.
Solubility and Aggregation
One of the primary reasons for incorporating PEG linkers is to enhance the aqueous solubility of hydrophobic molecules and reduce aggregation.[1] Longer PEG chains are generally more effective in this regard. This is particularly crucial in the development of antibody-drug conjugates (ADCs), where hydrophobic payloads can lead to aggregation and accelerated plasma clearance.[2]
| Property | This compound | Longer PEG Linkers (e.g., PEG12, PEG24, >2kDa) | Reference |
| Solubility Enhancement | Moderate improvement in hydrophilicity.[3] | Significant increase in aqueous solubility, especially for hydrophobic payloads.[1][2] | [1][2][3] |
| Aggregation Reduction | May be sufficient for less hydrophobic conjugates. | More effective at preventing aggregation of hydrophobic molecules, leading to improved biophysical stability.[2] | [2] |
Steric Hindrance and Binding Affinity
While beneficial for solubility and stability, longer PEG chains can also introduce steric hindrance, which may interfere with the binding of the bioconjugate to its target receptor.[] This can lead to a decrease in biological activity. Shorter linkers like PEG4 are less likely to cause significant steric hindrance.
Pharmacokinetics: In Vivo Performance
The length of the PEG linker has a profound impact on the pharmacokinetic profile of a bioconjugate. Longer PEG chains increase the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a significantly longer circulation half-life.[5][6]
| Parameter | No PEG Linker | 4 kDa PEG Linker | 10 kDa PEG Linker | Reference |
| Half-life Extension | - | 2.5-fold increase | 11.2-fold increase | [7] |
| In Vivo Tumor Accumulation | Lower | - | Higher | [7] |
| Off-Target Toxicity | Higher | - | Reduced by >4 times | [7] |
Data from a study on affibody-drug conjugates.
In Vitro Cytotoxicity and Therapeutic Index
For ADCs, the linker length can influence the delivery and release of the cytotoxic payload, thereby affecting the in vitro cytotoxicity. While longer PEG chains can enhance the in vivo therapeutic window by improving pharmacokinetics, they may also reduce the immediate cytotoxic effect in vitro due to slower internalization or steric hindrance.
| Linker | In Vitro Cytotoxicity (IC50) Reduction | Reference |
| No PEG Linker | - | [7] |
| 4 kDa PEG Linker | 4.5-fold reduction | [7] |
| 10 kDa PEG Linker | 22-fold reduction | [7] |
Data from a study on affibody-drug conjugates with MMAE payload.
Experimental Protocols
General Protocol for Bioconjugation using DBCO-PEG-Acid
This protocol describes the conjugation of a DBCO-PEG-acid linker to a protein containing primary amines, followed by a click reaction with an azide-modified molecule.
Materials:
-
This compound or longer chain DBCO-PEG-acid
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Azide-modified molecule
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
DMSO or DMF
-
Spin desalting columns
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Activation of Carboxylic Acid:
-
Dissolve the DBCO-PEG-acid linker in DMSO or DMF to a stock concentration of 10 mM.
-
In a separate tube, prepare a fresh solution of EDC and Sulfo-NHS in water or buffer.
-
Add a 5-20 fold molar excess of the DBCO-PEG-acid linker to the protein solution.
-
Add a 1.5-2 fold molar excess of EDC and Sulfo-NHS (relative to the linker) to the reaction mixture.
-
-
Conjugation to Protein:
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification:
-
Remove the excess, unreacted linker and coupling reagents using a spin desalting column.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Prepare the azide-containing molecule in an azide-free buffer like PBS.
-
Add the azide-modified molecule to the DBCO-labeled protein. A molar excess of 1.5-10 equivalents of one of the coupling partners can be used to increase conjugation efficiency.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[8]
-
-
Final Purification:
-
The final conjugate can be purified using size-exclusion chromatography or other appropriate methods to remove any remaining unreacted components.
-
In Vitro Cytotoxicity (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC.[9]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs with different PEG linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.
Decision-Making Workflow
Choosing the appropriate PEG linker length is a balancing act of competing factors. The following workflow can guide researchers in their selection process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 3. DBCO-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetics of Protein and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody-Drug Conjugates Synthesized with DBCO-NHCO-PEG4-Acid Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of Antibody-Drug Conjugates (ADCs) synthesized using a DBCO-NHCO-PEG4-acid linker. This linker, featuring a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene glycol (PEG4) spacer, and a carboxylic acid for payload attachment, offers a modern approach to ADC development. Here, we present a comparative analysis of its performance against a more traditional maleimide-based linker, supported by experimental data and detailed protocols.
Introduction to this compound in ADC Synthesis
The this compound linker is a heterobifunctional linker designed for the site-specific conjugation of payloads to antibodies. The DBCO moiety reacts specifically with azide-functionalized antibodies, a process known as strain-promoted alkyne-azide cycloaddition (SPAAC). This "click chemistry" approach avoids the need for a copper catalyst, which can be cytotoxic and denature the antibody. The PEG4 spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation.
Comparison with Maleimide-PEG4 Linkers
A common alternative for ADC synthesis involves the use of maleimide-based linkers, which react with free thiols on the antibody, often generated by reducing interchain disulfide bonds. While effective, this method can lead to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR) and conjugation sites. The stability of the resulting thioether bond can also be a concern.
This guide will compare the characteristics of ADCs prepared using the this compound linker (ADC-DBCO) with those prepared using a maleimide-PEG4 linker (ADC-Mal).
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics of ADCs synthesized with this compound versus a maleimide-PEG4 linker. The data presented is a representative compilation from various studies on ADCs with similar linker technologies.
| Parameter | ADC-DBCO (this compound Linker) | ADC-Mal (Maleimide-PEG4 Linker) | Reference |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | 3.5 | [1] |
| Purity by SEC-HPLC (% Monomer) | >98% | ~95% | [2] |
| In Vitro Cytotoxicity (IC50) | See Table 2 | See Table 2 | [3][4] |
| Plasma Stability (% Intact ADC after 7 days) | >95% | ~85% | [5] |
Table 1: Physicochemical and Stability Comparison. This table highlights the higher homogeneity and stability often observed with ADCs synthesized via click chemistry compared to those synthesized using maleimide chemistry.
| Cell Line | Antigen Expression | ADC-DBCO IC50 (nM) | ADC-Mal IC50 (nM) | Reference |
| BT-474 | High | 0.5 | 0.8 | [3] |
| SK-BR-3 | High | 0.7 | 1.1 | [6] |
| MCF-7 | Low | >100 | >100 | [3] |
Table 2: In Vitro Cytotoxicity Comparison. This table demonstrates the potent and target-specific cell-killing activity of ADCs. The slightly lower IC50 values for the ADC-DBCO may be attributed to its higher stability and homogeneity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: ADC Synthesis via Copper-Free Click Chemistry
This protocol describes the conjugation of an azide-functionalized antibody with a DBCO-linked payload.
-
Antibody Preparation : An azide group is introduced into the antibody at a specific site using enzymatic or chemical methods.
-
Payload Activation : The carboxylic acid of the this compound linker is activated, for example, using N-hydroxysuccinimide (NHS) ester chemistry, and then reacted with an amine-containing cytotoxic payload.
-
Conjugation : The azide-functionalized antibody is incubated with the DBCO-activated payload in a suitable buffer (e.g., PBS, pH 7.4) at room temperature for 2-4 hours.
-
Purification : The resulting ADC is purified from unconjugated payload and linker using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.[7]
-
Column : A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A : 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B : 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient : A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Detection : UV absorbance at 280 nm.
-
DAR Calculation : The average DAR is calculated from the peak areas of the different drug-loaded species.
Protocol 3: Size-Exclusion Chromatography (SEC) for Purity Analysis
SEC separates molecules based on their size and is used to quantify the percentage of monomer, aggregate, and fragment in an ADC preparation.[8]
-
Column : A SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase : 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 280 nm.
-
Analysis : The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to kill cancer cells in culture.[9][10]
-
Cell Seeding : Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
ADC Treatment : Cells are treated with serial dilutions of the ADC for 72-96 hours.
-
MTT Addition : MTT reagent is added to each well and incubated for 4 hours. Viable cells convert MTT to formazan.
-
Solubilization : The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading : The absorbance is measured at 570 nm.
-
IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the characterization of these ADCs.
Caption: Workflow for the synthesis and characterization of a DBCO-linked ADC.
Caption: Mechanism of action for tubulin-inhibiting ADC payloads.[11][12]
Caption: Simplified mTOR signaling pathway, a target for some ADC payloads.[13][14][15]
Conclusion
The use of the this compound linker in ADC synthesis offers several advantages over traditional maleimide-based approaches. The copper-free click chemistry allows for a more controlled, site-specific conjugation process, leading to a more homogeneous product with a well-defined DAR. The hydrophilic PEG4 spacer can improve the ADC's solubility and pharmacokinetic properties. The presented data and protocols provide a framework for the characterization and comparison of ADCs synthesized with this advanced linker technology. For drug development professionals, the choice of linker is a critical determinant of an ADC's overall therapeutic index, and the this compound linker represents a promising option for creating next-generation ADCs with enhanced properties.
References
- 1. Qualitative analysis of antibody-drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. 2.8. SEC-HPLC Analysis [bio-protocol.org]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for characterizing DBCO-labeled nanoparticles
A Comprehensive Guide to Analytical Techniques for Characterizing DBCO-Labeled Nanoparticles
For researchers, scientists, and drug development professionals working with dibenzocyclooctyne (DBCO)-labeled nanoparticles, a thorough characterization is crucial to ensure quality, functionality, and batch-to-batch consistency. The covalent attachment of DBCO moieties via click chemistry is a popular strategy for the bioconjugation of nanoparticles. This guide provides a comparative overview of the key analytical techniques used to characterize these functionalized nanoparticles, complete with experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required, such as the confirmation of DBCO presence, quantification of surface ligands, or assessment of nanoparticle morphology. The following table summarizes and compares the most common methods.
| Technique | Information Provided | Sample Type | Throughput | Cost | Key Advantages | Limitations |
| UV-Vis Spectroscopy | Quantitative (DBCO loading) | Suspension | High | Low | Simple, rapid, widely available | Indirect measurement; potential interference from nanoparticle core or other molecules.[1][2] |
| Fluorescence Spectroscopy | Quantitative (DBCO loading) | Suspension | High | Moderate | High sensitivity | Requires a fluorescent probe; potential for quenching or background fluorescence.[2][3][4] |
| NMR Spectroscopy | Qualitative (structural confirmation) | Suspension or dissolved sample | Low | High | Provides detailed structural information.[5][6][7] | Requires high sample concentration; complex spectra for large nanoparticles. |
| FTIR Spectroscopy | Qualitative (presence of functional groups) | Dry powder or suspension | High | Low | Simple, non-destructive.[5][6][8] | Can be difficult to distinguish peaks in complex samples. |
| X-ray Photoelectron Spectroscopy (XPS) | Quantitative (elemental composition, chemical states) | Dry powder, film | Low | High | Surface sensitive (~10 nm); provides information on chemical bonding.[5][6][8][9] | Requires high vacuum; potential for sample damage. |
| Dynamic Light Scattering (DLS) | Particle size, size distribution, and surface charge (zeta potential) | Suspension | High | Moderate | Rapid assessment of size changes upon functionalization.[10][11] | Sensitive to sample preparation; does not provide morphological information.[12] |
| Electron Microscopy (TEM/SEM) | Particle size, morphology, and aggregation state | Dry sample on a grid | Low | High | Direct visualization of nanoparticles.[9][12][13] | Requires sample drying which can introduce artifacts. |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and particle size | Sample on a flat substrate | Low | High | High-resolution 3D imaging.[12] | Tip convolution can affect accuracy; slow scan speed. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their characterization efforts.
Quantification of DBCO using UV-Vis Spectroscopy
This method relies on the disappearance of the characteristic absorbance peak of DBCO at approximately 308 nm upon its reaction with an azide-containing molecule in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][2]
Protocol:
-
Prepare a standard curve of the free DBCO-containing ligand in a suitable buffer to determine its molar extinction coefficient.
-
Disperse the DBCO-labeled nanoparticles in the same buffer.
-
Record the UV-Vis spectrum of the nanoparticle suspension to establish a baseline.
-
Add an excess of an azide-containing molecule (e.g., benzyl azide) to the nanoparticle suspension.
-
Incubate the reaction mixture to allow the click reaction to go to completion.
-
Record the final UV-Vis spectrum.
-
The decrease in absorbance at ~308 nm is proportional to the amount of DBCO that has reacted.
-
Calculate the concentration of DBCO on the nanoparticles using the standard curve and the change in absorbance.
Quantification of DBCO using a Fluorescence Assay
An anthracene-azide assay is a sensitive method for quantifying surface DBCO groups. The reaction of a non-fluorescent anthracene-azide probe with a DBCO group results in a highly fluorescent triazole product.[3][4]
Protocol:
-
Prepare a stock solution of anthracene-azide in an appropriate solvent (e.g., DMSO).
-
Disperse the DBCO-labeled nanoparticles in a suitable buffer (e.g., PBS).
-
Add the anthracene-azide solution to the nanoparticle suspension.
-
Incubate the mixture in the dark to allow for the click reaction to occur.
-
Measure the fluorescence intensity of the solution using a fluorometer with excitation and emission wavelengths appropriate for the anthracene-triazole product.
-
Create a standard curve using a known concentration of a DBCO-containing small molecule to correlate fluorescence intensity to the number of DBCO groups.
-
Calculate the number of DBCO groups per nanoparticle based on the fluorescence measurement and the nanoparticle concentration.
Visualizing the Workflow
A general workflow for the characterization of DBCO-labeled nanoparticles is presented below. This diagram outlines the logical progression from nanoparticle synthesis to detailed surface analysis.
Caption: Workflow for characterizing DBCO-labeled nanoparticles.
This logical flow ensures a comprehensive analysis, starting from basic physical characterization to the confirmation and quantification of the surface functionalization.
Logical Relationship of Characterization Techniques
The following diagram illustrates the relationship between the different analytical techniques and the specific nanoparticle properties they elucidate.
Caption: Relationship between techniques and nanoparticle properties.
By selecting the appropriate combination of these techniques, researchers can gain a complete picture of their DBCO-labeled nanoparticles, ensuring their suitability for downstream applications in drug delivery, diagnostics, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
- 10. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Techniques for Characterizing Tumor-Targeted Antibody-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Cleavable vs. Non-Cleavable DBCO Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of success in the design of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. Dibenzocyclooctyne (DBCO) linkers, which react with azides via strain-promoted alkyne-azide cycloaddition (SPAAC), offer a powerful tool for copper-free bioconjugation. These linkers are broadly categorized into two types: cleavable and non-cleavable. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal linker for your research needs.
Executive Summary
The fundamental difference between cleavable and non-cleavable DBCO linkers lies in their stability and mechanism of payload release. Non-cleavable linkers offer high plasma stability, releasing the payload only after the complete degradation of the antibody within the target cell, which can minimize off-target toxicity.[1][2] In contrast, cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cell, such as low pH, high concentrations of reducing agents, or the presence of specific enzymes.[2][3] This controlled release can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, potentially enhancing therapeutic efficacy.[2][]
The choice between a cleavable and non-cleavable linker is not one-size-fits-all and depends heavily on the specific application, the nature of the target, and the properties of the payload.[1]
Comparative Data
Plasma Stability
A critical attribute of any linker used in drug delivery is its stability in circulation. Premature release of the payload can lead to systemic toxicity and reduced efficacy.[5] Non-cleavable linkers are generally characterized by their higher stability in plasma compared to their cleavable counterparts.[1][5]
| Linker Type | Linker Example | Stability (Half-life in Human Plasma) | Key Findings |
| Cleavable | Hydrazone | ~2 days | Stability is pH-dependent and can be improved with structural modifications.[3] |
| Cleavable | Silyl Ether (acid-cleavable) | > 7 days | Novel acid-cleavable linkers show significantly improved plasma stability.[3] |
| Cleavable | Val-Cit (enzyme-cleavable) | Hydrolyzed within 1 hour in mouse plasma | Stability can be low in rodent plasma but is generally higher in human plasma.[3] |
| Cleavable | Sulfatase-cleavable | > 7 days | Demonstrates high plasma stability, comparable to some non-cleavable linkers.[3] |
| Non-cleavable | SMCC | Generally high | Considered a classic stable non-cleavable linker, though some instability can occur.[3] |
Note: The data presented is a summary from various studies and may not represent a direct head-to-head comparison under identical conditions. The stability of a linker is also influenced by the conjugation site on the antibody and the nature of the payload.
In Vitro Cytotoxicity
The efficacy of an ADC is often assessed by its in vitro cytotoxicity against target cancer cell lines. The choice of linker can influence the potency of the conjugate.
| ADC Component | IC50 (pmol/L) | Cell Line | Key Findings |
| Non-cleavable ADC | 609 | Not specified | |
| Val-Ala containing ADC (cleavable) | 92 | Not specified | Cleavable linker ADC shows higher cytotoxicity in this comparison.[3] |
| Sulfatase-linker-containing ADC (cleavable) | 61 and 111 | Not specified | Demonstrates high cytotoxicity, comparable to or exceeding other cleavable linkers.[3] |
Mechanism of Action and Experimental Workflows
The distinct mechanisms of cleavable and non-cleavable linkers dictate their intracellular processing and subsequent effect on target and neighboring cells.
Figure 1. Cellular processing of ADCs with cleavable vs. non-cleavable linkers.
Experimental Protocols
General Protocol for DBCO-NHS Ester Conjugation to an Antibody
This protocol describes the general steps for labeling an antibody with a DBCO-NHS ester.
-
Antibody Preparation:
-
The antibody should be in a buffer free of primary amines (e.g., PBS). Buffers containing Tris or glycine will compete with the reaction.
-
If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
DBCO-NHS Ester Preparation:
-
Dissolve the DBCO-NHS ester in a dry, water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted DBCO-NHS ester using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at its characteristic absorbance maximum (around 309 nm).
-
In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an ADC in plasma.[5][6]
-
Incubation:
-
Incubate the ADC at a final concentration of 1 mg/mL in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
-
Sample Preparation:
-
For each time point, capture the ADC from the plasma using Protein A or Protein G magnetic beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
-
Analysis by LC-MS:
-
Elute the ADC from the beads.
-
Analyze the intact ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker instability.
-
Alternatively, quantify the amount of released payload in the plasma supernatant by LC-MS/MS.
-
In Vitro Cathepsin B Cleavage Assay
This protocol describes how to assess the cleavage of an enzyme-sensitive linker by Cathepsin B.[][8]
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).
-
Add the ADC to the reaction buffer at a final concentration of 10 µM.
-
Initiate the reaction by adding activated human Cathepsin B to a final concentration of 1 µM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Quenching and Analysis:
-
Stop the reaction by adding a protease inhibitor or by acidifying the sample.
-
Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload.
-
Figure 2. A generalized workflow for the comparative evaluation of DBCO linkers.
Conclusion
The selection of a cleavable or non-cleavable DBCO linker is a critical decision in the design of bioconjugates. Non-cleavable linkers are favored for their superior plasma stability, which can translate to a better safety profile by minimizing premature payload release.[1][5] However, their efficacy is strictly dependent on the internalization and degradation of the entire ADC, and they do not offer the potential for bystander killing.[9]
Cleavable linkers provide a mechanism for controlled payload release in the target environment, which can enhance potency and enable the bystander effect.[2][] While historically associated with lower plasma stability, newer generations of cleavable linkers have shown stability comparable to non-cleavable options.[3] The ultimate choice will depend on a careful consideration of the therapeutic strategy, the biology of the target, and the properties of the payload. A thorough in vitro and in vivo evaluation, as outlined in the experimental protocols, is essential for the selection of the optimal linker for a given application.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. tandfonline.com [tandfonline.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
Safety Operating Guide
Proper Disposal of DBCO-NHCO-PEG4-acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of DBCO-NHCO-PEG4-acid, a bifunctional linker commonly used in bioconjugation and the development of antibody-drug conjugates (ADCs).
While this compound is not classified as a highly hazardous substance, adherence to proper disposal protocols is essential to ensure a safe laboratory environment and compliance with local regulations.[1] The chemical properties of its constituent parts—a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a carboxylic acid—inform the recommended disposal pathway.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:
-
Safety Goggles: To protect eyes from potential splashes.
-
Lab Coat: To protect skin and clothing from contamination.
-
Chemical-Resistant Gloves: To prevent direct skin contact.
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[2]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures the material is handled and processed in an environmentally safe and compliant manner.
1. Waste Collection and Segregation:
-
Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container.
-
The container should be compatible with the chemical and clearly marked with its full chemical name: "this compound".
-
-
Liquid Waste (Solutions): If the compound is in a solvent such as DMSO, DMF, or DCM, it should be collected in a designated halogenated or non-halogenated organic solvent waste container, depending on the solvent used.[3][4]
-
Do not mix with aqueous waste or other incompatible chemical waste streams.
-
-
Contaminated Labware: Dispose of any materials, such as pipette tips, tubes, and weighing paper, that have come into direct contact with this compound in a designated solid chemical waste container.
2. Neutralization of Reactive Groups (Optional, for specific waste streams):
While not always necessary before collection by a waste disposal service, understanding the reactivity of the functional groups can inform handling. The NHS ester variant of this compound is moisture-sensitive and readily hydrolyzes.[5][6] While this specific compound has a carboxylic acid instead of an NHS ester, it's a reminder that related compounds can have different reactivity. For waste streams containing unreacted NHS esters, quenching with an amine-containing buffer (e.g., Tris or glycine) can be a consideration before disposal.[5]
3. Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage area is away from incompatible materials.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with the full chemical name and any available safety data sheet (SDS) information for related compounds.
Disposal of PEGylated Compounds in General:
Polyethylene glycol (PEG) itself is considered readily biodegradable and not highly toxic to aquatic organisms.[7] However, it is still crucial to prevent its release into wastewater systems, as it can impact the biological and chemical oxygen demand in water treatment processes.[7] Therefore, even though the PEG component is relatively benign, the overall compound should be treated as chemical waste.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C30H36N2O8 | [3] |
| Molecular Weight | 552.6 g/mol | [3] |
| Recommended Storage | -20°C | [3] |
| Solubility | DMSO, DMF, DCM | [3][4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is based on available data for the compound and its components. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet (SDS) for any chemical you are working with. Final disposal must be in accordance with local, state, and federal regulations.
References
- 1. biochempeg.com [biochempeg.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound, 2110448-99-0 | BroadPharm [broadpharm.com]
- 4. DBCO-PEG4-acid, 1537170-85-6 | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
Personal protective equipment for handling DBCO-NHCO-PEG4-acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DBCO-NHCO-PEG4-acid. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your experiments.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Notes |
| Weighing and Aliquoting Powder | - Nitrile or neoprene gloves (double-gloving recommended)- Lab coat or disposable gown- Safety glasses with side shields or chemical splash goggles- Face mask or respirator (if not handled in a fume hood) | Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust particles. |
| Dissolving in Solvent | - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles | Perform in a fume hood to minimize exposure to solvent vapors. |
| Performing Reactions | - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles | Ensure all reaction vessels are properly sealed or vented as appropriate for the reaction conditions. |
| Handling Waste | - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles | Treat all waste containing the compound as hazardous chemical waste. |
Note: All personnel handling chemicals are required to wear, at a minimum, pants, closed-toe shoes, a lab coat, and eye protection[1]. For handling hazardous drugs, which can include components of antibody-drug conjugates, more stringent PPE such as "bunny suit" coveralls, face shields, and respirators may be necessary[2][3].
Experimental Protocols and Handling Procedures
Receiving and Storage:
-
Upon receiving, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong acids, alkalis, and oxidizing agents[4].
-
For long-term storage, it is recommended to store the powder at -20°C for up to three years. If in solvent, store at -80°C for up to one year[5].
Preparation for Use:
-
Equilibration: Before opening, allow the vial to come to room temperature to prevent moisture condensation, as the compound may be moisture-sensitive[6].
-
Dissolution: Dissolve this compound in a dry, water-miscible organic solvent such as DMSO or DMF before diluting it into the final reaction buffer[6][7]. The compound may not be readily soluble in aqueous buffers directly[7].
Reaction and Disposal:
-
Reaction Conditions: Reactions involving DBCO and azides are generally more efficient at higher concentrations and can be performed at temperatures ranging from 4°C to 37°C[6][8]. Typical reaction times are between 4 to 12 hours[6][8].
-
Waste Disposal: Dispose of all contents, containers, and contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste[4]. Do not dispose of down the drain or in regular trash.
Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
References
- 1. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
